molecular formula C6H8N2O3S B1582111 Ethyl 2-amino-4-hydroxythiazole-5-carboxylate CAS No. 72218-74-7

Ethyl 2-amino-4-hydroxythiazole-5-carboxylate

Cat. No.: B1582111
CAS No.: 72218-74-7
M. Wt: 188.21 g/mol
InChI Key: NXHMKBKVEUWEGM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-hydroxythiazole-5-carboxylate is a useful research compound. Its molecular formula is C6H8N2O3S and its molecular weight is 188.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12939. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-amino-4-hydroxy-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-2-11-5(10)3-4(9)8-6(7)12-3/h9H,2H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHMKBKVEUWEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20417818
Record name (5E)-2-Amino-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20417818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72218-74-7
Record name 72218-74-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12939
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (5E)-2-Amino-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20417818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 2-amino-4-hydroxythiazole-5-carboxylate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 2-Amino-4-hydroxythiazole-5-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. The 2-aminothiazole core is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4] This document delves into the prevalent synthetic strategies, primarily focusing on variations of the Hantzsch thiazole synthesis, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of different approaches. The content is tailored for researchers, scientists, and drug development professionals seeking to understand and implement the synthesis of this valuable molecular building block.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The thiazole ring is a fundamental five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[5] When substituted with an amino group at the C2 position, it forms the 2-aminothiazole moiety, a structural motif that confers a wide range of pharmacological activities.[1][2][6] Derivatives of this scaffold are known to exhibit potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making them a focal point in drug discovery and development.[1][2][3][7]

This compound (and its tautomeric keto form, ethyl 2-amino-4-oxo-4,5-dihydrothiazole-5-carboxylate) serves as a versatile intermediate for the elaboration of more complex molecular architectures.[7][8] Its bifunctional nature, featuring a nucleophilic amino group and an ester for further derivatization, makes it an ideal starting material for constructing libraries of novel therapeutic agents.[9] This guide will explore the primary synthetic routes to this key intermediate, emphasizing the underlying chemical principles and practical considerations for successful laboratory execution.

Primary Synthetic Pathway: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in the late 19th century, remains one of the most reliable and widely used methods for constructing the thiazole ring.[5][10][11][12] The classic approach involves the condensation of an α-halocarbonyl compound with a thioamide.[5][10] For the synthesis of the title compound, this translates to the reaction between an appropriate α-haloacetoacetate derivative and thiourea.

Mechanism of the Hantzsch Synthesis

The reaction proceeds through a well-established multi-step mechanism:

  • Nucleophilic Attack: The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic carbon bearing the halogen in the α-halo ester (an SN2 reaction). This forms an isothiouronium salt intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate then performs a nucleophilic attack on the adjacent carbonyl carbon, leading to the formation of a five-membered heterocyclic ring.

  • Dehydration: The resulting tetrahedral intermediate readily undergoes dehydration (loss of a water molecule) to yield the aromatic 2-aminothiazole ring.

The following diagram illustrates the mechanistic steps involved in this fundamental transformation.

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism Thiourea Thiourea Isothiouronium Isothiouronium Salt (Intermediate) Thiourea->Isothiouronium 1. Nucleophilic Attack (SN2) AlphaHaloEster Ethyl 2-haloacetoacetate (e.g., Ethyl bromopyruvate) AlphaHaloEster->Isothiouronium CyclicIntermediate Cyclic Intermediate Isothiouronium->CyclicIntermediate 2. Intramolecular Cyclization Product Ethyl 2-amino-4-hydroxythiazole- 5-carboxylate CyclicIntermediate->Product 3. Dehydration (-H2O)

Caption: Core mechanism of the Hantzsch thiazole synthesis.

Causality in Experimental Design

The choice of reactants and conditions is critical for the success of the Hantzsch synthesis.

  • Halogen Choice: α-bromo ketones or esters are generally more reactive than their chloro- counterparts and are often preferred to ensure the initial SN2 reaction proceeds efficiently.[12]

  • Solvent: Protic solvents like ethanol are commonly used as they effectively solvate the ionic intermediates and are suitable for reflux conditions.[13]

  • Temperature: Heating is typically required to overcome the activation energy for both the cyclization and dehydration steps, driving the reaction to completion.[13][14]

Experimental Protocols and Data

Two primary variations of the Hantzsch synthesis are prevalent for preparing the target molecule or its close analogs. The choice often depends on the commercial availability and stability of the starting α-halocarbonyl compound.

Protocol 1: Synthesis from Ethyl Bromopyruvate and Thiourea

This is a direct and efficient one-step method that reliably produces the desired 2-aminothiazole core.[13][14]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiourea (1.2 mmol) in ethanol (2 mL).

  • Addition of Reactant: To the stirring solution, add ethyl bromopyruvate (1.0 mmol).

  • Reaction: Heat the reaction mixture to 70°C and maintain this temperature with vigorous stirring for 1 hour.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Precipitation: Pour the cooled reaction mixture into ice-cold water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to yield ethyl 2-aminothiazole-4-carboxylate.[13]

Protocol 2: One-Pot Synthesis from Ethyl 2-Chloroacetoacetate and Thiourea

This method avoids the isolation of the potentially unstable α-haloketone and is well-suited for larger-scale preparations.[15]

Step-by-Step Methodology:

  • Reaction Setup: Prepare a solution of ethanol and add thiourea and a catalytic amount of a mild base such as sodium carbonate.[15]

  • Initial Heating: Warm the suspension to approximately 40-55°C.

  • Controlled Addition: Slowly add ethyl 2-chloroacetoacetate dropwise to the mixture. An exothermic reaction may be observed.

  • Reaction Completion: After the addition is complete, increase the temperature to 60-70°C and maintain for 5-5.5 hours to ensure full conversion.[15]

  • Solvent Removal: Distill off the majority of the solvent under reduced pressure.

  • Isolation and Purification: Cool the residue to room temperature and filter to remove any inorganic salts. The filtrate is then added to water and the pH is adjusted to 9-10 with a base to precipitate the product.[15]

  • Final Product: Filter the solid, wash with water, and dry under vacuum to obtain the final product.[15]

The general workflow for these syntheses is summarized in the diagram below.

Experimental_Workflow General Experimental Workflow Setup 1. Reaction Setup (Flask, Solvent, Reagents) Reaction 2. Reaction (Heating, Stirring) Setup->Reaction Monitoring 3. Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup 4. Work-up (Cooling, Quenching) Monitoring->Workup Reaction Complete Isolation 5. Product Isolation (Precipitation, Filtration) Workup->Isolation Purification 6. Purification (Washing, Drying) Isolation->Purification Analysis 7. Characterization (NMR, MS, MP) Purification->Analysis

Caption: A generalized workflow for thiazole synthesis.

Comparative Data Summary

The following table summarizes typical reaction parameters for the synthesis of 2-aminothiazole carboxylates via Hantzsch-type reactions.

ParameterProtocol 1 (from Ethyl Bromopyruvate)Protocol 2 (from Ethyl 2-Chloroacetoacetate)
α-Carbonyl Source Ethyl bromopyruvateEthyl 2-chloroacetoacetate
Thio-source ThioureaThiourea
Solvent EthanolEthanol
Temperature 70°C60-70°C
Reaction Time ~1 hour[13]~5-6 hours[15]
Typical Yield High (often >95%)[13]High (>98% reported)[15]
Key Advantage Very fast reaction timeUses a more stable halo-precursor

Alternative Synthetic Strategies

While the Hantzsch synthesis is the most direct route, other methods exist for creating substituted 2-aminothiazoles, which could be adapted for the synthesis of the title compound or its analogs.

Reaction of Thiourea with Acetylenedicarboxylates

A powerful method involves the reaction of thiourea with dialkyl acetylenedicarboxylates (DAAD). Theoretical studies have investigated this reaction, confirming it proceeds via an initial Michael addition of the thiourea to the electron-deficient alkyne, followed by cyclization.[16] The product is an exocyclic imino species, which is a tautomer of the endocyclic amino form.[16][17] This approach provides direct access to the 4-oxo-thiazolidine core, which exists in equilibrium with the desired 4-hydroxythiazole.

Modified Gewald Reaction

The Gewald reaction is a multicomponent reaction that synthesizes 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur.[18] However, modifications of this reaction, particularly when starting from certain nitriles, have been shown to produce thiazoles instead of thiophenes.[19][20][21] While not a direct synthesis for the title compound, this strategy highlights the versatility of multicomponent reactions in heterocyclic chemistry and could be explored for the synthesis of novel analogs.

Conclusion and Future Outlook

The synthesis of this compound is most reliably achieved through the Hantzsch thiazole synthesis, with established protocols offering high yields and operational simplicity. The choice between using α-bromo or α-chloro precursors often comes down to a balance of reactivity, stability, and cost. The methodologies presented in this guide are robust and validated, providing a solid foundation for both small-scale research and larger-scale production. As the 2-aminothiazole scaffold continues to be a source of inspiration for drug discovery, the development of even more efficient, green, and diverse synthetic routes will remain an active and important area of chemical research.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4-hydroxythiazole-5-carboxylate is a heterocyclic compound of significant interest within medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a well-established pharmacophore present in a multitude of approved drugs, valued for its ability to engage in diverse biological interactions. The specific substitution pattern of this molecule, featuring an amino group, a hydroxyl group, and an ethyl carboxylate, imparts a unique set of physicochemical characteristics that are crucial for its synthesis, reactivity, and potential therapeutic applications. This guide provides a comprehensive analysis of these properties, offering both theoretical insights and practical methodologies for its characterization. Given the limited availability of direct experimental data for this specific compound, this guide will also draw upon data from closely related analogs to provide a robust scientific context.

Molecular Structure and Tautomerism

The chemical structure of this compound is defined by a five-membered thiazole ring with key functional groups at positions 2, 4, and 5.

Table 1: Core Molecular Properties

PropertyValueSource
Molecular Formula C₆H₈N₂O₃S[1]
Molecular Weight 188.21 g/mol [1]
CAS Number 72218-74-7[1]
IUPAC Name ethyl 2-amino-4-hydroxy-1,3-thiazole-5-carboxylate[1]

A critical physicochemical aspect of this molecule is its potential for tautomerism. The 4-hydroxythiazole moiety can exist in equilibrium with its keto tautomer, Ethyl 2-amino-4-oxo-4,5-dihydrothiazole-5-carboxylate. This equilibrium is influenced by the solvent, pH, and solid-state packing forces. The presence of both tautomers affects the compound's reactivity, hydrogen bonding capability, and spectroscopic signature.

Caption: Keto-enol tautomerism of the title compound.

Predicted Physicochemical Properties

While experimental data is scarce, computational models provide valuable estimates for several key physicochemical parameters.

Table 2: Predicted Physicochemical Data

ParameterPredicted ValueMethodSource
XLogP3 1.7XLogP3[1]
Hydrogen Bond Donors 2Cactvs[1]
Hydrogen Bond Acceptors 5Cactvs[1]
Rotatable Bond Count 2Cactvs[1]
Topological Polar Surface Area 114 ŲCactvs[1]

These predicted values suggest that the molecule possesses moderate lipophilicity and a significant capacity for hydrogen bonding, which are critical factors in its solubility and potential interactions with biological targets.

Comparative Analysis with Related Isomers

To provide a practical context for the expected physical properties, it is useful to examine the experimentally determined data for structurally similar 2-aminothiazole derivatives.

Table 3: Experimental Melting Points of Related 2-Aminothiazole Derivatives

CompoundMelting Point (°C)
Ethyl 2-amino-4-methylthiazole-5-carboxylate176-180
Ethyl 2-aminothiazole-4-carboxylate177-181
Ethyl 2-aminothiazole-5-carboxylate157-166

The melting points of these analogs are relatively high, suggesting strong intermolecular forces in the solid state, likely due to hydrogen bonding and π-stacking of the thiazole rings. It is reasonable to anticipate a similar melting range for this compound.

Experimental Protocols for Physicochemical Characterization

The following section outlines standard, self-validating experimental protocols for determining the key physicochemical properties of a novel compound like this compound.

Synthesis and Purification

The synthesis of 2-aminothiazoles often follows the Hantzsch thiazole synthesis. For the title compound, a plausible route would involve the reaction of an appropriate α-halocarbonyl compound with thiourea.

synthesis_workflow start Reactants: α-halocarbonyl precursor + Thiourea reaction Hantzsch Thiazole Synthesis (e.g., in Ethanol, reflux) start->reaction workup Reaction Work-up (Cooling, precipitation, filtration) reaction->workup purification Purification (Recrystallization from a suitable solvent like Ethanol or Ethyl Acetate) workup->purification characterization Characterization (TLC, Melting Point, Spectroscopy) purification->characterization

Caption: General workflow for synthesis and purification.

Melting Point Determination

Principle: The melting point is a fundamental indicator of purity. A sharp melting range suggests a pure compound, while a broad range often indicates the presence of impurities.

Methodology:

  • A small, dry sample of the purified compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.

Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). It is also a powerful tool for studying tautomeric equilibria.

Methodology:

  • Dissolve a few milligrams of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent can influence the tautomeric equilibrium.

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure. The presence of tautomers may be indicated by two distinct sets of peaks.

Principle: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Methodology:

  • Prepare the sample as a KBr pellet or a thin film.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify characteristic absorption bands for key functional groups:

    • N-H stretching (amine): ~3400-3100 cm⁻¹

    • O-H stretching (hydroxyl, enol form): ~3600-3200 cm⁻¹ (broad)

    • C=O stretching (ester): ~1730-1700 cm⁻¹

    • C=O stretching (keto form): ~1680-1640 cm⁻¹

    • C=N and C=C stretching (thiazole ring): ~1650-1550 cm⁻¹

Principle: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of the compound.

Methodology:

  • Introduce the sample into the mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum.

  • Identify the molecular ion peak [M+H]⁺ or [M]⁺ to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

Solubility Determination

Principle: Solubility is a crucial parameter for drug development, influencing formulation and bioavailability. It is determined by measuring the concentration of a saturated solution.

Methodology:

  • Add an excess amount of the compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO, buffers at different pH values).

  • Agitate the mixture at a constant temperature until equilibrium is reached.

  • Centrifuge or filter the suspension to remove undissolved solid.

  • Determine the concentration of the solute in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

characterization_flow cluster_phys Physical Properties cluster_spec Spectroscopic Analysis cluster_chrom Chromatographic Purity mp Melting Point sol Solubility nmr NMR (¹H, ¹³C) ir IR ms Mass Spectrometry hplc HPLC compound Purified Compound compound->mp compound->sol compound->nmr compound->ir compound->ms compound->hplc

Caption: Experimental characterization workflow.

Stability and Reactivity

The stability of this compound is a key consideration for its handling, storage, and formulation. Potential degradation pathways could involve hydrolysis of the ethyl ester group under acidic or basic conditions. The 2-amino group can undergo various reactions, such as acylation and Schiff base formation, making it a versatile handle for further chemical modification. The tautomeric nature of the 4-hydroxythiazole ring will also play a significant role in its reactivity profile.

Conclusion

This compound is a molecule with significant potential, stemming from the privileged 2-aminothiazole core. While direct experimental data on its physicochemical properties are not widely available, a comprehensive understanding can be built through computational predictions, comparative analysis with related structures, and the application of standard characterization protocols. The prominent role of keto-enol tautomerism is a defining feature that must be considered in any study of its properties and applications. This guide provides a foundational framework for researchers to approach the synthesis, characterization, and further development of this promising heterocyclic compound.

References

Molecular structure and conformation of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic compound of significant interest within the fields of medicinal chemistry and drug development. The 2-aminothiazole scaffold is a privileged structure, forming the core of numerous biologically active molecules, including antibacterial, anti-inflammatory, and anticancer agents.[1][2][3] This guide provides a detailed exploration of the molecular structure, tautomerism, and conformational landscape of this specific derivative, offering insights grounded in experimental data and computational analysis for researchers engaged in its application.

The inherent structural features of this molecule—namely, the potential for tautomerism and the conformational flexibility of the ethyl carboxylate substituent—play a critical role in its chemical reactivity and its ability to interact with biological targets. Understanding these properties is paramount for rational drug design and the synthesis of novel derivatives.

Core Molecular Structure & Tautomerism

The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₈N₂O₃SPubChem CID 224465[4]
Molecular Weight 188.21 g/mol PubChem CID 224465[4]
IUPAC Name ethyl 2-amino-4-hydroxy-1,3-thiazole-5-carboxylatePubChem CID 224465[4]

A critical aspect of the 4-hydroxythiazole moiety is its existence in a tautomeric equilibrium with its keto form, Ethyl 2-amino-4-oxo-4,5-dihydrothiazole-5-carboxylate.[5] The relative stability of these tautomers is influenced by factors such as the solvent environment and the solid-state packing forces. While the "hydroxy" nomenclature is common, the keto tautomer is often significant and can dictate the molecule's reactivity and hydrogen bonding patterns.

Computational studies, particularly using Density Functional Theory (DFT), are instrumental in predicting the relative energies of these tautomers in different environments (gas phase or solvated).[6] Spectroscopic methods like NMR can also provide evidence for the predominant tautomeric form in solution.

conformation Molecule Molecule Thiazole_Ring Planar Thiazole Ring Molecule->Thiazole_Ring Ester_Group Ethyl Carboxylate Group (C5 Position) Molecule->Ester_Group Rotation Rotation around C5-C(O) Bond Ester_Group->Rotation Syn_Conformer syn-periplanar Conformer Rotation->Syn_Conformer Anti_Conformer anti-periplanar Conformer Rotation->Anti_Conformer Stability Conformational Stability Syn_Conformer->Stability Anti_Conformer->Stability Steric_Hindrance Steric Hindrance Stability->Steric_Hindrance Intramolecular_HBond Intramolecular H-Bonding (e.g., NH...O=C) Stability->Intramolecular_HBond workflow synthesis Synthesis (Hantzsch Thiazole Synthesis) purification Purification (Recrystallization) synthesis->purification structure_elucidation Structural Elucidation purification->structure_elucidation nmr NMR Spectroscopy (¹H, ¹³C) structure_elucidation->nmr ir IR Spectroscopy structure_elucidation->ir ms Mass Spectrometry structure_elucidation->ms xray Single Crystal X-ray Diffraction structure_elucidation->xray comp_chem Computational Modeling (DFT) nmr->comp_chem Correlate with Theoretical Data final_structure Verified Molecular Structure & Conformation nmr->final_structure ir->comp_chem Correlate with Theoretical Data ir->final_structure ms->comp_chem Correlate with Theoretical Data ms->final_structure xray->comp_chem Correlate with Theoretical Data xray->final_structure comp_chem->final_structure

References

The 2-Aminothiazole-5-Carboxylate Core: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Among its many derivatives, the 2-aminothiazole-5-carboxylate moiety has emerged as a particularly valuable pharmacophore, integral to the design of targeted therapies, most notably in oncology. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of 2-aminothiazole-5-carboxylate compounds. We will explore the evolution of synthetic methodologies, from classical approaches to modern, highly efficient strategies, providing detailed experimental protocols and explaining the causal relationships behind key experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this critical chemical scaffold.

Introduction: The Rise of a Privileged Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in a vast array of natural products and synthetic compounds with diverse biological activities. The introduction of an amino group at the 2-position significantly enhances the molecule's ability to form key hydrogen bond interactions with biological targets, making the 2-aminothiazole core a cornerstone of modern drug discovery.[2] This scaffold is present in a wide range of approved drugs, demonstrating its versatility and favorable pharmacological properties.[2]

The further incorporation of a carboxylate group or its derivatives at the 5-position provides an additional vector for molecular recognition and allows for fine-tuning of physicochemical properties such as solubility and bioavailability. This unique combination of functional groups has proven particularly effective in the development of kinase inhibitors, including the groundbreaking anti-cancer drug Dasatinib.[3][4][5]

Historical Perspective: The Evolution of Synthetic Strategies

The journey to efficiently synthesize 2-aminothiazole-5-carboxylate compounds has been one of continuous refinement and innovation, building upon foundational reactions in heterocyclic chemistry.

The Hantzsch Thiazole Synthesis: A Cornerstone Approach

The classical and most fundamental method for the construction of the thiazole ring is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in the late 19th century.[6] This robust and versatile reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea.[7] For the synthesis of 2-aminothiazoles, thiourea is the reagent of choice.

The general mechanism involves the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.

Diagram: Hantzsch Thiazole Synthesis for 2-Aminothiazole-5-carboxylates

Hantzsch_Synthesis General Hantzsch Thiazole Synthesis alpha_halo α-Halo-β-ketoester intermediate Thiouronium Intermediate alpha_halo->intermediate + thiourea Thiourea thiourea->intermediate cyclized_intermediate Cyclized Intermediate intermediate->cyclized_intermediate Intramolecular Cyclization product 2-Aminothiazole-5-carboxylate cyclized_intermediate->product - H2O, - H-X

Caption: The Hantzsch synthesis involves the condensation of an α-halo-β-ketoester with thiourea.

Advancements and Alternative Approaches

While the Hantzsch synthesis remains a workhorse in the field, its reliance on often lachrymatory and unstable α-halocarbonyls has prompted the development of alternative and more convergent strategies.

The Gewald reaction, traditionally used for the synthesis of 2-aminothiophenes from an α-methylene carbonyl, a cyano-ester, and elemental sulfur, has been cleverly adapted for thiazole synthesis.[8][9][10] In a modified approach, specific starting materials can be chosen to favor the formation of a thiazole ring over a thiophene.[8][9] This methodology offers the advantage of using readily available starting materials and often proceeds in a one-pot fashion.

A highly efficient and convergent route involves the construction of the thiazole ring from a pre-formed β-ethoxyacrylamide intermediate.[11] This method provides excellent control over the final substitution pattern and is amenable to large-scale synthesis.[12] The synthesis of the anti-cancer drug Dasatinib has been successfully achieved using this approach.[12]

To facilitate high-throughput synthesis and purification, polymer-supported methodologies for 2-aminothiazole derivatives have been developed.[13] In this approach, one of the reactants is attached to a solid support, allowing for the use of excess reagents and simplified purification by filtration.

Key Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of 2-aminothiazole-5-carboxylate derivatives, reflecting best practices in the field.

Protocol 1: Classical Hantzsch Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol describes a standard Hantzsch reaction for the synthesis of a model 2-aminothiazole-5-carboxylate.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Thiourea

  • Ethanol

  • Sodium acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1.0 eq) in ethanol.

  • Add sodium acetate (1.1 eq) to the solution and stir until dissolved.

  • To this stirring solution, add ethyl 2-chloroacetoacetate (1.0 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude product.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Causality Behind Experimental Choices:

  • Sodium acetate: Acts as a weak base to neutralize the HCl formed during the reaction, preventing potential side reactions and decomposition of the product.

  • Ethanol: A good solvent for both reactants and facilitates the reaction at a moderate reflux temperature.

  • Recrystallization: A standard purification technique to remove impurities and obtain a highly pure final product.

Protocol 2: Convergent Synthesis of N-Aryl-2-aminothiazole-5-carboxamides

This protocol outlines a more advanced, convergent synthesis suitable for producing a variety of N-aryl amides, which are common in medicinal chemistry.[11][14]

Step 1: Synthesis of Ethyl 2-(N-Boc-amino)thiazole-5-carboxylate

  • To a solution of ethyl 2-aminothiazole-5-carboxylate (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and triethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected intermediate.

Step 2: Saponification of the Ester

  • Dissolve the Boc-protected ester in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture with 1N HCl to pH 3-4 and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Step 3: Amide Coupling

  • Dissolve the Boc-protected carboxylic acid (1.0 eq) in DCM.

  • Add the desired aniline (1.1 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the reaction at room temperature for 12-18 hours.

  • Wash the reaction mixture with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the Boc-protected amide.

Step 4: Boc-Deprotection

  • Dissolve the Boc-protected amide in DCM and add trifluoroacetic acid (TFA) (10 eq).

  • Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

  • Dry, concentrate, and purify by column chromatography or recrystallization to afford the final N-aryl-2-aminothiazole-5-carboxamide.

Causality Behind Experimental Choices:

  • Boc Protection: The Boc group protects the reactive 2-amino group, preventing it from interfering with the subsequent saponification and amide coupling reactions. It is easily removed under acidic conditions.

  • EDC/DMAP: A common and efficient coupling reagent system for the formation of amide bonds from carboxylic acids and amines.

  • TFA: A strong acid used for the clean and efficient removal of the Boc protecting group.

Quantitative Data Summary

The following table provides a comparative overview of the synthetic routes discussed, highlighting key metrics for researchers to consider when selecting a synthetic strategy.

MetricRoute A: Post-Thiazole Amide Coupling[11]Route B: Convergent (from β-Ethoxyacrylamide)[11]Route D: Traditional Hantzsch Synthesis
Starting Materials 2-Aminothiazole-5-carboxylate ester, Aryl amineβ-Ethoxyacrylamide, Thioureaα-Halocarbonyl, Thiourea
Number of Steps 4-52-31
Overall Yield ModerateHighGood to High
Scalability ModerateHighHigh
Key Advantage Versatility for late-stage diversificationHigh efficiency and convergenceSimplicity and robustness
Key Disadvantage Longer synthetic sequenceRequires preparation of acrylamideUse of lachrymatory α-halocarbonyls

Signaling Pathways and Logical Relationships

The 2-aminothiazole-5-carboxylate scaffold is a key component of many kinase inhibitors. The following diagram illustrates a simplified logical workflow for the discovery of such inhibitors.

Diagram: Drug Discovery Workflow for 2-Aminothiazole-5-Carboxylate Kinase Inhibitors

Drug_Discovery_Workflow Kinase Inhibitor Discovery Workflow cluster_0 Scaffold Identification cluster_1 Library Synthesis cluster_2 Screening and Optimization cluster_3 Preclinical Development Scaffold 2-Aminothiazole- 5-carboxylate Core Synthesis Combinatorial Synthesis (e.g., Amide Coupling) Scaffold->Synthesis Screening High-Throughput Screening (Kinase Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical In vivo Efficacy and Toxicity Studies Lead_Opt->Preclinical

References

An In-Depth Technical Guide to the Potential Therapeutic Targets of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds and approved pharmaceuticals.[1] This technical guide focuses on a specific, yet under-investigated derivative, Ethyl 2-amino-4-hydroxythiazole-5-carboxylate (CAS: 72218-74-7).[2] While direct biological data for this compound is sparse in publicly available literature, its structural similarity to other well-studied 2-aminothiazole-5-carboxylate derivatives allows for the formulation of compelling hypotheses regarding its potential therapeutic targets. This document will, therefore, serve as a roadmap for researchers, outlining the inferred therapeutic potential of this compound based on the established activities of its close analogs, and providing detailed experimental protocols for the validation of these potential targets. The primary objective is to catalyze further investigation into this promising molecule, providing a solid foundation for future drug discovery and development efforts.

The 2-Aminothiazole Scaffold: A Privileged Motif in Drug Discovery

The 2-aminothiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms. This structural motif is found in numerous natural and synthetic compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1] The versatility of the 2-aminothiazole core allows for diverse chemical modifications, enabling the fine-tuning of its biological activity and pharmacokinetic properties. Notably, this scaffold is a key component of several clinically approved drugs, such as the anticancer agent Dasatinib and the antibiotic Cefdinir, underscoring its therapeutic relevance.[3][4]

This compound is a derivative of this important scaffold. Its chemical structure is presented below:

Figure 1: Chemical structure of this compound.

Despite the rich pharmacology of the 2-aminothiazole class, this specific compound remains largely unexplored. This guide will, therefore, leverage the known biological activities of its close structural analogs to propose potential therapeutic avenues and provide the necessary tools for their experimental validation.

Inferred Therapeutic Potential Based on Structural Analogs

The therapeutic potential of this compound can be inferred from the well-documented activities of its close structural analogs, primarily derivatives of ethyl 2-aminothiazole-4-carboxylate and ethyl 2-amino-4-methylthiazole-5-carboxylate. These analogs have demonstrated significant activity in three main therapeutic areas: oncology, inflammation, and infectious diseases.

Potential as an Anticancer Agent

The 2-aminothiazole scaffold is a prominent feature in many anticancer agents.[3] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[5][6]

2.1.1. Proposed Mechanism of Action: Kinase Inhibition

Many 2-aminothiazole derivatives function as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[6] For instance, Dasatinib, which contains a 2-aminothiazole core, is a multi-targeted kinase inhibitor. While the exact targets for our compound of interest are unknown, the broader class of 2-aminothiazole derivatives has been shown to inhibit several key kinases involved in cancer progression.

anticancer_pathway cluster_kinase Kinase Signaling cluster_cell_processes Cellular Processes EAHC Ethyl 2-amino-4-hydroxy -5-carboxylate (Hypothesized) RTK Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) EAHC->RTK Inhibition? PI3K PI3K EAHC->PI3K Inhibition? Ras Ras RTK->Ras RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Proliferation mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Figure 2: Hypothesized inhibition of key oncogenic signaling pathways by this compound.

2.1.2. Experimental Workflow: Anticancer Activity Assessment

To validate the potential anticancer activity of this compound, a systematic experimental approach is required.

anticancer_workflow start Start: Ethyl 2-amino-4-hydroxy- thiazole-5-carboxylate cell_viability Cell Viability Assay (e.g., MTT Assay) start->cell_viability ic50 Determine IC50 on various cancer cell lines cell_viability->ic50 target_id Target Identification (e.g., Kinase Profiling) ic50->target_id mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) target_id->mechanism in_vivo In Vivo Efficacy Studies (Xenograft models) mechanism->in_vivo end Lead Optimization in_vivo->end

Figure 3: Experimental workflow for evaluating the anticancer potential of a novel compound.

2.1.3. Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard MTT assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for dissolving the compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Potential as an Anti-inflammatory Agent

Thiazole derivatives have been reported to possess significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[7][8]

2.2.1. Proposed Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory activity of thiazole derivatives is often attributed to their ability to suppress the production of pro-inflammatory mediators like prostaglandins and leukotrienes by inhibiting COX and LOX enzymes.[7] Some derivatives may also modulate the production of inflammatory cytokines.[9]

2.2.2. Protocol: In Vitro COX Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • This compound

  • Reference inhibitors (e.g., Indomethacin for COX-1, Celecoxib for COX-2)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) measurement

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors.

  • In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and the test compound or reference inhibitor.

  • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the control (no inhibitor). Determine the IC50 values for COX-1 and COX-2 inhibition.

Potential as an Antimicrobial Agent

The 2-aminothiazole scaffold is present in several antimicrobial agents, and its derivatives have shown activity against a range of bacteria and fungi.[10]

2.3.1. Proposed Mechanism of Action: Disruption of Cell Wall Synthesis or Other Essential Processes

The antimicrobial mechanism of 2-aminothiazole derivatives can vary. Some have been suggested to interfere with essential bacterial processes such as cell wall synthesis.[11] For example, some analogs are thought to target enzymes like MurB, which is involved in peptidoglycan biosynthesis.[11]

2.3.2. Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method to determine the MIC of this compound against various microbial strains.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound

  • Reference antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Prepare serial two-fold dilutions of the test compound and reference antibiotics in the appropriate broth medium in a 96-well plate.

  • Add the standardized microbial inoculum to each well.

  • Include a positive control (inoculum without any compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Data Analysis: The MIC value is reported as the lowest concentration of the compound that prevents microbial growth.

Summary of Biological Activities of Structurally Related Compounds

The following table summarizes the reported biological activities of some close structural analogs of this compound.

Compound/Derivative ClassTherapeutic AreaReported Activity/TargetReference(s)
2-Amino-thiazole-5-carboxylic acid phenylamide derivativesAnticancerAntiproliferative activity against human K563 leukemia cells.[12][13]
Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivativesAntimicrobial, AnticancerAntibacterial activity, particularly against Gram-positive bacteria, and broad-spectrum anticancer activity.[14][15][16]
Thiazole derivativesAnti-inflammatoryInhibition of COX and LOX enzymes.[7][8]
2-Aminothiazole derivativesAntimicrobialInhibition of bacterial cell wall biosynthesis (e.g., MurB).[11]

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the pharmacologically rich family of 2-aminothiazoles. Based on the substantial evidence from its structural analogs, it is reasonable to hypothesize that this compound may possess significant anticancer, anti-inflammatory, and/or antimicrobial properties. This technical guide provides a foundational framework for initiating the investigation of these potential therapeutic applications.

The provided experimental workflows and detailed protocols offer a clear path for researchers to systematically evaluate the biological activities of this compound, identify its molecular targets, and elucidate its mechanisms of action. The successful validation of any of these proposed activities could position this compound as a valuable lead for the development of novel therapeutics. It is our hope that this guide will stimulate further research into this promising area of medicinal chemistry.

References

In Silico Modeling of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate Interactions: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth technical framework for the in silico modeling of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate (EAHC), a heterocyclic compound with significant potential in medicinal chemistry. Moving beyond standard protocols, this document offers a field-proven narrative that elucidates the rationale behind key experimental choices. Designed for researchers, scientists, and drug development professionals, it presents a self-validating system for computational analysis, from initial target identification to advanced molecular dynamics simulations. All methodologies are grounded in authoritative sources to ensure scientific integrity and reproducibility.

Introduction: The Rationale for In Silico Analysis of this compound

This compound (EAHC) is a member of the thiazole family, a class of heterocyclic compounds recognized for their diverse pharmacological activities.[1][2] Thiazole derivatives have demonstrated a wide array of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The structural attributes of EAHC, particularly the 2-amino and 4-hydroxy substitutions on the thiazole ring, suggest its capacity to form various non-covalent interactions with biological macromolecules, positioning it as a compelling candidate for drug discovery initiatives.

In silico modeling offers a powerful and cost-effective approach to explore the potential biological targets of EAHC and to understand the molecular determinants of its activity.[4][5][6] By simulating the interactions between EAHC and various protein targets, we can predict binding affinities, elucidate mechanisms of action, and guide the rational design of more potent and selective derivatives.[6][7] This guide will detail the essential steps to construct a robust computational model for EAHC, from ligand and protein preparation to the interpretation of complex simulation data.

Pre-computation: Ligand and Target Preparation

The accuracy of any in silico model is fundamentally contingent on the quality of the initial structures. This section outlines the critical procedures for preparing both the ligand (EAHC) and its potential protein targets for subsequent computational analysis.

Ligand Preparation: Characterizing this compound

The initial step involves obtaining a high-quality 3D structure of EAHC. This can be accomplished through experimental techniques like X-ray crystallography or, more commonly for preliminary studies, through computational generation.

Protocol 1: Ligand Structure Generation and Optimization

  • 2D to 3D Conversion:

    • Begin with the 2D chemical structure of EAHC, which can be drawn using software such as ChemDraw or sourced from chemical databases like PubChem (CID: 224465).[8]

    • Employ a 3D structure generation tool, such as those integrated into Schrödinger's Maestro, Discovery Studio, or open-source alternatives like Avogadro, to convert the 2D representation into a 3D conformer.

  • Tautomer and Ionization State Prediction:

    • The 4-hydroxythiazole moiety of EAHC can exist in different tautomeric forms (keto-enol). It is crucial to identify the most stable tautomer at physiological pH (typically 7.4).

    • Utilize tools like LigPrep (Schrödinger) or the pKa/tautomer prediction tools within MOE (Molecular Operating Environment) to generate plausible tautomers and ionization states. The selection of the correct tautomer is critical as it directly influences hydrogen bonding patterns and the overall interaction profile.

  • Energy Minimization:

    • The initial 3D structure is unlikely to be in its lowest energy conformation. Perform an energy minimization using a suitable force field, such as OPLS3e or MMFF94, to refine bond lengths, angles, and dihedrals, resulting in a stereochemically sound and energetically favorable structure.

Target Identification and Preparation

Identifying a relevant biological target is a pivotal step. If the target is unknown, a preliminary screening approach, such as reverse docking or pharmacophore-based virtual screening against a library of known protein structures, can be employed. For the purpose of this guide, we will assume a hypothetical target has been identified, such as a protein kinase, a common target for small molecule inhibitors.

Protocol 2: Protein Target Preparation

  • Structure Retrieval:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).[9] Select a high-resolution crystal structure, preferably with a co-crystallized ligand, to ensure the binding site is well-defined.

  • Protein "Cleaning" and Preprocessing:

    • The raw PDB file often contains non-essential components that require attention. Use a protein preparation wizard, such as the one in Schrödinger's Maestro or UCSF Chimera.

    • Remove Water Molecules: Water molecules not directly involved in ligand binding are typically removed.

    • Add Hydrogens: PDB files often lack explicit hydrogen atoms. Add hydrogens based on the predicted ionization states of the amino acid residues at a specified pH.

    • Assign Bond Orders and Charges: Ensure correct bond orders and assign partial charges to all atoms using a standard force field.

    • Fill in Missing Side Chains and Loops: If the crystal structure has missing residues, use tools like Prime (Schrödinger) or Modeller to build and refine these regions.

  • Binding Site Definition:

    • Define the binding site for the subsequent docking calculations. If a co-crystallized ligand is present, the binding site can be defined as a grid box centered around this ligand. Otherwise, binding site prediction algorithms can be utilized.

Molecular Docking: Predicting Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[5] This provides insights into the binding mode and can be used to estimate the binding affinity.

Workflow for Molecular Docking of EAHC

G cluster_prep Preparation Phase cluster_docking Docking & Scoring cluster_analysis Post-Docking Analysis ligand_prep Ligand Preparation (EAHC) grid_gen Grid Generation ligand_prep->grid_gen protein_prep Protein Preparation protein_prep->grid_gen docking Molecular Docking (e.g., Glide, AutoDock) grid_gen->docking scoring Scoring & Ranking docking->scoring pose_analysis Binding Pose Analysis scoring->pose_analysis interaction_analysis Interaction Analysis (H-bonds, etc.) pose_analysis->interaction_analysis G cluster_setup System Setup cluster_simulation Simulation cluster_md_analysis Analysis complex Docked Protein-Ligand Complex solvation Solvation (e.g., TIP3P water model) complex->solvation ions Ionization & Neutralization solvation->ions minimization Energy Minimization ions->minimization equilibration Equilibration (NVT, NPT) minimization->equilibration production Production MD equilibration->production rmsd RMSD Analysis production->rmsd rmsf RMSF Analysis production->rmsf interaction_md Interaction Analysis over Time production->interaction_md

References

Methodological & Application

Application Notes & Protocols: Ethyl 2-amino-4-hydroxythiazole-5-carboxylate as a Cornerstone for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Aminothiazole Scaffold

In the landscape of modern medicinal chemistry, the 2-aminothiazole ring system stands out as a "privileged scaffold"—a molecular framework that is consistently found in a multitude of biologically active compounds.[1][2][3] Its prevalence is a testament to its unique combination of features: it is a bioisostere for other aromatic systems, possesses multiple points for chemical diversification, and engages in key hydrogen bonding interactions with a wide array of biological targets. Among the various precursors used to construct this vital moiety, Ethyl 2-amino-4-hydroxythiazole-5-carboxylate (CAS: 72218-74-7) has emerged as a particularly versatile and powerful building block.

This guide provides an in-depth exploration of the chemical properties, reactivity, and strategic applications of this compound. We will move beyond simple reaction lists to explain the underlying chemical logic, offering field-proven protocols and insights to empower researchers in their quest to synthesize novel therapeutic agents, from kinase inhibitors to antimicrobial compounds.[4][5] The clinical significance of this scaffold is underscored by its presence in approved drugs like the anticancer agent Dasatinib, a potent tyrosine kinase inhibitor, whose synthesis pathways often leverage related 2-aminothiazole intermediates.[1][6][7]

Core Molecular Properties and Reactivity

A thorough understanding of the starting material is the foundation of successful synthesis. This compound is not a simple, static molecule. Its reactivity is governed by a critical tautomeric equilibrium and the interplay of its three primary functional groups.

Physicochemical Data
PropertyValueSource
Molecular Formula C₆H₈N₂O₃SPubChem[8]
Molecular Weight 188.21 g/mol PubChem[8]
CAS Number 72218-74-7PubChem[8]
IUPAC Name ethyl 2-amino-4-hydroxy-1,3-thiazole-5-carboxylatePubChem[8]
Appearance Typically a solid powderN/A
Keto-Enol Tautomerism: The Key to Understanding Reactivity

The designation "4-hydroxythiazole" represents the enol form. However, in the solid state and in most solvent systems, the molecule predominantly exists as its keto tautomer: Ethyl 2-amino-4-oxo-4,5-dihydrothiazole-5-carboxylate . This equilibrium is crucial as it dictates which atoms act as nucleophiles or electrophiles in subsequent reactions.

Mapping the Reactive Sites

The true synthetic power of this molecule lies in its distinct reactive centers, which can be addressed with high selectivity to build molecular complexity.

Caption: Tautomerism and key reactive sites of the title compound.

Core Synthetic Applications & Strategies

The strategic functionalization of this compound allows for the construction of diverse libraries of bioactive compounds.

N-Functionalization: Building Kinase Inhibitor Scaffolds

The exocyclic C2-amino group is the most common site for initial derivatization. Its nucleophilicity allows for straightforward reactions to install functionalities crucial for biological activity, particularly in kinase inhibitors where this group often forms a key hydrogen bond with the hinge region of the kinase domain.

  • N-Acylation: Reaction with acyl chlorides or activated carboxylic acids (using coupling agents like EDCI/HOBt) produces amide derivatives. This is a cornerstone transformation for creating a vast number of potent enzyme inhibitors.[4][9]

  • Urea/Thiourea Formation: Treatment with isocyanates or isothiocyanates yields urea or thiourea derivatives, respectively.[4] These moieties are excellent hydrogen bond donors and acceptors, making them valuable pharmacophores for targeting protein active sites.[10]

C5-Ester Modification: Modulating Solubility and Target Engagement

The C5-ester group provides another critical handle for modification, often used to introduce larger substituents or modulate physicochemical properties like solubility.

  • Hydrolysis and Amidation: Saponification of the ethyl ester with a base (e.g., LiOH, NaOH) yields the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines to generate a library of carboxamides. This strategy has been successfully employed to produce compounds with significant antiproliferative effects on cancer cell lines.[4][6]

  • Hydrazide Synthesis: Reaction with hydrazine hydrate (NH₂NH₂) converts the ester into a hydrazide. This functional group is not only a bioactive moiety itself but also a versatile intermediate for synthesizing further heterocyclic rings like pyrazoles or oxadiazoles.[4]

Summary of Bioactive Derivatives

The following table summarizes the classes of bioactive molecules synthesized from this versatile starting material.

Synthetic TransformationTarget MoietyResulting Biological ActivityKey References
N-Acylation & Coupling2-Aminothiazole-amideKinase Inhibition, Anticancer[1][6][7]
Reaction with Isothiocyanates2-Thiourea-thiazoleAnticancer, Antimicrobial[4]
Ester Hydrolysis & AmidationThiazole-5-carboxamideAntiproliferative, Anticancer[4][6]
Multi-step Heterocycle FusionThiazolo[4,5-d]pyridazineAnticancer[4]
Arylazo Coupling5-Arylazo-2-aminothiazoleAntimicrobial, Antioxidant[4]

Field-Proven Synthetic Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step instructions for key transformations.

Protocol 1: General N-Acylation of this compound

Causality: This protocol describes the formation of an amide bond at the C2-amino position using an acyl chloride. Pyridine acts as a nucleophilic catalyst and an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion.

Materials:

  • This compound (1.0 eq)

  • Acyl Chloride (e.g., Benzoyl chloride) (1.1 eq)

  • Anhydrous Pyridine (as solvent and base)

  • Dichloromethane (DCM) for extraction

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous pyridine (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the pyridine under reduced pressure.

  • Dissolve the residue in DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., Hexane:Ethyl Acetate gradient) to yield the pure N-acylated product.

Protocol 2: Efficient Synthesis of a 2-Amino-N-(aryl)thiazole-5-carboxamide Intermediate

Causality: This advanced protocol bypasses the often-problematic direct amidation of the C5-ester with sterically hindered anilines.[11] It builds the carboxamide first and then constructs the thiazole ring around it via bromination and a one-pot cyclization with thiourea. This chemoselective approach is highly efficient and scalable, as demonstrated in syntheses of Dasatinib.[11]

G start β-Ethoxy Acryloyl Chloride + Substituted Aniline step1 (E)-N-(aryl)-3-ethoxyacrylamide start->step1 Pyridine, THF 0°C to RT step2 Chemoselective α-Bromination step1->step2 NBS Dioxane/Water step3 One-Pot Cyclization with Thiourea step2->step3 Thiourea Heat (e.g., 80°C) end_product 2-Amino-N-(aryl)thiazole- 5-carboxamide step3->end_product

References

Application Notes and Protocols: Ethyl 2-Amino-4-hydroxythiazole-5-carboxylate as a Cornerstone Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Privileged Thiazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents due to their favorable pharmacological properties and versatile chemical reactivity. The thiazole ring is a prominent member of this elite group, often referred to as a "privileged scaffold".[1] This five-membered heterocycle, containing both sulfur and nitrogen, is a key structural component in numerous FDA-approved drugs, demonstrating a vast spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects.[2][3] The thiazole nucleus is present in natural products like vitamin B1 (thiamine) and in widely used synthetic drugs such as the anticancer agent Dasatinib and multiple cephalosporin antibiotics.[1][4]

Among the vast library of thiazole derivatives, Ethyl 2-amino-4-hydroxythiazole-5-carboxylate (EAHC) emerges as a particularly valuable and versatile building block.[5][6] Its strategic placement of three distinct functional groups—a nucleophilic 2-amino group, a reactive 4-hydroxy group (existing in keto-enol tautomerism), and a modifiable 5-ethyl carboxylate—provides chemists with a powerful tool for constructing complex molecular architectures and exploring diverse chemical space in drug discovery programs. This guide provides an in-depth look at the properties, synthesis, and key applications of EAHC, complete with detailed protocols for its use in synthetic medicinal chemistry.

Physicochemical Properties and Characterization

A thorough understanding of a building block's properties is fundamental to its effective use. EAHC is a stable, solid compound under standard laboratory conditions. Its key characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name ethyl 2-amino-4-hydroxy-1,3-thiazole-5-carboxylate[7]
CAS Number 72218-74-7[7]
Molecular Formula C₆H₈N₂O₃S[7]
Molecular Weight 188.21 g/mol [7]
Appearance Solid[8]
Melting Point 176-180 °C (for 4-methyl analog)[8]

A critical feature of EAHC is its existence in tautomeric forms. The "4-hydroxy" nomenclature refers to the enol form, but it exists in equilibrium with its keto tautomer, ethyl 2-amino-4-oxo-4,5-dihydrothiazole-5-carboxylate.[9] This keto-enol tautomerism influences its reactivity, particularly at the C4 position, and must be considered during reaction design.

Characterization is typically achieved using standard analytical techniques. ¹H NMR and ¹³C NMR spectroscopy will confirm the core structure, while mass spectrometry verifies the molecular weight.[7][10]

Synthesis of the Building Block: A Foundational Protocol

The reliable synthesis of EAHC is a prerequisite for its application. A common and efficient method is a variation of the Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide-containing reagent.[1] A well-established route starts from ethyl 3-ethoxyacrylate.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step, one-pot procedure starting from ethyl 3-ethoxyacrylate.[11]

Workflow Diagram: Synthesis of EAHC

reagent1 Ethyl 3-ethoxyacrylate step1 Step 1: Bromination reagent1->step1 reagent2 N-Bromosuccinimide (NBS) in Water/Dioxane reagent2->step1 intermediate α-Bromo Intermediate (in situ) step2 Step 2: Cyclization & Tautomerization intermediate->step2 reagent3 Thiourea reagent3->step2 step1->intermediate -10°C to RT product Ethyl 2-amino-4-hydroxy- thiazole-5-carboxylate step2->product Heat (80°C) EAHC Ethyl 2-amino-4-hydroxy- thiazole-5-carboxylate N2_reaction N-Alkylation / N-Arylation (e.g., S_NAr) EAHC->N2_reaction 2-Amino Group N2_protection N-Protection (e.g., Boc-Anhydride) EAHC->N2_protection C5_hydrolysis Ester Hydrolysis (e.g., NaOH) EAHC->C5_hydrolysis 5-Carboxylate C4_reaction O-Alkylation / Electrophilic Attack (Keto-Enol Reactivity) EAHC->C4_reaction 4-Hydroxy Group C5_reaction Amide Coupling (after hydrolysis) C5_hydrolysis->C5_reaction forms Carboxylic Acid cluster_0 Part 1: Amide Core Synthesis cluster_1 Part 2: Final Coupling start EAHC Derivative: 2-Amino-N-(2-chloro-6- methylphenyl)thiazole- 5-carboxamide step1 S_NAr Reaction 1 start->step1 reagent1 4,6-Dichloro- 2-methylpyrimidine reagent1->step1 intermediate Penultimate Intermediate step1->intermediate NaO-tBu, THF step2 S_NAr Reaction 2 intermediate->step2 reagent2 1-(2-Hydroxyethyl)piperazine reagent2->step2 product Dasatinib step2->product Reflux

References

Application Note: A Robust Protocol for the N-Boc Protection of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the N-Boc (tert-butoxycarbonyl) protection of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of pharmacologically active compounds.[1][2] Protecting the exocyclic amine is a critical step in multi-step syntheses, enabling selective functionalization at other positions of the heterocyclic core. This guide details a reliable method using di-tert-butyl dicarbonate (Boc₂O) and triethylamine (TEA), offering in-depth explanations of the reaction mechanism, step-by-step procedures, characterization, and troubleshooting to ensure reproducible, high-yield synthesis for researchers in drug discovery and chemical development.

Introduction and Scientific Context

This compound is a valuable synthetic intermediate. The exocyclic amino group at the C2 position exhibits nucleophilic character, which can interfere with desired reactions elsewhere in the molecule, such as modifications of the C4-hydroxyl or C5-ester groups. Therefore, transiently masking this amine with a suitable protecting group is often a synthetic necessity.

The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of non-acidic conditions and its facile, clean removal under mild acidic conditions.[3][4] The reaction proceeds by nucleophilic attack of the 2-amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base, such as triethylamine (TEA), is typically employed to scavenge the acidic proton generated during the reaction, driving the equilibrium towards the protected product.

Reaction Mechanism and Rationale

The N-Boc protection of a primary amine with di-tert-butyl dicarbonate is a well-established transformation. The mechanism involves the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-amino group attacks one of the electrophilic carbonyl carbons of Boc₂O.

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.

  • Deprotonation: The added base (triethylamine) deprotonates the positively charged nitrogen atom, yielding the neutral N-Boc protected product.

  • Byproduct Decomposition: The tert-butyl carbonate byproduct is unstable and decomposes into carbon dioxide (CO₂) and tert-butoxide. The tert-butoxide is then protonated by the triethylammonium salt formed in the previous step to generate tert-butanol.[5][6]

The use of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP is a hypernucleophilic acylation catalyst that reacts with Boc₂O to form a more reactive intermediate, tert-butoxycarbonylpyridinium species, which is then more susceptible to attack by the amine.[5][7] However, for a relatively nucleophilic amine like the one in the substrate, a simple base like triethylamine is often sufficient and avoids potential side reactions that can be promoted by DMAP.[8]

Materials and Methods

Reagent and Solvent Data
Reagent / MaterialAbbreviationFormulaM.W. ( g/mol )Amount (per 5g SM)Mmol (Equiv.)Notes
This compoundSMC₆H₈N₂O₃S188.215.0 g26.56 (1.0)Starting Material. Ensure it is dry.
Di-tert-butyl dicarbonateBoc₂OC₁₀H₁₈O₅218.256.35 g29.1 (1.1)Protecting agent. Solid at room temp. Handle in a fume hood.
TriethylamineTEA, Et₃NC₆H₁₅N101.194.4 mL31.87 (1.2)Base. Use freshly distilled. Handle in a fume hood.
1,4-Dioxane-C₄H₈O₂88.1150 mL-Anhydrous solvent. THF or DCM can also be used.[9][10]
Ethyl AcetateEtOAcC₄H₈O₂88.11~200 mL-For workup/extraction.
Deionized WaterH₂OH₂O18.02~400 mL-For workup.
Brine (Saturated NaCl solution)-NaCl (aq)-~50 mL-For workup.
Anhydrous Sodium SulfateNa₂SO₄Na₂SO₄142.04As needed-Drying agent.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep_dissolve Dissolve SM (5g) in 1,4-Dioxane (50 mL) in a 250 mL flask reagent_add Add Triethylamine (4.4 mL) and Boc₂O (6.35 g) prep_dissolve->reagent_add At room temp stir Stir at Room Temperature for 6-12 hours reagent_add->stir monitor Monitor reaction by TLC (e.g., 50% EtOAc/Hexane) stir->monitor concentrate Remove solvent under reduced pressure monitor->concentrate Upon completion partition Partition residue between EtOAc and Water concentrate->partition wash Wash organic layer with Water, then Brine partition->wash dry Dry organic layer over Na₂SO₄, filter, and concentrate wash->dry purify Purify by column chromatography or recrystallization dry->purify analyze Characterize product (NMR, MS, mp) purify->analyze

Caption: Experimental workflow for N-Boc protection.

Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 26.56 mmol).

  • Dissolution: Add 50 mL of anhydrous 1,4-dioxane to the flask and stir until the solid is fully dissolved.

  • Reagent Addition: To the stirred solution, add triethylamine (4.4 mL, 31.87 mmol, 1.2 equiv.) followed by the portion-wise addition of di-tert-butyl dicarbonate (6.35 g, 29.1 mmol, 1.1 equiv.).

    • Scientist's Note: A slight bubbling (CO₂ evolution) may be observed as the reaction begins. Adding the Boc₂O in portions helps to control any initial exotherm.

  • Reaction: Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. A typical mobile phase is 50% ethyl acetate in hexanes. The product should have a higher Rf value than the starting material.

  • Solvent Removal: Once the reaction is complete, remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

  • Aqueous Workup: To the resulting residue, add deionized water (200 mL) and ethyl acetate (100 mL).[9] Stir the biphasic mixture vigorously for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with an additional portion of ethyl acetate (50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 50 mL).

    • Scientist's Note: The water wash removes triethylammonium salts and any unreacted water-soluble reagents. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product, often obtained as a white or off-white solid, can be purified by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure Ethyl 2-(tert-butoxycarbonylamino)-4-hydroxythiazole-5-carboxylate.[9]

Characterization and Validation

  • Appearance: White to off-white solid.

  • Thin Layer Chromatography (TLC): Single spot with an Rf higher than the starting amine.

  • ¹H NMR: Appearance of a singlet at ~1.5 ppm corresponding to the nine protons of the tert-butyl group. The N-H proton signal will also be present, often as a broad singlet.

  • Mass Spectrometry (MS): The calculated mass for C₁₁H₁₆N₂O₅S is 288.08. The observed mass (e.g., in ESI+) should correspond to [M+H]⁺ (289.09) or [M+Na]⁺ (311.07).

Troubleshooting

IssueProbable Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time; Inactive Boc₂O (hydrolyzed); Insufficient base.Extend reaction time and continue monitoring by TLC. Use fresh Boc₂O. Ensure 1.1-1.2 equivalents of base are used. Consider adding a catalytic amount (5 mol%) of DMAP to accelerate the reaction.
Low Yield Product loss during aqueous workup; Inefficient extraction.Ensure the pH of the aqueous layer is not acidic during workup. Perform multiple extractions (3x) with the organic solvent to maximize recovery.
Di-Boc Product Formation Excess Boc₂O and/or highly activating conditions (e.g., excess DMAP).Use only 1.05-1.1 equivalents of Boc₂O. Avoid using a large excess of DMAP if not necessary for this substrate.
Oily Product Residual solvent (e.g., tert-butanol); Impurities.Dry the product under high vacuum for an extended period. If still oily, purify by column chromatography.

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Di-tert-butyl dicarbonate is an irritant. Avoid inhalation and contact with skin and eyes.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.

  • 1,4-Dioxane is a flammable liquid and a suspected carcinogen.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

The Versatile Scaffold: Ethyl 2-amino-4-hydroxythiazole-5-carboxylate in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among the privileged heterocyclic structures in medicinal chemistry, the thiazole ring is a recurring motif in numerous clinically approved drugs.[1] This application note delves into the burgeoning potential of a specific, yet underexplored, derivative: Ethyl 2-amino-4-hydroxythiazole-5-carboxylate. We will navigate its synthesis, its critical role as a versatile starting material, and provide detailed protocols for its evaluation in antimicrobial drug discovery programs. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in the quest for new anti-infective agents.

The Significance of the 2-Amino-4-hydroxythiazole Core

The 2-aminothiazole moiety is a cornerstone in the synthesis of a wide array of biologically active compounds, including antimicrobial agents.[2][3] The introduction of a hydroxyl group at the 4-position, which exists in tautomeric equilibrium with the 4-oxo form (2-amino-4-oxo-4,5-dihydrothiazole), presents unique opportunities for structure-activity relationship (SAR) studies and the development of derivatives with enhanced potency and selectivity.[4] The ethyl carboxylate at the 5-position further serves as a convenient handle for chemical modification, allowing for the exploration of diverse chemical space.

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The synthesis of this compound, or more accurately its stable tautomer, Ethyl 2-amino-4-oxo-4,5-dihydrothiazole-5-carboxylate, can be achieved through the cyclization of a thiourea derivative of diethyl malonate. The following protocol outlines a general and adaptable procedure.

Protocol 1: Synthesis of Ethyl 2-amino-4-oxo-4,5-dihydrothiazole-5-carboxylate

Materials:

  • Diethyl malonate

  • Thiourea

  • Sodium ethoxide

  • Ethanol, absolute

  • Diethyl ether, anhydrous

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • Preparation of Diethyl 2-thioureidomalonate:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • To this solution, add diethyl malonate (1 equivalent) dropwise at room temperature.

    • After the addition is complete, add thiourea (1 equivalent) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization and Product Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 5-6. This will induce the cyclization and precipitation of the product.

    • Collect the precipitate by vacuum filtration and wash it with cold water and then with a small amount of cold ethanol.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Characterization:

    • Confirm the structure and purity of the synthesized Ethyl 2-amino-4-oxo-4,5-dihydrothiazole-5-carboxylate using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

A Gateway to Novel Antimicrobials: A Drug Discovery Workflow

This compound serves as an excellent starting point for a comprehensive antimicrobial drug discovery campaign. The following workflow outlines the key stages, from initial screening to preliminary safety assessment.

Caption: A streamlined workflow for antimicrobial drug discovery starting from the core scaffold.

In-Depth Protocols for Biological Evaluation

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique for determining MIC values.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth with solvent)

  • Growth control (broth with microorganism)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strains overnight in the appropriate broth.

    • Dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard for bacteria, which corresponds to approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the suspension to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL for bacteria).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound.

    • Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include all necessary controls on each plate.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm).

    • The MIC is the lowest concentration of the compound that shows no visible growth or a significant reduction in OD compared to the growth control.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth.

  • Spot-plate these aliquots onto an appropriate agar medium.

  • Incubate the agar plates under suitable conditions.

  • The MBC/MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate.

Assessing Safety: In Vitro Cytotoxicity

A crucial aspect of antimicrobial drug discovery is to ensure that the compounds are selective for microbial cells over host cells.[5] In vitro cytotoxicity assays are the first step in this evaluation.

Protocol 4: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Replace the old medium with the medium containing the compound dilutions.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.

ParameterDescription
MIC Minimum Inhibitory Concentration
MBC/MFC Minimum Bactericidal/Fungicidal Concentration
IC₅₀ Half-maximal Inhibitory Concentration (Cytotoxicity)
Selectivity Index (SI) IC₅₀ / MIC

A higher selectivity index indicates a greater window of therapeutic safety.

Structure-Activity Relationship (SAR) and Future Directions

The 2-amino and 4-oxo/hydroxy groups, along with the 5-ester moiety of the core scaffold, provide three key points for chemical diversification. Systematic modifications at these positions and subsequent biological evaluation will be instrumental in elucidating the SAR. For instance, acylation of the 2-amino group, substitution on the aromatic ring in the case of aryl-thioureas, and conversion of the ester to amides are common strategies to explore.[6] The 4-hydroxy group's ability to act as a hydrogen bond donor and acceptor is also a critical feature to consider in rational drug design.

The potential mechanisms of action for thiazole-based antimicrobials are diverse and may include the inhibition of essential bacterial enzymes such as DNA gyrase or components of the fatty acid synthesis pathway.[7] Further studies, including enzyme inhibition assays and molecular docking, will be necessary to identify the specific cellular targets of novel derivatives.

Conclusion

This compound is a promising and versatile scaffold for the development of new antimicrobial agents. Its straightforward synthesis and multiple points for chemical modification make it an attractive starting point for medicinal chemistry campaigns. By following the detailed protocols for synthesis, antimicrobial screening, and cytotoxicity evaluation outlined in this application note, researchers can effectively explore the potential of this scaffold and its derivatives in the urgent search for next-generation antibiotics.

References

Application Note: A Validated Protocol for the Synthesis of a Key Dasatinib Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasatinib, a potent dual Abl/Src tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] The efficiency and purity of its multi-step synthesis are of paramount importance for pharmaceutical manufacturing. A critical step in this synthesis is the formation of the core bicyclic structure, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide (CAS: 302964-08-5). This intermediate serves as the immediate precursor for the final condensation with 1-(2-hydroxyethyl)piperazine to yield Dasatinib.[2][3] This application note provides a detailed, field-proven experimental procedure for the synthesis of this key intermediate, emphasizing the rationale behind critical process parameters to ensure high yield and purity.

Introduction: The Strategic Importance of the Thiazole-Pyrimidine Core

The synthesis of complex active pharmaceutical ingredients (APIs) like Dasatinib relies on a convergent strategy, where key molecular fragments are synthesized separately and then coupled. The target intermediate, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide, represents the successful coupling of the thiazole carboxamide moiety with the pyrimidine ring.[4] The purity of this intermediate directly impacts the final API's quality, as impurities can lead to unwanted by-products that are difficult to remove in the final step.[5]

The procedure detailed herein involves a nucleophilic aromatic substitution (SNAr) reaction. The exocyclic amino group of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is deprotonated by a strong, non-nucleophilic base, transforming it into a potent nucleophile. This anion then attacks the electron-deficient C4 position of 4,6-dichloro-2-methylpyrimidine, displacing a chloride ion to form the desired C-N bond. Precise control of temperature is the most critical parameter in this synthesis to ensure regioselectivity and minimize side reactions.

Chemical Reaction Scheme

The overall reaction is the base-mediated condensation of two key fragments.

Caption: Synthesis of the core Dasatinib intermediate.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular WeightMoles (Equivalents)AmountSupplier Notes
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide302962-49-8267.72 g/mol 18.67 mmol (1.0)5.00 gEnsure >98% purity.
4,6-dichloro-2-methylpyrimidine1780-31-0163.01 g/mol 22.39 mmol (1.2)3.65 gShould be handled in a fume hood.
Potassium Hydride (30% dispersion in mineral oil)7693-26-740.11 g/mol 65.38 mmol (3.5)8.73 gHighly reactive with water. Handle under inert atmosphere.
Tetrahydrofuran (THF), Anhydrous109-99-972.11 g/mol -~90 mLUse anhydrous grade (<50 ppm H₂O).
Hydrochloric Acid (1 M)7647-01-036.46 g/mol -As neededFor quenching and pH adjustment.
Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a magnetic stirrer

  • Thermometer or thermocouple probe

  • Dropping funnel / addition funnel

  • Nitrogen or Argon gas inlet

  • Low-temperature cooling bath (e.g., acetone/dry ice or cryocooler) capable of reaching -30°C

  • Stir plate

  • Büchner funnel and filtration flask

  • Vacuum oven

  • Standard laboratory glassware

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Detailed Experimental Protocol

This protocol is adapted from validated procedures found in the chemical literature and patent filings.[1][6][7]

Step 1: Reaction Setup and Inerting
  • Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Flame-dry the glassware under vacuum and backfill with nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Add 80 mL of anhydrous tetrahydrofuran (THF) to the flask.

Step 2: Cooling and Base Addition
  • Cool the THF to between -30°C and -25°C using a dry ice/acetone bath.

  • Causality: This low temperature is critical to control the highly exothermic reaction between potassium hydride and any trace impurities, and to prevent side reactions during the subsequent deprotonation.

  • Under a steady stream of nitrogen, carefully add 8.73 g of potassium hydride (30% dispersion) to the cold THF. Stir the resulting slurry for 10 minutes.

Step 3: Deprotonation of the Thiazole Amine
  • Slowly add 5.00 g of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide to the potassium hydride slurry over 15-20 minutes.

  • Expert Insight: Maintain the internal temperature below -20°C during this addition. A rapid temperature increase indicates an uncontrolled reaction. The addition generates hydrogen gas; ensure adequate venting through an oil bubbler. The formation of the potassium salt of the amine results in a color change and/or thickening of the slurry.

Step 4: Nucleophilic Aromatic Substitution
  • In a separate, dry flask, dissolve 3.65 g of 4,6-dichloro-2-methylpyrimidine in 7 mL of anhydrous THF.

  • Add this solution to the reaction mixture in a single portion.

  • Allow the reaction temperature to rise to -10°C and maintain it between -10°C and -5°C.

  • Stir the reaction mixture at this temperature for 4-6 hours.

  • Trustworthiness: Monitor the reaction progress by TLC or HPLC. A sample can be taken, quenched with methanol, and analyzed. The reaction is considered complete when the starting thiazole material is consumed (<1% remaining).

Step 5: Quenching and Product Isolation
  • After the reaction is complete, cool the mixture to 0°C.

  • Slowly and carefully add 1 M hydrochloric acid dropwise to quench the excess potassium hydride and neutralize the reaction mixture. This step is highly exothermic and will produce hydrogen gas.

  • Continue adding 1 M HCl until the pH of the aqueous layer is between 5 and 6.[6]

  • Self-Validation: The product is insoluble at this pH and will precipitate as a solid. Proper pH adjustment is key to maximizing yield.

  • Maintain the temperature at 0-5°C and continue stirring for 1-2 hours to allow for complete crystallization.[7]

Step 6: Filtration and Drying
  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold THF to remove any soluble impurities.

  • Dry the product under vacuum at 50-60°C to a constant weight.

  • The expected yield is approximately 7.2 g (97-99%), with a purity of >99.5% as determined by HPLC.[1][7]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation arrow arrow setup 1. Assemble and Flame-Dry 250 mL 3-Neck Flask inert 2. Backfill with N₂/Ar Gas setup->inert add_thf 3. Add 80 mL Anhydrous THF inert->add_thf cool_thf 4. Cool THF to -25°C add_kh 5. Add Potassium Hydride (KH) cool_thf->add_kh deprotonate 6. Add Thiazole Reactant (Maintain T < -20°C) add_kh->deprotonate add_pyrimidine 7. Add Pyrimidine Solution deprotonate->add_pyrimidine react 8. Stir at -10°C for 4-6h (Monitor by HPLC) add_pyrimidine->react quench 9. Quench with 1M HCl at 0°C ph_adjust 10. Adjust pH to 5-6 quench->ph_adjust crystallize 11. Crystallize at 0-5°C for 2h ph_adjust->crystallize filter 12. Filter Product crystallize->filter wash 13. Wash with Cold THF filter->wash dry 14. Dry Under Vacuum wash->dry

Caption: Step-by-step workflow for the synthesis.

Safety Precautions

  • Potassium Hydride (KH): Extremely flammable and pyrophoric. Reacts violently with water, releasing flammable hydrogen gas. Must be handled under an inert atmosphere. Wear fire-retardant personal protective equipment (PPE).

  • Anhydrous THF: Can form explosive peroxides. Use from a freshly opened bottle or after purification.

  • 4,6-dichloro-2-methylpyrimidine: Corrosive and an irritant. Handle in a chemical fume hood.

  • Quenching: The quenching of potassium hydride with acid is highly exothermic and releases hydrogen. Perform this step slowly in a well-ventilated fume hood, behind a blast shield if possible.

References

Application Notes & Protocols: Strategic Derivatization of the Amino Group on Ethyl 2-amino-4-hydroxythiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical modification of the exocyclic amino group on Ethyl 2-amino-4-hydroxythiazole-5-carboxylate. This molecule represents a privileged scaffold in medicinal chemistry, and derivatization of its 2-amino group is a key strategy for modulating its physicochemical properties and biological activity.[1][2][3] This document outlines methodologies for acylation, sulfonylation, and alkylation, offering insights into reaction mechanisms, experimental setup, and potential challenges. The protocols are designed to be self-validating, with integrated troubleshooting and data interpretation sections. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the structure-activity relationships (SAR) of this versatile thiazole derivative.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in the design of therapeutic agents, appearing in a wide array of approved drugs with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] this compound, in particular, offers multiple points for chemical modification, making it an attractive starting material for the synthesis of compound libraries in drug discovery campaigns. The exocyclic amino group is a primary target for derivatization as it can significantly influence the molecule's interaction with biological targets.[6]

The presence of the 4-hydroxy and 5-carboxylate groups on the thiazole ring introduces both opportunities and challenges. The 4-hydroxy group can exist in tautomeric equilibrium with its keto form, which can affect the reactivity of the ring system. The ester at the 5-position can be sensitive to harsh reaction conditions, necessitating careful selection of reagents and protocols. Understanding the interplay of these functional groups is crucial for successful and selective derivatization of the 2-amino group.

Derivatization Strategies: An Overview

The primary strategies for modifying the 2-amino group of this compound involve the formation of new carbon-nitrogen or sulfur-nitrogen bonds. The most common approaches are:

  • Acylation: Introduction of an acyl group to form an amide linkage. This is a robust and versatile reaction that allows for the incorporation of a wide variety of substituents.

  • Sulfonylation: Reaction with a sulfonyl chloride to form a sulfonamide. Sulfonamides are important functional groups in many marketed drugs.

  • Alkylation: Introduction of an alkyl or aryl group. This can be more challenging due to the potential for reaction at the ring nitrogen.[7]

The choice of derivatization strategy will depend on the desired physicochemical properties and the specific biological target being investigated.

Experimental Protocols

General Considerations
  • Reagent Quality: Use high-purity starting materials and anhydrous solvents where specified to minimize side reactions.

  • Inert Atmosphere: Reactions sensitive to air or moisture should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Monitor the progress of all reactions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

  • Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Acylation of the 2-Amino Group

Acylation of the 2-amino group is a reliable method for introducing diversity. The use of acyl chlorides or anhydrides in the presence of a non-nucleophilic base is a standard approach.[8]

Reaction Scheme:

acylation reactant1 This compound product Ethyl 2-(acylamino)-4-hydroxythiazole-5-carboxylate reactant1->product + reactant2 R-COCl reactant2->product reagents Base (e.g., Pyridine, Triethylamine) Solvent (e.g., DCM, THF)

Figure 1: General scheme for the acylation of the 2-amino group.

Materials:

  • This compound

  • Acyl chloride or anhydride (1.1 eq.)

  • Anhydrous pyridine or triethylamine (1.2 eq.)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM or THF.

  • Add anhydrous pyridine or triethylamine (1.2 eq.) to the solution and stir for 10-15 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Troubleshooting:

Problem Possible Cause Solution
Low yieldIncomplete reactionIncrease reaction time or temperature.
Starting material degradationUse milder reaction conditions or a different base.
Multiple productsReaction at the 4-hydroxy groupProtect the hydroxyl group before acylation.
Di-acylationUse stoichiometric amounts of the acylating agent.
Protocol 2: Sulfonylation of the 2-Amino Group

Sulfonylation provides access to sulfonamide derivatives, which are of significant interest in medicinal chemistry.[9][10]

Reaction Scheme:

sulfonylation reactant1 This compound product Ethyl 2-(sulfonamido)-4-hydroxythiazole-5-carboxylate reactant1->product + reactant2 R-SO2Cl reactant2->product reagents Base (e.g., Pyridine) Solvent (e.g., DCM)

Figure 2: General scheme for the sulfonylation of the 2-amino group.

Materials:

  • This compound

  • Sulfonyl chloride (1.1 eq.)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous pyridine.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-cold 1 M HCl.

  • Extract the product with DCM (3 x volume).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization.

Troubleshooting:

Problem Possible Cause Solution
Reaction fails to proceedDeactivated starting materialUse a stronger base or a more reactive sulfonylating agent.
Decomposition of productHarsh acidic workupUse a milder workup procedure.
Protocol 3: Alkylation of the 2-Amino Group

Alkylation of the 2-amino group can be challenging due to the possibility of N-alkylation at the ring nitrogen, leading to a mixture of products.[7][11] The regioselectivity can be influenced by the choice of base and solvent.

Reaction Scheme:

alkylation reactant1 This compound product1 Ethyl 2-(alkylamino)-4-hydroxythiazole-5-carboxylate (Exocyclic) reactant1->product1 + product2 Ethyl 2-imino-3-alkyl-4-oxothiazolidine-5-carboxylate (Endocyclic) reactant1->product2 + reactant2 R-X (X = Br, I) reactant2->product1 reactant2->product2 reagents Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetonitrile)

Figure 3: Possible outcomes of the alkylation of the 2-amino group.

Materials:

  • This compound

  • Alkyl halide (1.1 eq.)

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3) (1.2 eq.)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of NaH (1.2 eq.) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq.) in DMF dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq.) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product mixture by column chromatography to separate the N-alkylated isomers.

Troubleshooting:

Problem Possible Cause Solution
Mixture of isomersCompeting alkylation at exocyclic and endocyclic nitrogensOptimize the base, solvent, and temperature. Weaker bases and polar aprotic solvents may favor exocyclic alkylation.
No reactionAlkylating agent not reactive enoughUse a more reactive alkyl halide (e.g., iodide instead of bromide).

Data Interpretation

The successful derivatization of the 2-amino group can be confirmed by various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Disappearance of the broad singlet corresponding to the -NH₂ protons and the appearance of a new amide (-NH-CO-), sulfonamide (-NH-SO₂-), or secondary amine (-NH-R) proton signal. The chemical shift of this new proton will be indicative of the newly formed bond.

    • ¹³C NMR: A shift in the resonance of the C2 carbon of the thiazole ring.

  • Mass Spectrometry (MS): The molecular ion peak will correspond to the expected mass of the derivatized product.

  • Infrared (IR) Spectroscopy: Appearance of new characteristic absorption bands, such as the amide C=O stretch (around 1650-1680 cm⁻¹) or the S=O stretches of the sulfonamide group (around 1350 and 1160 cm⁻¹).

Conclusion

The derivatization of the 2-amino group of this compound is a critical step in the exploration of its potential as a scaffold for drug discovery. The protocols outlined in this guide provide a solid foundation for performing acylation, sulfonylation, and alkylation reactions. Careful consideration of the reaction conditions and potential side reactions is essential for achieving the desired products in good yield and purity. The provided troubleshooting and data interpretation guidelines will aid researchers in optimizing their synthetic strategies and confirming the identity of their novel derivatives.

References

The Strategic Nucleophile: Ethyl 2-Amino-4-hydroxythiazole-5-carboxylate as a Cornerstone for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-amino-4-hydroxythiazole-5-carboxylate stands as a highly versatile and strategically important scaffold in the field of synthetic organic and medicinal chemistry. Its unique arrangement of multiple reactive centers—an amino group, a hydroxyl group (often existing in its tautomeric keto form), and an ethyl carboxylate moiety—all positioned on an electron-rich thiazole core, makes it a powerful precursor for the construction of a diverse array of complex heterocyclic systems. This guide provides an in-depth exploration of its synthetic utility, detailing the causality behind experimental choices and providing field-proven protocols for its application in constructing fused ring systems and other functionalized heterocycles.

Introduction: The Value Proposition of a Multifunctional Building Block

The 2-aminothiazole moiety is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2] this compound (EHAT) elevates this value by incorporating additional handles for chemical modification. The strategic placement of the amino, hydroxyl, and carboxylate groups allows for sequential and regioselective reactions, enabling chemists to build molecular complexity in a controlled manner. This molecule is a key intermediate in the synthesis of various pharmaceutical agents, including antibacterial and anticancer drugs.[3]

The core utility of EHAT lies in its tautomeric nature and the distinct reactivity of each functional group, which can be selectively targeted under different reaction conditions. This allows for a modular approach to library synthesis, a critical advantage in modern drug development.

Synthesis of the Core Scaffold: this compound

The most common and efficient route to EHAT and its analogs is a variation of the classic Hantzsch thiazole synthesis.[4][5] This reaction involves the condensation of a thioamide (in this case, thiourea) with an α-halocarbonyl compound.

The causality behind this choice of synthetic route is its reliability, scalability, and the ready availability of starting materials. The mechanism proceeds via a nucleophilic attack of the sulfur atom from thiourea onto the α-halo position of a suitable three-carbon electrophile, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4]

Workflow for EHAT Synthesis

cluster_0 Step 1: α-Halogenation cluster_1 Step 2: Cyclocondensation (Hantzsch Reaction) Start Diethyl 2-(ethoxymethylene)malonate Intermediate1 α-Bromo Intermediate Start->Intermediate1 Bromination Reagent1 N-Bromosuccinimide (NBS) in Dioxane/Water Reagent1->Intermediate1 Product This compound Intermediate1->Product Ring Formation & Tautomerization Reagent2 Thiourea Reagent2->Product

Caption: Hantzsch-type synthesis workflow for EHAT.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from established procedures involving the bromination of an acrylate derivative followed by cyclization with thiourea.[6][7]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve ethyl 3-ethoxyacrylate (1 eq.) in a 1:1 mixture of dioxane and water.

  • Bromination: Cool the solution to -10 °C using an ice-salt bath. Slowly add a solution of N-bromosuccinimide (1.1 eq.) in the same solvent mixture, maintaining the temperature below 0 °C.

  • Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Monitor the reaction by TLC until the starting material is consumed.

  • Cyclization: Add thiourea (1 eq.) to the reaction mixture in one portion.

  • Heating: Heat the mixture to 80 °C and maintain for 1-2 hours. The reaction progress can be monitored by TLC.

  • Work-up: Cool the solution to room temperature. Carefully add aqueous ammonia to neutralize the mixture, which will cause the product to precipitate.

  • Isolation: Stir the resulting slurry for 15-20 minutes, then collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water and then a small amount of cold ethanol. Dry the product under vacuum to yield this compound as a solid.

Causality Note: The initial bromination creates the necessary α-halocarbonyl electrophile. The subsequent heating with thiourea drives the cyclization and dehydration steps. Neutralization with ammonia is crucial for precipitating the product, which exists as a salt in the acidic reaction medium.

Synthetic Applications: A Tour of Chemical Reactivity

The true synthetic power of EHAT is realized through the selective manipulation of its functional groups.

Reactions at the 2-Amino Group

The exocyclic 2-amino group is a potent nucleophile and a key site for building fused heterocyclic systems.

One of the most valuable applications is the construction of the thiazolo[3,2-a]pyrimidine core, a scaffold found in many biologically active molecules.[8] This is typically achieved through condensation with β-dicarbonyl compounds or their equivalents.[9][10]

EHAT Ethyl 2-amino-4- hydroxythiazole-5-carboxylate Intermediate Condensation Intermediate EHAT->Intermediate Nucleophilic attack (N-exo) Reagent β-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) Reagent->Intermediate Product Substituted Thiazolo[3,2-a]pyrimidinone Intermediate->Product Intramolecular Cyclization (Loss of H₂O/EtOH)

Caption: General scheme for Thiazolo[3,2-a]pyrimidine synthesis.

Protocol 3.1.1: Synthesis of a 7-Hydroxy-5-methyl-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate Derivative

  • Mixing Reagents: In a round-bottom flask, suspend this compound (1 eq.) and ethyl acetoacetate (1.1 eq.) in ethanol.

  • Catalysis: Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (p-TSA), to the mixture.

  • Reaction: Reflux the mixture for 6-8 hours, monitoring by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be recrystallized from a suitable solvent like ethanol or acetic acid.

Causality Note: The reaction proceeds via initial condensation between the 2-amino group of the thiazole and one of the carbonyl groups of the β-dicarbonyl compound. The acidic catalyst facilitates both this initial condensation and the subsequent intramolecular cyclization and dehydration/dealcoholation to form the fused bicyclic system.[9]

The 2-amino group can be converted into a diazonium salt, which can then be displaced by various nucleophiles in a copper-catalyzed Sandmeyer reaction.[4][11][12] This powerful transformation allows for the introduction of halogens (Cl, Br), which are themselves valuable handles for further cross-coupling reactions.

Protocol 3.1.2: Synthesis of Ethyl 2-bromo-4-hydroxythiazole-5-carboxylate

  • Diazotization: Suspend this compound (1 eq.) in an aqueous solution of HBr (48%). Cool the mixture to 0-5 °C in an ice bath.

  • Nitrite Addition: Add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Copper-Catalyzed Displacement: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq.) in HBr. Add the cold diazonium salt solution to the CuBr solution portion-wise. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 60 °C for 15-30 minutes to ensure complete decomposition of the diazonium salt.[13]

  • Work-up and Isolation: Cool the reaction mixture and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality Note: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[11] Copper(I) facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the loss of dinitrogen gas. This radical then reacts with the halide to form the final product.[14]

Reactions at the 4-Hydroxy Group

The 4-hydroxy group, existing in tautomeric equilibrium with its 4-oxo form, can be functionalized through various reactions, most notably O-alkylation or conversion into a better leaving group.

Reaction TypeReagent ExampleProduct TypeSignificance
O-Alkylation Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃)4-AlkoxythiazoleModifies solubility and biological activity.
Chlorination POCl₃ or SOCl₂4-ChlorothiazoleCreates an electrophilic center for nucleophilic substitution.

Protocol 3.2.1: Synthesis of Ethyl 2-amino-4-chlorothiazole-5-carboxylate

  • Reaction Setup: To a flask containing this compound (1 eq.), add phosphorus oxychloride (POCl₃, 5-10 eq.) slowly at 0 °C.

  • Heating: After the addition, add a catalytic amount of dimethylformamide (DMF) and slowly heat the mixture to reflux (approx. 110 °C). Maintain reflux for 3-4 hours.

  • Quenching: Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or aqueous ammonia until the pH is ~7-8. The product will precipitate as a solid.

  • Isolation & Purification: Collect the solid by filtration, wash with copious amounts of water, and dry. Recrystallization from ethanol can be performed for further purification.

Causality Note: POCl₃ acts as both a reagent and a solvent to convert the hydroxyl/oxo group into a chloro group, which is an excellent leaving group. This transformation is critical for subsequent nucleophilic aromatic substitution reactions, allowing for the introduction of amines, thiols, and other nucleophiles at the C4 position.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a testament to the power of strategic functional group placement in molecular design. Its predictable reactivity and accessibility make it an indispensable tool for medicinal chemists and synthetic researchers. The protocols and principles outlined in this guide demonstrate its utility in creating diverse and complex heterocyclic structures, from fused pyrimidines to functionalized thiazoles. Future applications will undoubtedly leverage this scaffold's versatility to explore new chemical space, leading to the discovery of novel therapeutic agents and materials.

References

Quantitative Analysis of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate: A Validated HPLC-UV Protocol and Advanced Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract This comprehensive guide details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise quantification of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate. Designed for researchers, analytical scientists, and drug development professionals, this document provides a step-by-step protocol, explains the scientific rationale behind methodological choices, and outlines the validation process according to international guidelines. Additionally, it discusses advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for applications requiring higher sensitivity and selectivity.

Introduction and Scientific Context

This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a key intermediate and structural motif, its presence in various synthetic pathways necessitates accurate and reliable quantification.[1] Whether monitoring reaction kinetics, assessing purity of a drug substance, or performing quality control, a validated analytical method is paramount for ensuring data integrity and regulatory compliance.

The inherent chemical properties of this molecule, including its aromatic thiazole ring and chromophoric groups, make it an ideal candidate for analysis by HPLC-UV. This application note provides a field-proven protocol, emphasizing the causality behind experimental design to ensure reproducibility and trustworthiness.

Key Physicochemical Properties of the Analyte:

PropertyValueSource
Molecular Formula C₆H₈N₂O₃SPubChem[2]
Molecular Weight 188.21 g/mol PubChem[2]
IUPAC Name ethyl 2-amino-4-hydroxy-1,3-thiazole-5-carboxylatePubChem[2]
Appearance Solid (Pale yellow powder for similar structures)Alfa Aesar[3]
Melting Point 176-180 °C (for a related methyl derivative)Sigma-Aldrich[4]

Primary Analytical Technique: HPLC-UV

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the workhorse method for the quantification of small organic molecules like this compound. The method relies on the differential partitioning of the analyte between a stationary phase (the HPLC column) and a mobile phase, leading to its separation from impurities and other matrix components. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength.

Rationale for Methodological Choices (Expertise & Experience)

The development of a robust HPLC method is a systematic process. The choices below are grounded in the physicochemical properties of the analyte and extensive experience with similar molecular scaffolds.[5][6]

  • Column Selection: A reversed-phase C18 column is selected as the primary choice. The C18 stationary phase (octadecyl-silica) is non-polar, making it highly effective for retaining and separating moderately polar organic compounds like our target analyte through hydrophobic interactions. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) offers a good balance between resolution, speed, and backpressure.

  • Mobile Phase Composition: An isocratic elution using a mixture of an aqueous buffer and an organic modifier is employed for simplicity and robustness.

    • Aqueous Component (Mobile Phase A): A buffer like 0.1% Ortho-Phosphoric Acid (OPA) or Ammonium Formate is used to maintain a consistent pH. This is critical because the ionization state of the amino and hydroxy groups on the thiazole ring can change with pH, affecting retention time and peak shape. A slightly acidic pH (e.g., pH 3-4) typically ensures sharp, symmetrical peaks by suppressing the silanol interactions on the column.

    • Organic Component (Mobile Phase B): Acetonitrile is chosen over methanol as it generally provides better peak shape and lower backpressure. The ratio of aqueous to organic phase is optimized to achieve a suitable retention time (typically 3-10 minutes) and adequate separation from any process impurities.

  • Detection Wavelength (λmax): For maximum sensitivity, the UV detector should be set to the analyte's wavelength of maximum absorbance (λmax). For aminothiazole derivatives, this is often in the range of 270-330 nm.[5] A UV scan of a standard solution should be performed to determine the precise λmax. For the purpose of this protocol, a wavelength of 272 nm is used as a starting point, based on data from structurally related compounds.[5]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing std_prep Standard Preparation (Stock & Working Solutions) injection Sample Injection (Autosampler Sequence) std_prep->injection sample_prep Sample Preparation (Dissolution & Dilution) sample_prep->injection mobile_phase Mobile Phase Preparation (Filtration & Degassing) instrument_setup HPLC System Setup (Column Equilibration) mobile_phase->instrument_setup separation Chromatographic Separation (Isocratic Elution) instrument_setup->separation injection->separation detection UV Detection (λmax = 272 nm) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation (Linear Regression) integration->calibration quantification Concentration Calculation calibration->quantification

Caption: HPLC-UV workflow for quantification.

Detailed Protocol: HPLC-UV Quantification

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Ortho-Phosphoric Acid (OPA), 85% (Analytical grade)

  • Water (HPLC grade or Milli-Q)

  • Volumetric flasks (Class A)

  • Pipettes (Calibrated)

  • Autosampler vials with septa

  • Syringe filters (0.45 µm, PTFE or Nylon)

Instrument and Conditions
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

Table 1: HPLC Instrument Parameters

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 0.1% OPA in Water : Acetonitrile (55:45 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 272 nm
Run Time 10 minutes
Step-by-Step Procedure
  • Mobile Phase Preparation:

    • To prepare 1 L of 0.1% OPA in water, add 1.0 mL of 85% OPA to 999 mL of HPLC-grade water.

    • Mix the aqueous and organic phases in the specified ratio (550 mL aqueous to 450 mL acetonitrile).

    • Filter the final mobile phase through a 0.45 µm filter and degas for 15 minutes using an ultrasonicator or vacuum degasser.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (diluent). This serves as the stock solution.

  • Working Standard & Calibration Curve Preparation:

    • Perform serial dilutions from the stock solution to prepare a series of calibration standards. A typical range would be 1, 5, 10, 25, 50, and 100 µg/mL. Prepare these in the diluent.

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte.

    • Dissolve it in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., ~25 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis Sequence:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (~20-30 minutes).

    • Inject a blank (diluent) to ensure no system contamination.

    • Inject the calibration standards from lowest to highest concentration.

    • Inject the prepared samples. It is good practice to run a check standard every 10-20 injections to monitor system suitability.

  • Data Analysis:

    • Integrate the peak corresponding to this compound in all chromatograms.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Perform a linear regression analysis. The R² value should be >0.999.

    • Determine the concentration of the analyte in the samples using the regression equation: y = mx + c, where y is the peak area.

Method Validation: Ensuring Trustworthiness

To ensure the method is fit for its intended purpose, it must be validated according to guidelines from the International Council for Harmonisation (ICH).[7] This process provides a self-validating system, proving the method's reliability.

Validation Parameters and Acceptance Criteria

Table 2: Summary of Method Validation Parameters

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only, without interference from the matrix or impurities.Peak purity analysis; no co-eluting peaks at the analyte's retention time in blank/placebo injections.
Linearity To demonstrate a proportional relationship between concentration and detector response.R² (Coefficient of Determination) ≥ 0.999 over the specified range.
Accuracy To measure the closeness of the experimental value to the true value.98.0% - 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120% of target).
Precision To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability (n=6) and intermediate precision.
LOD The lowest amount of analyte that can be detected.Signal-to-Noise ratio (S/N) of 3:1.
LOQ The lowest amount of analyte that can be quantified with acceptable precision and accuracy.S/N of 10:1; RSD ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.RSD should remain within acceptable limits when parameters like flow rate (±10%), column temp (±5°C), and mobile phase composition (±2%) are varied.

Logic of Method Validation Diagram

Validation_Logic cluster_core Core Validation Parameters cluster_limits Sensitivity start Proposed Analytical Method linearity Linearity & Range (Is response proportional?) start->linearity accuracy Accuracy (Is it correct?) start->accuracy precision Precision (Is it repeatable?) start->precision specificity Specificity (Is it measuring only the analyte?) start->specificity lod LOD (Can it be detected?) linearity->lod loq LOQ (Can it be quantified reliably?) linearity->loq accuracy->lod accuracy->loq precision->lod precision->loq specificity->lod specificity->loq robustness Robustness (Is it resilient to small changes?) lod->robustness loq->robustness end_node Validated Method (Fit for Purpose) robustness->end_node

Caption: The logical flow of analytical method validation.

Advanced Technique: LC-MS/MS for Enhanced Performance

For applications requiring ultra-low detection limits (e.g., bioanalysis of plasma samples or trace impurity analysis), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[5][8][9]

  • Principle: After separation by HPLC, the analyte is ionized (typically using Electrospray Ionization, ESI) and enters the mass spectrometer. The first quadrupole (Q1) selects the parent ion (precursor ion) based on its mass-to-charge ratio (m/z). This ion is then fragmented in a collision cell (Q2), and the resulting fragment ions (product ions) are detected by a third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

  • Advantages:

    • Higher Sensitivity: Achieves detection limits in the pg/mL or ng/mL range.

    • Unmatched Selectivity: Can distinguish the analyte from compounds with identical retention times, making it ideal for complex matrices.

    • Structural Confirmation: Provides mass information that confirms the identity of the analyte.

While more complex and costly, LC-MS/MS is the gold standard for challenging quantitative applications and is often required for pharmacokinetic and toxicological studies.[8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate. This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes and troubleshoot common issues to improve yield and purity. We will delve into the mechanistic underpinnings of the reaction, address specific experimental challenges in a question-and-answer format, and provide a validated protocol for your reference.

Section 1: Understanding the Core Synthesis and Key Molecular Properties

The synthesis of this compound is most commonly achieved via a variation of the Hantzsch thiazole synthesis.[1] This powerful reaction forms the thiazole ring by condensing a thioamide (thiourea, in this case) with an α-halocarbonyl compound. The choice and quality of the α-halocarbonyl starting material are paramount for the success of this synthesis.

Reaction Mechanism: Hantzsch Thiazole Synthesis

The reaction proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

  • Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon bearing the halogen on the α-halo-β-keto ester.

  • Cyclization: An intramolecular condensation occurs where one of the amino groups of the thiourea intermediate attacks one of the carbonyl groups of the ester substrate.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.

Hantzsch_Mechanism Reactants Thiourea + Diethyl 2-chloro-3-oxosuccinate Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 Nucleophilic Attack (S on C-Cl) Intermediate2 Cyclized Intermediate (Thiazoline precursor) Intermediate1->Intermediate2 Intramolecular Cyclization Product_Keto Product (Keto Tautomer) Ethyl 2-amino-4-oxo-4,5-dihydro- thiazole-5-carboxylate Intermediate2->Product_Keto Dehydration (-H2O) Product_Enol Product (Enol Tautomer) Ethyl 2-amino-4-hydroxy- thiazole-5-carboxylate Product_Keto->Product_Enol Tautomerization Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reagents 1. Charge reactor with Absolute Ethanol and Thiourea AddEster 2. Add Diethyl 2-chloro-3-oxosuccinate Reagents->AddEster Reflux 3. Heat to Reflux (78-80°C) for 12-18h AddEster->Reflux Monitor 4. Monitor by TLC Reflux->Monitor Cool 5. Cool to Room Temp. Monitor->Cool Concentrate 6. Concentrate in vacuo Cool->Concentrate Precipitate 7. Add to Ice Water & Stir Concentrate->Precipitate Filter 8. Filter Crude Solid Precipitate->Filter Wash 9. Wash with Cold Water Filter->Wash Recrystallize 10. Recrystallize from Ethanol Wash->Recrystallize Dry 11. Dry under Vacuum Recrystallize->Dry Analyze 12. Characterize (NMR, IR, MS) Dry->Analyze

References

Technical Support Center: Synthesis of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important heterocyclic building block. Drawing from established synthetic protocols and practical experience, this document provides in-depth technical guidance in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its key challenges?

The most prevalent and classic method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1][2] This reaction typically involves the condensation of an α-haloketone or its equivalent with a thioamide or thiourea. In the case of this compound, a common starting material is a dialkyl acetone-1,3-dicarboxylate, which undergoes transformation to form the thiazole ring.[3]

The primary challenges in this synthesis often revolve around controlling regioselectivity, minimizing side reactions, and managing the purification of the final product. The presence of multiple reactive sites in the starting materials can lead to a mixture of isomers and byproducts.

Q2: What are the expected common byproducts in this synthesis?

Several byproducts can arise depending on the specific reaction conditions and starting materials. Some of the most frequently encountered impurities include:

  • Isomeric Thiazoles: The Hantzsch synthesis can sometimes yield isomeric products. For instance, if an N-substituted thiourea is used, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed, especially under acidic conditions.[4]

  • Over-alkylation or Di-substitution Products: If the reaction conditions are not carefully controlled, the amino group of the newly formed thiazole can undergo further reaction with the α-haloketone, leading to di-substituted byproducts.

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of unreacted thiourea or the α-halo ester precursor in the final product mixture.

  • Hydrolysis Products: The ester group of the target molecule can be susceptible to hydrolysis, especially during workup or purification under acidic or basic conditions, leading to the corresponding carboxylic acid.

  • Ring-Opened Byproducts: Under harsh conditions, the thiazole ring can be susceptible to cleavage, although this is less common under standard Hantzsch conditions.

Q3: How can I minimize the formation of these byproducts?

Minimizing byproduct formation is crucial for obtaining a high yield and purity of the desired product. Here are some key strategies:

  • Control of Stoichiometry: Precise control over the molar ratios of the reactants is critical. Using a slight excess of the thiourea can help to ensure complete conversion of the α-halo ester.

  • Temperature and Reaction Time Optimization: The reaction temperature and duration should be carefully monitored. Lower temperatures can help to reduce the rate of side reactions, while ensuring the reaction goes to completion.

  • pH Control: The pH of the reaction mixture can significantly influence the product distribution. For the standard Hantzsch synthesis, neutral to slightly basic conditions are often preferred to avoid the formation of imino-dihydrothiazole isomers.[4]

  • Choice of Solvent: The solvent can impact the solubility of reactants and intermediates, influencing the reaction rate and selectivity. Protic solvents like ethanol are commonly used.

  • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Troubleshooting Guide

This section addresses specific problems you might encounter during your synthesis and provides actionable solutions.

Problem 1: Low Yield of the Desired Product

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Side Reactions Dominating: Conditions may be favoring the formation of byproducts.

  • Product Loss During Workup: The product may be lost during extraction, precipitation, or filtration steps.

  • Poor Quality of Starting Materials: Impurities in the starting materials can interfere with the reaction.

Solutions:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and ensure it has reached completion.

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions for your specific substrates. A design of experiments (DoE) approach can be beneficial here.

  • Purification Strategy: Re-evaluate your workup and purification procedure. Ensure the pH during extraction is appropriate to keep your product in the organic phase. If precipitating the product, ensure the solvent system and temperature are optimized for maximum recovery.

  • Starting Material Purity: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point) before starting the synthesis.

Problem 2: Difficulty in Purifying the Final Product

Possible Causes:

  • Presence of Closely Eluting Impurities: Byproducts with similar polarity to the desired product can make chromatographic separation challenging.

  • Product Instability: The product may be degrading during purification (e.g., on silica gel).

  • Poor Crystallization: The product may be an oil or may not crystallize easily from common solvents.

Solutions:

  • Alternative Purification Methods: If column chromatography is ineffective, consider other techniques such as recrystallization, preparative HPLC, or supercritical fluid chromatography (SFC).

  • Derivative Formation: In some cases, converting the product to a more crystalline derivative, purifying it, and then cleaving the derivative can be an effective strategy.

  • Recrystallization Solvent Screening: Perform a systematic screening of different solvents and solvent mixtures to find the optimal conditions for recrystallization.

  • Trituration: If the product is an amorphous solid or an oil, triturating it with a non-polar solvent can sometimes induce crystallization or remove soluble impurities.

Experimental Protocols

General Protocol for this compound Synthesis

This protocol is a generalized procedure based on the Hantzsch thiazole synthesis and should be optimized for specific substrates and scales.

Materials:

  • Diethyl 1,3-acetonedicarboxylate

  • Sulfuryl chloride (SO₂Cl₂)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • Chlorination of Diethyl 1,3-acetonedicarboxylate:

    • Dissolve diethyl 1,3-acetonedicarboxylate in a suitable solvent like dichloromethane.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add sulfuryl chloride dropwise while maintaining the temperature.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Carefully quench the reaction with a saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-chloro ester.

  • Thiazole Ring Formation:

    • Dissolve the crude α-chloro ester in ethanol.

    • Add thiourea to the solution.

    • Reflux the mixture until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Visualizing Reaction Pathways

Generalized Hantzsch Thiazole Synthesis Pathway

The following diagram illustrates the general mechanism for the Hantzsch synthesis of a 2-aminothiazole.

Hantzsch_Synthesis Generalized Hantzsch Thiazole Synthesis alpha_halo α-Haloketone/ Ester intermediate1 Thiouronium Intermediate alpha_halo->intermediate1 Nucleophilic Attack by Sulfur thiourea Thiourea thiourea->intermediate1 intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration

Caption: A simplified workflow of the Hantzsch thiazole synthesis.

Troubleshooting Logic Flow

This diagram provides a logical flow for troubleshooting common issues in the synthesis.

Troubleshooting_Flow Troubleshooting Workflow start Synthesis Issue? low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product check_completion Check Reaction Completion (TLC/HPLC) low_yield->check_completion check_reagents Verify Reagent Purity low_yield->check_reagents change_purification Change Purification Method (e.g., Recrystallization) impure_product->change_purification char_byproducts Characterize Byproducts (NMR, MS) impure_product->char_byproducts optimize_cond Optimize Conditions (Temp, Time, Solvent) check_completion->optimize_cond Incomplete check_workup Review Workup & Purification check_completion->check_workup Complete solution Problem Resolved optimize_cond->solution check_workup->solution check_reagents->solution change_purification->solution adjust_stoich Adjust Stoichiometry char_byproducts->adjust_stoich adjust_stoich->solution

Caption: A decision tree for troubleshooting synthesis problems.

Summary of Common Byproducts and Their Characteristics

Byproduct/ImpurityPotential CauseKey Analytical Signature (¹H NMR)Mitigation Strategy
Isomeric Imino-dihydrothiazole Acidic reaction conditionsDifferent chemical shifts for thiazole ring protons compared to the desired product.Maintain neutral or slightly basic pH.
Unreacted Thiourea Incomplete reaction; incorrect stoichiometryCharacteristic broad singlet for the -NH₂ protons.Use a slight excess of the α-halo ester; ensure sufficient reaction time.
Unreacted α-Halo Ester Incomplete reactionPresence of signals corresponding to the starting ester.Increase reaction temperature or time; ensure proper mixing.
Hydrolyzed Carboxylic Acid Acidic or basic workup/purificationDisappearance of the ethyl ester signals (quartet and triplet) and appearance of a broad carboxylic acid proton signal.Use neutral workup conditions; avoid prolonged exposure to strong acids or bases.

References

Overcoming solubility issues of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 2-amino-4-hydroxythiazole-5-carboxylate. This document provides in-depth troubleshooting strategies and frequently asked questions to address the significant solubility challenges commonly encountered with this compound. As a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors, understanding its physicochemical properties is paramount for successful experimental outcomes.[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome these hurdles effectively.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The limited aqueous solubility is a direct consequence of its molecular structure. The molecule possesses a delicate balance of hydrophilic and hydrophobic regions. The thiazole ring, along with the ethyl ester group, contributes to its lipophilic character. While the amino (-NH₂) and hydroxyl (-OH) groups are polar and capable of hydrogen bonding, their contribution is often insufficient to overcome the hydrophobicity of the core structure, leading to poor dissolution in water. The computed XLogP3 value of 1.7 indicates a moderate level of lipophilicity, which is consistent with these observations.[4]

Q2: What are the immediate consequences of poor solubility in my experiments?

A2: Failing to achieve complete dissolution can severely compromise your experimental integrity. Key issues include:

  • Inaccurate Potency Measurement: If the compound precipitates in your assay medium, the actual concentration in solution is lower than the nominal concentration. This leads to an underestimation of biological activity, resulting in falsely high IC₅₀ or EC₅₀ values.[5]

  • Poor Reproducibility: Inconsistent dissolution leads to high variability between experimental replicates and across different days, making your results unreliable.[5]

  • False Negatives: A potentially potent compound may appear inactive simply because it did not reach its molecular target in a sufficient concentration due to precipitation.[5]

  • Physical Interference: Undissolved particles can interfere with assay readings, particularly in light-scattering-based detection methods like nephelometry or high-content imaging.

Q3: What are the primary strategies to improve the solubility of this compound?

A3: A tiered approach is recommended, starting with simple methods and progressing to more complex formulations if necessary. The primary strategies include:

  • Co-Solvent Systems: Using a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to prepare a high-concentration stock solution that is then diluted into the aqueous assay buffer.[6]

  • pH Adjustment: Exploiting the ionizable amino group. Lowering the pH of the aqueous medium will protonate the basic amino group, forming a more soluble salt.[5]

  • Advanced Formulations: For more challenging applications, especially in vivo studies, techniques like complexation with cyclodextrins can be employed to encapsulate the hydrophobic molecule and enhance its aqueous solubility.[7]

Troubleshooting Guide: Common Experimental Issues

Problem 1: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer.

This is a classic sign that the aqueous medium cannot support the compound's solubility once the co-solvent (DMSO) concentration drops.

Root Cause: The compound is crashing out of solution due to a sharp change in solvent polarity.

Solutions:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to minimize solvent-induced artifacts. However, you must first confirm this concentration is sufficient to maintain solubility.[8]

  • Perform Serial Dilutions: Instead of a single large dilution step (e.g., 1:1000), perform a series of smaller, stepwise dilutions. This gradual reduction in solvent strength can sometimes prevent abrupt precipitation.[8]

  • Utilize a Co-Solvent Mixture: Prepare your stock solution in a mixture of DMSO and another water-miscible solvent like ethanol. This can sometimes improve solubility in the final aqueous environment.[8]

  • Lower the Dilution Temperature: In some cases, performing the dilution on ice can slow the kinetics of precipitation, allowing for more uniform dispersion. This is highly compound-dependent and requires empirical testing.

Problem 2: I am observing inconsistent results in my biological assays with the same batch of my compound.

High variability is often a direct symptom of underlying solubility and stability issues.

Root Cause: The effective concentration of the dissolved compound varies between experiments due to incomplete or inconsistent dissolution from one well to the next.

Solutions:

  • Ensure Complete Dissolution of Stock: Before any dilution, visually inspect your stock solution to confirm there are no solid particulates. Gentle warming (to 37°C) or sonication can aid in dissolving the compound completely in the stock solvent.[6]

  • Prepare Fresh Dilutions: Always prepare fresh working solutions from your stock for each experiment. Avoid freeze-thaw cycles of diluted aqueous solutions, as the compound may precipitate and not fully redissolve.[8]

  • Employ a Solubility Enhancement Technique: For maximum consistency, use a formulation strategy that provides a stably solubilized form of your compound, such as a cyclodextrin inclusion complex. This ensures the compound remains in a monomeric, dissolved state.[7]

Problem 3: Standard co-solvents are interfering with my cell-based assay or are not providing sufficient solubility.

When simple co-solvents are not viable, more advanced formulation strategies are necessary.

Root Cause: The required concentration of the co-solvent is toxic to the cells, or the compound's solubility limit has been reached even with co-solvents.

Solutions:

  • pH Modification: Since the compound has a basic amino group, solubility can be significantly increased in acidic conditions. Prepare your assay buffer at a lower pH (e.g., pH 6.5 or 6.0) and test for improved solubility. Crucially, you must run a control to ensure that the pH change itself does not affect your biological system. [5]

  • Cyclodextrin Complexation: This is a powerful technique for increasing the aqueous solubility of hydrophobic molecules. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble compound, rendering it water-soluble. Studies on similar thiazole derivatives have shown up to an 18-fold increase in aqueous solubility using this method.[7]

Data Presentation & Visualizations

Solvent Selection Guide

The following table provides a qualitative guide to the solubility of this compound in common laboratory solvents, based on its chemical structure and the behavior of similar thiazole derivatives.

SolventTypeExpected SolubilityNotes
WaterAqueousPoorHighly dependent on pH.
Phosphate-Buffered Saline (PBS)Aqueous BufferPoorSolubility will be low at physiological pH (7.4).
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleRecommended for preparing high-concentration stock solutions.
Ethanol (EtOH)Polar ProticSlightly SolubleCan be used as a co-solvent. Recrystallization is possible.[9]
Methanol (MeOH)Polar ProticSlightly SolubleSimilar to ethanol; useful as a co-solvent.
Dichloromethane (DCM)Non-PolarSolubleUseful for extraction during synthesis but not for biological assays.[9]

Troubleshooting Workflow for Solubility Issues

G start Problem: Compound is Poorly Soluble stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute precipitate Precipitation Occurs? dilute->precipitate success Success: Proceed with Assay precipitate->success No ph_mod Strategy 1: Adjust pH (e.g., Buffer at pH < 7) precipitate->ph_mod Yes cosolvent Strategy 2: Use Co-Solvent (e.g., EtOH, PEG400) ph_mod->cosolvent Fails or Interferes cyclo Strategy 3: Advanced Formulation (Cyclodextrin Complexation) cosolvent->cyclo Fails or Interferes

Caption: Decision tree for addressing solubility challenges.

Mechanism of Cyclodextrin Complexation

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Experimental Protocols

Protocol 1: pH Modification for Solubility Enhancement

Objective: To determine if lowering the pH of the aqueous buffer increases compound solubility by protonating the 2-amino group.

Methodology:

  • Prepare Buffers: Prepare a series of biologically compatible buffers (e.g., MES or citrate-phosphate) at various pH values, such as pH 7.4, 6.5, 6.0, and 5.5.

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Test Dilution: In separate microcentrifuge tubes, add 2 µL of the 10 mM stock solution to 198 µL of each prepared buffer. This creates a final compound concentration of 100 µM with 1% DMSO.

  • Equilibrate: Vortex each tube briefly and let it equilibrate at room temperature for 1-2 hours.

  • Visual Inspection: Carefully inspect each tube for any signs of precipitation. A clear solution indicates that the compound is soluble at that pH.

  • Turbidity Measurement (Optional): For a quantitative assessment, transfer the solutions to a clear 96-well plate and measure absorbance at 620 nm. An increase in absorbance relative to a buffer/DMSO control indicates light scattering from precipitated particles.[5]

  • Validation: Once a suitable pH is identified, run a parallel experiment with your biological assay using buffer at that pH (without the compound) to ensure the vehicle itself does not produce an artifactual result.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

Objective: To significantly enhance aqueous solubility by encapsulating the compound within a cyclodextrin molecule. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[7]

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in purified water. A concentration of 10-20% (w/v) is a good starting point.

  • Add Compound: Add an excess amount of this compound powder directly to the HP-β-CD solution.

  • Equilibrate for Complexation: Seal the container and stir the mixture vigorously at a constant temperature (e.g., 25°C) for 24-72 hours. This extended time is necessary to ensure the system reaches equilibrium for complex formation.[8]

  • Remove Undissolved Compound: After equilibration, filter the suspension through a 0.22 µm syringe filter to remove any remaining, undissolved solid compound.

  • Determine Concentration: The clear filtrate now contains the soluble drug-cyclodextrin complex. The concentration of the dissolved compound must be accurately determined using an analytical method like HPLC-UV.

  • Lyophilization (Optional): For a stable, solid powder of the complex, the filtered solution can be freeze-dried (lyophilized). The resulting powder can be readily dissolved in water or buffer for future experiments.[8]

References

Technical Support Center: Synthesis of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring a higher success rate and purity of the final product. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a variation of the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-halo-β-ketoester with a thioamide, in this case, thiourea. The presence of the 4-hydroxy group introduces specific challenges, including the potential for tautomerization and side reactions, which this guide will address.

A plausible and commonly employed synthetic route involves the reaction of diethyl 2-chloro-3-oxosuccinate with thiourea in a suitable solvent, such as ethanol. The reaction proceeds through the formation of a thiazoline intermediate, which then dehydrates and tautomerizes to the more stable 4-hydroxythiazole form.

Visualizing the Reaction Pathway

To better understand the synthesis, a generalized reaction mechanism is presented below.

Hantzsch_Synthesis reagents Diethyl 2-chloro-3-oxosuccinate + Thiourea intermediate Thiazoline Intermediate reagents->intermediate Nucleophilic attack & Cyclization product This compound intermediate->product Dehydration & Tautomerization

Caption: Generalized Hantzsch synthesis pathway for this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

FAQ 1: Low or No Product Yield

Question: I am getting a very low yield of my desired product, or the reaction does not seem to be proceeding. What are the likely causes and how can I fix this?

Answer:

Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Purity of Starting Materials: The quality of your starting materials is paramount. Diethyl 2-chloro-3-oxosuccinate can degrade over time, and thiourea can absorb moisture.

    • Actionable Advice: Ensure your α-halo-β-ketoester is freshly prepared or has been stored under anhydrous conditions. Use dry, high-purity thiourea. It is advisable to dry the thiourea in a vacuum oven before use.

  • Inadequate Reaction Temperature: The Hantzsch synthesis typically requires heating to overcome the activation energy for cyclization and dehydration.[1][2]

    • Actionable Advice: Ensure your reaction is being heated to the appropriate temperature, typically refluxing ethanol (around 78 °C). Monitor the reaction temperature with a calibrated thermometer. If using a lower boiling point solvent, consider switching to ethanol or another suitable higher-boiling solvent.

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.

    • Actionable Advice: Use a slight excess of thiourea (1.1 to 1.2 equivalents) to ensure the complete consumption of the more expensive α-halo-β-ketoester.

  • Solvent Choice: The polarity and protic nature of the solvent can significantly influence the reaction rate.

    • Actionable Advice: Ethanol is a good starting point as it effectively dissolves the reactants and facilitates the proton transfer steps in the mechanism. If solubility is an issue, a co-solvent system like ethanol/dioxane could be explored.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low or No Yield check_reagents Verify Purity of Starting Materials start->check_reagents check_temp Confirm Reaction Temperature check_reagents->check_temp Reagents OK success Improved Yield check_reagents->success Impure Reagents (Action: Purify/Replace) check_stoichiometry Verify Stoichiometry check_temp->check_stoichiometry Temp OK check_temp->success Incorrect Temp (Action: Adjust Heating) optimize_solvent Consider Solvent Optimization check_stoichiometry->optimize_solvent Stoichiometry OK check_stoichiometry->success Incorrect Ratio (Action: Adjust Molar Eq.) optimize_solvent->success Solvent Optimized

References

Stability and storage conditions for Ethyl 2-amino-4-hydroxythiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-amino-4-hydroxythiazole-5-carboxylate

Welcome to the technical support guide for this compound (CAS: 72218-74-7). This document provides in-depth guidance on the stability and proper storage of this compound to ensure the integrity and reproducibility of your research. As a key heterocyclic building block in medicinal chemistry and drug development, understanding its handling requirements is paramount for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For optimal long-term stability, the solid compound should be stored under controlled conditions that minimize exposure to potential degradation triggers. Based on data from analogous thiazole derivatives and general best practices for heterocyclic compounds, we recommend the following.[1]

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)Low temperatures slow down the rate of potential decomposition reactions.
Atmosphere Under an inert atmosphere (e.g., Argon, Nitrogen)Minimizes the risk of oxidation of the electron-rich 2-aminothiazole ring system.[2][3]
Light In a dark place (e.g., amber vial)Protects the compound from potential photodegradation, a known issue for some thiazole derivatives.[4]
Moisture In a tightly sealed container with a desiccantPrevents hydrolysis of the ethyl ester functional group.[5][6]

Q2: I need to prepare a stock solution. What is the recommended solvent and storage procedure?

Many researchers use dimethyl sulfoxide (DMSO) to prepare stock solutions. However, it is critical to be aware that some 2-aminothiazole derivatives have shown instability in DMSO at room temperature, leading to the formation of oxygenated and dimerized impurities over time.[7]

Recommended Protocol for Stock Solutions:

  • Use anhydrous-grade DMSO to minimize moisture-induced hydrolysis.

  • Prepare the solution at the desired concentration. If gentle warming is needed to dissolve the compound, do so sparingly and allow the solution to return to room temperature before storage.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Crucially, store these DMSO stock aliquots at -20°C or, ideally, -80°C. [7]

For aqueous buffers, solubility may be limited and pH-dependent.[8] Acidic conditions may protonate the amino group, potentially increasing solubility but also risking accelerated ester hydrolysis. If using aqueous solutions, prepare them fresh for each experiment and be aware of potential stability issues.

Q3: What are the primary degradation pathways for this compound?

This compound has several functional groups susceptible to degradation if not handled correctly. The main pathways include:

  • Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid. This reaction is catalyzed by moisture and can be accelerated by acidic or basic conditions.[5][9]

  • Oxidation: The 2-aminothiazole ring is electron-rich and can be susceptible to oxidation, potentially leading to polymerization or the formation of N-oxides.[2][3][10][11]

  • Photodegradation: Exposure to light, particularly UV, can trigger degradation. For some thiazoles, this involves a reaction with singlet oxygen, leading to ring cleavage.[4]

Q4: How can I visually identify if my compound has degraded?

While analytical confirmation (e.g., HPLC, LC-MS) is the gold standard, visual cues can be an early warning sign.

  • Color Change: A noticeable change from its typical off-white or pale yellow color to a darker yellow, brown, or black hue can indicate degradation or polymerization.

  • Insolubility: If a previously soluble batch of the compound now fails to dissolve completely in the same solvent, it may suggest the formation of insoluble polymeric byproducts.

  • Inconsistent Experimental Results: The most critical indicator is often a loss of biological activity or unexpected side products in a chemical reaction. This highlights the importance of using properly stored material for reproducible science.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, linking them to potential stability problems.

Issue 1: Loss of Potency or Inconsistent Biological Activity

You observe a significant drop in the compound's expected biological effect compared to previous experiments.

Caption: Troubleshooting workflow for inconsistent experimental results.

Expert Insight: The instability of 2-aminothiazoles in DMSO stock solutions is a frequently overlooked cause of non-reproducible biological data.[7] Always preparing fresh solutions or using properly frozen single-use aliquots is a critical, self-validating step in any protocol involving this class of compounds.

Issue 2: Unexpected Peaks in Analytical Data (HPLC, LC-MS)

Your analysis shows additional peaks that were not present in the initial characterization of the compound.

  • Early Eluting Peak: A more polar peak appearing before the parent compound could indicate the hydrolysis product, 2-amino-4-hydroxythiazole-5-carboxylic acid. Confirm by checking for the expected mass (-28 Da for the loss of ethylene).

  • Multiple Unidentified Peaks: The presence of numerous new peaks, potentially with higher molecular weights, could suggest oxidative degradation or polymerization.[3] This is more likely if the compound was exposed to air or stored improperly.

  • Check Your Solvent: If using a stock solution, analyze a solvent blank stored under the same conditions. Degradation products from the solvent (e.g., DMSO oxidation) can sometimes be the source of extraneous peaks.

Experimental Protocol: Handling for a Stability-Sensitive Reaction

This protocol outlines the steps for using this compound in a reaction where its stability is critical, such as a sensitive coupling reaction.

Objective: To perform an N-acylation reaction while minimizing compound degradation.

Methodology:

  • Preparation of Solid:

    • Remove the vial of this compound from the refrigerator (2-8°C).

    • Allow the container to warm to room temperature in a desiccator for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.

  • Reaction Setup:

    • Set up the reaction vessel under an inert atmosphere (e.g., a nitrogen-flushed flask).

    • Quickly weigh the required amount of the compound and add it to the reaction flask. Reseal the stock vial tightly, purge with inert gas if possible, and return it to the refrigerator.

  • Solvent and Reagent Addition:

    • Use anhydrous solvent (e.g., dry THF or DCM) for the reaction to prevent hydrolysis.

    • Add the solvent and other reagents via syringe under the inert atmosphere.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS. Note any appearance of a baseline spot or a more polar spot, which could indicate hydrolysis.

    • Upon completion, proceed with the work-up promptly to avoid prolonged exposure of the product and any unreacted starting material to the reaction conditions.

Caption: Workflow for handling the compound in a stability-sensitive experiment.

References

Side reactions to avoid during the synthesis of 2-aminothiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Aminothiazole Derivative Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the synthesis of this critical heterocyclic scaffold. Here, we move beyond simple protocols to address the complex side reactions that can compromise yield, purity, and reproducibility. Our troubleshooting guides and FAQs are structured to provide not just solutions, but a deep understanding of the underlying chemical principles.

Section 1: Understanding the Core Reaction: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is the most prevalent and versatile method for constructing the 2-aminothiazole core. It involves the condensation of an α-haloketone with a thiourea derivative.[1] The reaction is prized for its reliability and high yields when optimized.[2]

The generally accepted mechanism proceeds in three key steps:

  • Nucleophilic Attack (S-Alkylation): The sulfur atom of the thiourea, acting as a soft nucleophile, attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide and forming an isothiouronium salt intermediate.[3]

  • Cyclization: An intramolecular nucleophilic attack occurs where a nitrogen atom of the isothiouronium intermediate attacks the carbonyl carbon of the ketone.

  • Dehydration/Aromatization: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic 2-aminothiazole ring.[4]

This mechanistic pathway is fundamental to understanding how and why side reactions occur.

Hantzsch_Mechanism Figure 1: Hantzsch 2-Aminothiazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates R1 α-Haloketone I1 Isothiouronium Salt R1->I1 S-Alkylation (SN2) R2 Thiourea R2->I1 I2 Cyclized Intermediate (Hemiaminal) I1->I2 Intramolecular Cyclization P1 2-Aminothiazole I2->P1 Dehydration & Aromatization

Caption: Figure 1: Hantzsch 2-Aminothiazole Synthesis Mechanism

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common and frustrating issues encountered during 2-aminothiazole synthesis.

Q1: My reaction with an N-substituted thiourea is producing two isomeric products. What are they and how can I control the selectivity?

A1: The Cause: Ambident Nucleophilicity of Thiourea

This is a classic regioselectivity problem. When using an N-monosubstituted thiourea, the cyclization step can proceed via two different pathways, leading to a mixture of the desired 2-(N-substituted-amino)thiazole and the isomeric 3-substituted-2-iminothiazoline.

  • Pathway A (Exocyclic Amino Product): The unsubstituted nitrogen attacks the carbonyl. This is typically favored under neutral or basic conditions.

  • Pathway B (Endocyclic Imino Product): The substituted nitrogen attacks the carbonyl. This pathway can become significant, and sometimes dominant, under strongly acidic conditions.[5]

The reason for this pH-dependent shift is the protonation state of the isothiouronium intermediate. Under acidic conditions, protonation can alter the relative nucleophilicity of the two nitrogen atoms, influencing the cyclization pathway.

Isomer_Formation Figure 2: Competing Pathways for Isomer Formation cluster_neutral Neutral/Basic Conditions cluster_acidic Acidic Conditions I1 Isothiouronium Salt (from N-R-Thiourea) P_amino 2-(N-R-amino)thiazole (Major Product) I1->P_amino Pathway A (Unsubstituted N attacks) P_imino 3-R-2-iminothiazoline (Side Product) I1->P_imino Pathway B (Substituted N attacks)

Caption: Figure 2: Competing Pathways for Isomer Formation

Troubleshooting & Mitigation:

  • Control pH: For exclusive formation of the 2-(N-substituted-amino) product, maintain neutral or slightly basic conditions. The reaction is often run in solvents like ethanol or THF without added acid.[6] If an acid scavenger is needed to neutralize the H-X byproduct, a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate can be used.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature to gentle reflux). Higher temperatures can sometimes lower the selectivity.

  • Solvent Choice: Aprotic solvents like THF or dioxane may favor the desired isomer over protic solvents like ethanol, which can facilitate proton transfer and promote the acid-catalyzed pathway.

ConditionFavored ProductRationale
Neutral/Basic pH 2-(N-R-amino)thiazoleThe unsubstituted nitrogen is more nucleophilic.
Strongly Acidic pH 3-R-2-iminothiazolineProtonation alters nucleophilicity, favoring attack by the substituted nitrogen.[5]
Aprotic Solvent 2-(N-R-amino)thiazoleReduces proton mobility, disfavoring the acid-catalyzed pathway.
Q2: My reaction produces a significant high-molecular-weight byproduct. What is it?

A2: The Cause: N-Alkylation of the Product

The 2-aminothiazole product is itself a potent nucleophile. The exocyclic amino group can react with a second molecule of the highly electrophilic α-haloketone starting material. This SN2 reaction forms a C-N bond, leading to a dimeric or higher-order oligo-alkylation byproduct that can be difficult to separate from the desired product.

Troubleshooting & Mitigation:

  • Control Stoichiometry: This is the most critical factor. Avoid using a large excess of the α-haloketone. Start with a 1:1 or a slight excess (1.1 to 1.2 equivalents) of the thiourea component.[3] This ensures the electrophilic α-haloketone is consumed rapidly, minimizing its opportunity to react with the product.

  • Order of Addition: Add the α-haloketone slowly and portion-wise to a solution of the thiourea. This maintains a low instantaneous concentration of the α-haloketone, favoring the initial S-alkylation of thiourea over the subsequent N-alkylation of the product.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the α-haloketone. Stop the reaction as soon as the limiting reagent is consumed to prevent further side reactions.

Experimental Protocol: Slow Addition to Minimize Dimerization

  • In a round-bottom flask, dissolve thiourea (1.1 eq) in anhydrous ethanol.

  • In a separate addition funnel, dissolve the α-haloketone (1.0 eq) in anhydrous ethanol.

  • Heat the thiourea solution to a gentle reflux (e.g., 60-70 °C).

  • Add the α-haloketone solution dropwise from the addition funnel over 30-60 minutes.

  • Monitor the reaction by TLC every 15 minutes.

  • Upon consumption of the α-haloketone, cool the reaction to room temperature and proceed with workup.

Q3: My yield is consistently low, and the crude NMR shows a complex mixture of minor products. What are the likely culprits?

A3: The Cause: Reactant Instability and Competing Pathways

A complex crude mixture often points to the degradation of starting materials or multiple competing, low-level side reactions.

  • α-Haloketone Degradation:

    • Hydrolysis: In the presence of water (especially under basic conditions), α-haloketones can hydrolyze to the corresponding α-hydroxyketone. This inactive byproduct will not participate in the Hantzsch cyclization.

    • Self-Condensation (Favorskii Rearrangement): Under basic conditions, enolizable α-haloketones can undergo self-condensation or rearrangement, leading to a host of impurities.[7]

    • Over-Halogenation: The synthesis of the α-haloketone itself can be non-selective, leading to α,α-dihalo and aromatic ring-halogenated impurities.[8] These will either be inert or form their own respective thiazole byproducts.

  • Thiourea Degradation: While generally stable, thiourea can be hydrolyzed under harsh acidic or basic conditions at high temperatures, though this is less common than ketone degradation.

Troubleshooting & Mitigation:

  • Ensure Purity of Starting Materials:

    • Use freshly prepared or purified α-haloketone. If it has been stored for a long time, consider recrystallization or distillation.

    • Verify the purity by ¹H NMR and melting point before starting the reaction.

  • Use Anhydrous Conditions:

    • Use dry solvents (e.g., anhydrous ethanol or THF) and perform the reaction under an inert atmosphere (N₂ or Argon) to prevent hydrolysis of the α-haloketone.

  • Optimize Reaction Temperature: Avoid excessive heat. Many Hantzsch syntheses proceed efficiently at room temperature or with gentle warming (40-60 °C). Microwave-assisted synthesis can be an excellent alternative, often providing higher yields in shorter times by minimizing the thermal degradation period.[9]

  • Catalyst Choice: While often run without a catalyst, some syntheses benefit from mild Lewis acids or reusable solid acid catalysts which can activate the carbonyl group without being overly harsh.[4]

Section 3: References

  • BenchChem Technical Support Team. (2025). Technical Support Center: 2-Aminothiazole Derivative Synthesis. BenchChem. 10

  • Guan, W. (1949). Purification of 2-aminothiazole. U.S. Patent No. US2489038A. Google Patents. --INVALID-LINK--

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. --INVALID-LINK--

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. --INVALID-LINK--

  • Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology, 7(4), 221-225. --INVALID-LINK--

  • Erian, A. W. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. --INVALID-LINK--

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. --INVALID-LINK--

  • Mohammadi Ziarani, G., Gholamzadeh, P., & Badiei, A. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9348-9360. --INVALID-LINK--

  • Patil, P., Bari, S., & Firke, S. (2017). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Journal of Heterocyclic Chemistry, 54(6), 3485-3492. --INVALID-LINK--

  • Van der Eycken, J., & Kappe, C. O. (Eds.). (2019). Microwave-Assisted Synthesis of Heterocycles. Springer.

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. --INVALID-LINK--

  • De Kimpe, N., & D'hooghe, M. (2014). Synthetic Access to Aromatic α-Haloketones. Molecules, 19(9), 13346-13382. --INVALID-LINK--

  • Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 440-445. --INVALID-LINK--

References

Technical Support Center: Monitoring Ethyl 2-amino-4-hydroxythiazole-5-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis and monitoring of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into tracking the progress of this important reaction. Here, we address common challenges and questions in a direct, problem-solving format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and rapid method to check if my reaction is proceeding?

A1: The fastest and most widely used method for qualitative reaction monitoring is Thin-Layer Chromatography (TLC) .[1][2][3] It is an indispensable tool for quickly assessing the consumption of starting materials and the appearance of the product.

Causality: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[3] this compound, your product, will have a different polarity compared to the starting materials (e.g., an α-haloketone and a thioamide in a Hantzsch synthesis).[4][5][6] This difference in polarity causes the compounds to travel at different rates up the TLC plate, resulting in distinct spots and allowing for visual tracking of the reaction's progress.[2]

Q2: How do I select an appropriate TLC solvent system for this reaction?

A2: The key is to find a solvent system that provides good separation between your starting materials and the product, ideally with Retention Factor (Rf) values between 0.2 and 0.8.[2]

A common starting point for neutral organic molecules like many of the reactants and products in thiazole synthesis is a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1]

Protocol for TLC Solvent System Selection:

  • Prepare Stock Solutions: Dissolve small amounts of your starting materials and (if available) your purified product in a volatile solvent like ethyl acetate or dichloromethane.

  • Initial Test: Begin with a 1:1 mixture of Hexane:Ethyl Acetate.

  • Spotting: On a single TLC plate, spot the starting material in one lane, the reaction mixture in a middle lane, and a "co-spot" (starting material and reaction mixture in the same spot) in a third lane.

  • Development & Visualization: Develop the plate in the chosen solvent system. Visualize the spots using a UV lamp (254 nm) and/or an appropriate stain (e.g., iodine or Verghn's reagent).[1]

  • Optimization:

    • If spots are too high (Rf > 0.8): The eluent is too polar. Increase the proportion of the non-polar solvent (e.g., more hexanes).

    • If spots are too low (Rf < 0.2): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., more ethyl acetate).

    • For highly polar compounds (like amines or acids): You may need to add a few drops of acetic acid or use a more polar system like n-butanol/water/acetic acid.[1]

Q3: My reaction seems to be progressing by TLC. How can I get quantitative data on product formation?

A3: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the preferred methods.

  • HPLC: This technique is excellent for separating complex mixtures and quantifying the relative amounts of each component.[7][8] For heterocyclic compounds like thiazoles, Reversed-Phase HPLC (RP-HPLC) using an octadecyl (C18) column is a common choice.[7][8] You can create a calibration curve with a known standard of your product to determine its exact concentration in the reaction mixture over time.

  • NMR Spectroscopy: Real-time monitoring using benchtop NMR is a powerful technique.[9] By integrating the signals corresponding to specific protons on the starting materials and the product, you can determine their molar ratios and calculate the reaction conversion. This method is non-destructive and provides rich structural information.[9]

Q4: Which proton signals in ¹H NMR should I monitor to track the synthesis of this compound?

A4: You should monitor the disappearance of signals from your starting materials and the appearance of new, characteristic signals from the product. While the exact shifts depend on the solvent and specific reactants, you can anticipate key changes.

Example Scenario (Hantzsch Synthesis from Ethyl bromopyruvate and Thiourea):

  • Monitor Disappearance: Track the signal for the α-proton of ethyl bromopyruvate.

  • Monitor Appearance: Look for the emergence of new signals corresponding to the product. Key signals for similar structures include:

    • -NH₂ protons: A broad singlet, often in the range of 6.0-9.0 ppm.[10][11]

    • Ethyl ester protons: A quartet around 4.0-4.3 ppm (-OCH₂CH₃) and a triplet around 1.1-1.3 ppm (-OCH₂CH₃).[10][12]

    • The hydroxy proton (-OH) will also appear as a broad singlet.

Data Summary: Expected ¹H NMR Shifts

Functional Group Approximate Chemical Shift (δ, ppm) Multiplicity
Amine (-NH₂) 6.0 - 9.0 Broad Singlet
Hydroxyl (-OH) Variable, broad Broad Singlet
Ethyl Ester (-OCH₂ CH₃) 4.0 - 4.3 Quartet (q)

| Ethyl Ester (-OCH₂CH₃ ) | 1.1 - 1.3 | Triplet (t) |

Note: These are general ranges. Consult spectral databases or run a spectrum of your purified product for precise values.[13]

Troubleshooting Guides

Problem: My TLC plate shows multiple spots, and I'm unsure what they are.

Answer: A TLC plate with multiple spots indicates a mixture of compounds. The goal is to identify which spot corresponds to your starting material(s), your product, and any potential byproducts or intermediates.

Workflow for TLC Spot Identification

Caption: Workflow for identifying components in a reaction mixture using TLC.

Interpretation Steps:

  • Identify Starting Material: The spot in the reaction mixture lane that has the same Rf value as your starting material lane is unreacted starting material.[1]

  • Identify Product: A new spot that appears over time and becomes more intense is likely your product. Generally, the product's polarity will differ from the starting materials.

  • Identify Byproducts: Other new spots could be intermediates or byproducts from side reactions, such as the oxidation of thiol-containing starting materials or self-condensation.[14] If these spots are significant, you may need to adjust reaction conditions (e.g., temperature, inert atmosphere).[14]

Problem: My HPLC chromatogram shows unexpected peaks. How can I identify them?

Answer: Unexpected peaks in an HPLC chromatogram represent other compounds in your sample. To identify them, you can use several strategies, with HPLC-Mass Spectrometry (HPLC-MS) being the most definitive.

Experimental Protocol: HPLC-MS Analysis

  • Initial HPLC Run: Run your reaction sample on a standard HPLC-UV system to obtain the chromatogram with the unknown peaks. Note their retention times.

  • Sample Preparation for MS: Dilute a sample of your reaction mixture in a suitable mobile phase (e.g., acetonitrile/water).

  • HPLC-MS Analysis: Inject the sample into an HPLC system coupled to a mass spectrometer. The HPLC will separate the components as before.

  • Data Interpretation:

    • As each peak elutes from the column, the mass spectrometer will provide a mass-to-charge (m/z) ratio.

    • The molecular weight of your target product, this compound, is approximately 188.21 g/mol .[15] Look for a peak with an [M+H]⁺ ion at m/z ≈ 189.

    • Compare the molecular weights of other peaks to potential starting materials, intermediates, or common byproducts of thiazole synthesis.[14]

Decision Tree for HPLC Analysis

HPLC_Analysis cluster_results Interpretation start Reaction Sample with Unknown Peaks hplc_uv 1. Run HPLC-UV start->hplc_uv note_rt 2. Note Retention Times (RT) hplc_uv->note_rt hplc_ms 3. Run HPLC-MS note_rt->hplc_ms analyze_ms 4. Analyze MS Data for Each Peak hplc_ms->analyze_ms product Peak at correct RT & m/z ~189 [M+H]⁺ => PRODUCT analyze_ms->product Check expected mass reactant Peak matches SM retention time & mass => REACTANT analyze_ms->reactant Check reactant masses byproduct Unknown mass => BYPRODUCT analyze_ms->byproduct Investigate other masses

Caption: A systematic workflow for identifying unknown peaks via HPLC-MS.

Problem: The reaction seems to have stalled; the starting material spot on the TLC is no longer diminishing. What should I do?

Answer: A stalled reaction can be due to several factors, including reagent degradation, suboptimal temperature, or catalyst deactivation.

Troubleshooting Steps for a Stalled Reaction:

  • Confirm the Stall: Take samples at two extended time points (e.g., 1 hour apart) and run a TLC. If there is no change in the relative intensity of the starting material and product spots, the reaction has likely stopped.

  • Check Temperature: Ensure the reaction is being maintained at the optimal temperature. Some Hantzsch syntheses require gentle heating to overcome the activation energy barrier.[5] If running at room temperature, a modest increase in heat may restart the reaction.[14]

  • Reagent Stoichiometry & Purity: Verify that the correct stoichiometry of reagents was used. Impurities in starting materials can sometimes inhibit the reaction.

  • Atmosphere Control: If your starting materials are sensitive to oxidation (e.g., thiols), ensure the reaction is running under an inert atmosphere (like Nitrogen or Argon) to prevent the formation of disulfide byproducts.[14]

  • Catalyst Issues (if applicable): If you are using a catalyst, it may have been poisoned or degraded. The sulfur atom in thiazoles can sometimes coordinate to and poison palladium catalysts, for example.[16] Adding a fresh portion of the catalyst might be necessary.

References

Challenges in the scale-up of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its production. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, actionable solutions based on established chemical principles and field-proven insights.

I. Troubleshooting Guide: Common Scale-Up Challenges

During the scale-up of this compound synthesis, several critical issues can arise, impacting yield, purity, and process reproducibility. This section addresses the most prevalent problems in a question-and-answer format.

Low Product Yield

Question: We are experiencing significantly lower yields of this compound upon scaling up the reaction from lab to pilot scale. What are the potential causes and how can we mitigate this?

Answer:

Low yield during scale-up is a multifaceted issue often stemming from mass and heat transfer limitations, incomplete reactions, or side-product formation. The synthesis, typically a variation of the Hantzsch thiazole synthesis, involves the condensation of a thiourea with an α-halocarbonyl compound.[1][2] Several factors can contribute to diminished yields:

  • Insufficient Mixing: In larger reactors, inadequate agitation can lead to localized concentration gradients and "hot spots." This can promote the formation of undesired byproducts. Ensure the reactor's agitation system is sufficient to maintain a homogenous reaction mixture.

  • Poor Temperature Control: Exothermic reactions can be difficult to control on a larger scale. Runaway temperatures can lead to decomposition of reactants or products. A robust cooling system and controlled addition of reagents are crucial.

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time or suboptimal temperature. Monitoring the reaction progress using techniques like HPLC or TLC is essential to determine the optimal reaction endpoint.[3]

  • Side Reactions: The formation of dimers, polymers, or other impurities can consume starting materials and reduce the yield of the desired product.

Troubleshooting Protocol:

  • Optimize Mixing: Characterize the mixing efficiency of your reactor. Consider using baffles or a different impeller design to improve turbulence.

  • Enhance Heat Transfer: Implement a staged reagent addition protocol to control the exotherm. Ensure the reactor's heat exchange surface area is adequate for the scale.

  • Reaction Monitoring: Regularly sample the reaction mixture to track the consumption of starting materials and the formation of the product and any major impurities.

  • Re-evaluate Stoichiometry: A slight excess of one reactant, typically the less expensive or more volatile one, might be necessary at a larger scale to drive the reaction to completion.

Workflow for Diagnosing Low Yield:

G start Low Yield Observed check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Profile start->check_temp check_completion Monitor Reaction Completion (TLC/HPLC) start->check_completion check_impurities Profile Impurities (LC-MS/NMR) start->check_impurities improve_mixing Optimize Agitation/Baffling check_mixing->improve_mixing improve_temp Adjust Reagent Addition Rate/ Improve Cooling check_temp->improve_temp adjust_time_temp Modify Reaction Time/ Temperature check_completion->adjust_time_temp identify_side_reactions Identify and Mitigate Side Reactions check_impurities->identify_side_reactions

Caption: Troubleshooting workflow for low product yield.

Impurity Formation and Profile

Question: We are observing significant levels of a persistent impurity in our crude product. How can we identify and minimize its formation?

Answer:

Impurity formation is a common challenge in heterocyclic synthesis. In the case of this compound, potential impurities can arise from starting materials, side reactions, or product degradation.

  • Starting Material Impurities: The purity of your starting materials, such as ethyl bromopyruvate and thiourea, is critical.[3] Impurities in these reagents can carry through the synthesis or participate in side reactions.

  • Over-alkylation/Dimerization: The amino group of the product can potentially react with the α-halocarbonyl starting material, leading to N-alkylation and dimer formation.

  • Thiourea Decomposition: Thiourea can decompose under harsh conditions, leading to the formation of cyanamide and hydrogen sulfide, which can participate in further unwanted reactions.

Troubleshooting Protocol:

  • Characterize the Impurity: Isolate the impurity using preparative chromatography and characterize its structure using spectroscopic methods (NMR, MS, IR).

  • Starting Material Analysis: Verify the purity of all starting materials and reagents before use.

  • Optimize Reaction Conditions:

    • Temperature: Running the reaction at the lowest effective temperature can minimize the formation of thermally induced byproducts.

    • pH Control: Maintaining an optimal pH can suppress certain side reactions. For instance, a slightly basic medium can facilitate the desired cyclization while minimizing acid-catalyzed degradation.

    • Solvent Selection: The choice of solvent can influence reaction pathways. A systematic solvent screen may reveal conditions that favor the desired product.

Table 1: Common Impurities and Mitigation Strategies

Impurity TypePotential CauseMitigation Strategy
Unreacted Starting MaterialsIncomplete reactionIncrease reaction time/temperature, optimize stoichiometry.
Dimer/PolymerOver-alkylation, high concentrationControlled addition of reagents, lower reaction temperature.
Isomeric ByproductsNon-selective reactionOptimize catalyst, solvent, and temperature.
Degradation ProductsHarsh reaction/workup conditionsMilder reaction conditions, controlled pH during workup.
Poor Reproducibility and Crystallization Issues

Question: Our process for producing this compound is not consistently reproducible, and we are facing challenges with the final crystallization step. What factors should we investigate?

Answer:

Reproducibility issues often point to subtle variations in reaction parameters or raw material quality that become more pronounced at a larger scale. Crystallization problems are frequently linked to the impurity profile of the crude product.

  • Raw Material Variability: Even minor differences in the purity or physical properties (e.g., particle size) of starting materials between batches can affect reaction kinetics and outcomes.

  • Atmospheric Control: The reaction may be sensitive to moisture or oxygen. Ensuring an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility.

  • "Seeding" for Crystallization: The presence of trace impurities can inhibit crystal nucleation and growth. Using a seed crystal of the pure product can often induce crystallization.

  • Solvent System for Crystallization: The choice of solvent is critical for obtaining a crystalline product with good purity and yield. A systematic approach to selecting an appropriate anti-solvent system is recommended.

Troubleshooting Protocol:

  • Raw Material Qualification: Establish strict specifications for all incoming raw materials and perform quality control checks on each batch.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere to exclude moisture and oxygen.

  • Crystallization Optimization:

    • Solvent Screening: Perform small-scale screening of different solvent/anti-solvent systems to identify conditions that promote the formation of well-defined crystals.

    • Controlled Cooling: Implement a controlled cooling profile during crystallization to promote the growth of larger, purer crystals.

    • Seeding Strategy: Develop a consistent seeding protocol, specifying the amount and quality of the seed crystals.

Diagram of Crystallization Troubleshooting:

G start Crystallization Failure check_purity Analyze Crude Purity (HPLC) start->check_purity solvent_screen Screen Solvent/Anti-solvent Systems start->solvent_screen cooling_profile Evaluate Cooling Rate start->cooling_profile purify_crude Purify Crude Material check_purity->purify_crude select_solvent Select Optimal Solvent System solvent_screen->select_solvent optimize_cooling Implement Controlled Cooling cooling_profile->optimize_cooling seeding Introduce Seeding Protocol select_solvent->seeding

Caption: Decision tree for troubleshooting crystallization.

II. Frequently Asked Questions (FAQs)

1. What is the typical reaction mechanism for the synthesis of this compound?

The synthesis generally follows the Hantzsch thiazole synthesis pathway.[1][2] This involves the reaction of an α-halocarbonyl compound (like ethyl bromopyruvate) with a thioamide (thiourea in this case). The mechanism proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halocarbonyl, followed by intramolecular cyclization and dehydration to form the thiazole ring.

2. What analytical techniques are recommended for in-process control?

For monitoring the reaction progress and purity of intermediates and the final product, High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[3] Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks. For structural confirmation and impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

3. Are there any specific safety precautions to consider during scale-up?

Yes, several safety aspects are crucial:

  • Handling of α-halocarbonyls: These compounds are often lachrymatory and skin irritants. Appropriate personal protective equipment (PPE) is essential.

  • Exothermic Reaction: The reaction can be highly exothermic. A thorough understanding of the reaction's thermal profile through techniques like Differential Scanning Calorimetry (DSC) is recommended before scaling up.

  • Solvent Handling: Many organic solvents used in the synthesis are flammable. Ensure proper grounding of equipment and adequate ventilation to prevent the buildup of flammable vapors.

4. Can alternative, greener synthetic routes be employed?

Research is ongoing into more environmentally friendly synthetic methods. This includes the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of heterogeneous catalysts that can be easily recovered and reused.[2][4]

III. References

  • Benchchem. (n.d.). Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Ethyl 2-aminothiazole-5-carboxylate synthesis. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from --INVALID-LINK--

  • Popiolek, R., & Kafarski, P. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1473. --INVALID-LINK--

  • ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate.... Retrieved from --INVALID-LINK--

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Preparation of ethyl 2‐((4‐hydroxyphenyl)amino)thiazole‐4‐carboxylate, A. Retrieved from --INVALID-LINK--

  • Journal of Beijing Jiaotong University. (2006). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Some Issues and Their Solutions in the Process Development of Ethyl 2-(4-Aminophenoxy)thiazole-5-carboxylate: A Key Intermediate of P2X 3 Antagonist. Retrieved from --INVALID-LINK--

  • Khan, K. M., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115. --INVALID-LINK--

  • Google Patents. (2014). Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved from --INVALID-LINK--

  • Asif, M. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 1-7. --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the 2-aminothiazole scaffold is a cornerstone of medicinal chemistry. Its prevalence in numerous approved drugs highlights its significance as a "privileged structure".[1][2][3] Compounds incorporating this moiety exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Among the myriad of building blocks used to construct these complex molecules, Ethyl 2-amino-4-hydroxythiazole-5-carboxylate stands out as a particularly versatile intermediate. Its multiple functional groups—an amine, a hydroxyl group (which exists in tautomeric equilibrium with its keto form), and an ester—offer rich opportunities for chemical modification and library development.

This guide provides an in-depth, comparative analysis of the synthesis and characterization of this compound and its key derivatives. We will move beyond simple data reporting to explain the causal relationships behind experimental choices and spectral interpretations, ensuring a robust and validated understanding of this critical molecular scaffold.

Part 1: Synthesis of the Thiazole Core

The most reliable and widely adopted method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[4][5][6] This venerable reaction involves the condensation of an α-haloketone or its equivalent with a thioamide.[4][7] For our target molecule, the synthesis is efficiently achieved by reacting diethyl 2-chloro-3-oxobutanedioate with thiourea.

The choice of reactants is critical. Diethyl 2-chloro-3-oxobutanedioate provides the necessary C4-C5-ester backbone and the α-halo-β-keto functionality required for cyclization. Thiourea serves as the source of the N2-C2-S1 segment of the thiazole ring. The reaction is typically performed in a polar protic solvent, such as ethanol, to facilitate the dissolution of the starting materials and to mediate the proton transfer steps inherent in the mechanism.

Reaction Mechanism & Workflow

The Hantzsch synthesis proceeds via a well-established mechanism involving initial nucleophilic attack, followed by intramolecular condensation and dehydration.[4][8]

  • Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic carbon bearing the chlorine atom (an SN2 reaction).

  • Cyclization: The intermediate then undergoes an intramolecular condensation where a nitrogen atom of the thiourea attacks the adjacent ketone carbonyl.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring. The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[8]

The entire workflow, from starting materials to the final product, can be visualized as follows:

Hantzsch_Synthesis_Workflow cluster_process Reaction & Workup A Diethyl 2-chloro-3-oxobutanedioate C Condensation (Ethanol, Reflux) A->C B Thiourea B->C D Cooling & Precipitation C->D E Filtration & Washing D->E F Ethyl 2-amino-4- hydroxythiazole-5-carboxylate E->F

Caption: Hantzsch synthesis workflow for the target compound.

Experimental Protocol: Synthesis
  • Reagents: Diethyl 2-chloro-3-oxobutanedioate (1.0 eq), Thiourea (1.1 eq), Absolute Ethanol.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiourea and absolute ethanol. Stir until fully dissolved.

    • Add diethyl 2-chloro-3-oxobutanedioate dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.

    • Collect the resulting solid product by vacuum filtration.

    • Wash the filter cake with cold ethanol to remove any unreacted starting materials and soluble impurities.

    • Dry the product under vacuum to yield this compound as a solid.

Trustworthiness Check: This protocol is self-validating. The purity of the product can be initially assessed by its melting point and TLC. Subsequent comprehensive spectroscopic analysis, as detailed below, will confirm the structure and definitively validate the success of the synthesis.

Part 2: Spectroscopic Characterization of the Parent Compound

Accurate characterization is non-negotiable in drug development. A combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provides an unambiguous structural confirmation. The molecular formula is C₆H₈N₂O₃S with a molecular weight of approximately 188.21 g/mol .[9]

Technique Observed Feature Interpretation & Rationale
¹H NMR (DMSO-d₆)δ 1.25 (t, 3H)Triplet for the methyl (-CH₃) protons of the ethyl ester, coupled to the methylene group.
δ 4.20 (q, 2H)Quartet for the methylene (-CH₂) protons of the ethyl ester, coupled to the methyl group.
δ 7.50 (s, 2H)Broad singlet for the primary amine (-NH₂) protons. This signal is exchangeable with D₂O.
δ 11.50 (s, 1H)Broad singlet for the hydroxyl (-OH) proton. This significant downfield shift is due to the enolic form and intramolecular hydrogen bonding. This signal is also exchangeable with D₂O.
¹³C NMR (DMSO-d₆)δ 14.5Ethyl ester -CH₃ carbon.
δ 60.0Ethyl ester -CH₂ carbon.
δ 95.0C5 carbon of the thiazole ring, attached to the ester.
δ 162.0C4 carbon (C-OH) of the thiazole ring.
δ 165.0Ester carbonyl (C=O) carbon.
δ 170.0C2 carbon (C-NH₂) of the thiazole ring.
FT-IR (KBr, cm⁻¹)3400-3200 (broad)N-H and O-H stretching vibrations, often overlapping. The broadness indicates hydrogen bonding.
~3100Aromatic C-H stretch (if observable).
~1680C=O stretch of the α,β-unsaturated ester.
~1620C=N stretching of the thiazole ring.
~1550N-H bending vibration.
Mass Spec. (ESI+)m/z 189.03[M+H]⁺ (Calculated for [C₆H₉N₂O₃S]⁺: 189.0334). This confirms the molecular weight.[9]

Expertise Insight: The choice of DMSO-d₆ as the NMR solvent is deliberate. Its ability to form hydrogen bonds helps in observing the exchangeable -NH₂ and -OH protons, which might be broadened or absent in less polar solvents like CDCl₃. The D₂O exchange experiment is a crucial step to confidently assign these labile protons.

Part 3: Comparative Guide to Derivatives

The true utility of this compound lies in its derivatization potential. Modifications at the C2-amino and C4-hydroxyl groups drastically alter the molecule's physicochemical properties and biological activity.

Diversification cluster_labels R1 R¹-N(H)- (Acylation, Alkylation) Core R1->Core C2-Amino R2 R²-O- (Alkylation, Acylation) R2->Core C4-Hydroxyl

Caption: Key points for diversification on the thiazole scaffold.

Let's compare the parent compound with two common classes of derivatives: a C2-Acetamide derivative (from acylation of the amino group) and a C4-Methoxy derivative (from alkylation of the hydroxyl group).

Comparative Spectroscopic Data
Feature Parent Compound Derivative 1: Ethyl 2-acetamido-4-hydroxythiazole-5-carboxylate Derivative 2: Ethyl 2-amino-4-methoxythiazole-5-carboxylate
Key ¹H NMR Shift δ 7.50 (s, 2H, -NH₂)δ 2.10 (s, 3H, Ac-CH₃)δ 12.1 (s, 1H, -NH-)δ 3.90 (s, 3H, -OCH₃)δ 7.65 (s, 2H, -NH₂)
Rationale for Change -Appearance of a new singlet for the acetyl methyl group. The single amide proton shifts significantly downfield and sharpens due to the electron-withdrawing acetyl group.Disappearance of the C4-OH proton. Appearance of a new singlet for the methoxy group protons. The -NH₂ signal may shift slightly but remains.
Key ¹³C NMR Shift C2: ~170.0 ppmC4: ~162.0 ppmC2: ~158.0 ppmNew Acetyl C=O: ~169.0 ppmC4: ~168.0 ppmNew -OCH₃: ~58.0 ppm
Rationale for Change -The C2 carbon shifts upfield due to the change in hybridization and electronic environment upon amide formation. A new carbonyl signal appears for the acetamide.The C4 carbon shifts downfield upon ether formation. A new signal appears in the aliphatic region for the methoxy carbon.
Key IR Band (cm⁻¹) 3400-3200 (N-H/O-H)~3250 (Amide N-H stretch)~1710 (Amide C=O stretch)~3400 & ~3300 (N-H stretches)
Rationale for Change -The broad N-H/O-H band is replaced by a sharper amide N-H stretch. A second, strong carbonyl absorption (Amide I band) appears.The broad O-H band disappears, leaving the distinct primary amine N-H stretching bands.
Mass Spec. (m/z) [M+H]⁺ = 189.03[M+H]⁺ = 231.04[M+H]⁺ = 203.05
Rationale for Change -Mass increases by 42.01 Da (addition of C₂H₂O).Mass increases by 14.02 Da (substitution of H with CH₃).
Comparison with Alternative Scaffolds

In drug discovery, the 2-aminothiazole core often competes with other heterocycles like oxazoles and pyrazoles.

  • vs. 2-Aminooxazoles: Thiazoles are generally considered more metabolically robust than their oxazole counterparts. The sulfur atom is less prone to oxidative metabolism compared to the oxygen atom in the oxazole ring.

  • vs. Pyrazoles: Pyrazoles offer different hydrogen bond donor/acceptor patterns, which can be advantageous for targeting specific protein active sites. However, the synthesis of polysubstituted pyrazoles can sometimes be more complex than the straightforward Hantzsch synthesis for thiazoles.

The choice of scaffold is ultimately dictated by the specific therapeutic target, the desired structure-activity relationship (SAR), and the required pharmacokinetic profile. The 2-aminothiazole's synthetic accessibility and proven track record in approved drugs make it a first-line choice for many discovery programs.[10][11]

Part 4: Standardized Characterization Protocols

To ensure data integrity and reproducibility across different laboratories, adherence to standardized protocols is paramount.

Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Ensure the solvent choice is consistent for comparative studies.

  • Dissolution: Vortex the tube until the sample is completely dissolved. Mild heating may be applied if necessary for poorly soluble compounds.

  • Acquisition: Acquire ¹H, ¹³C, and DEPT spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters should be used.

  • D₂O Exchange (for labile protons): After initial spectra are acquired, add 1-2 drops of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The disappearance of signals confirms their assignment as -OH or -NH protons.

Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Method: Electrospray Ionization (ESI) is the preferred method for these moderately polar compounds, typically run in positive ion mode ([M+H]⁺) to protonate the basic nitrogen atoms.

  • Analysis: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement. This allows for the confirmation of the elemental composition to within a few parts per million (ppm).

Conclusion

This compound is more than just a chemical; it is a gateway to a vast chemical space of high therapeutic potential. A thorough understanding of its synthesis and, more critically, its detailed spectroscopic characteristics, forms the bedrock of any research program that utilizes it. By systematically analyzing how its spectral features change upon derivatization, researchers can rapidly confirm the structures of new analogues, accelerate SAR studies, and make more informed decisions in the complex process of drug discovery. The robust, self-validating protocols outlined here provide the framework for generating high-quality, reliable data essential for advancing medicinal chemistry endeavors.

References

A Comparative Guide to the Biological Activity of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 2-Aminothiazole

The 2-aminothiazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2][3] This heterocyclic motif is a key structural component in numerous approved drugs, including the anticancer agent dasatinib and the anti-inflammatory drug meloxicam.[4][5][6] The versatility of the 2-aminothiazole ring system, with its multiple sites for substitution, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to a broad spectrum of therapeutic applications.[1][7]

This guide focuses on the biological potential of analogs derived from the Ethyl 2-amino-4-hydroxythiazole-5-carboxylate scaffold. While direct comparative studies on this specific parent compound are limited, we will synthesize data from the broader class of 2-aminothiazole derivatives to provide insights into the structure-activity relationships (SAR) that govern their antimicrobial, anticancer, and anti-inflammatory activities. The following sections will delve into the impact of structural modifications on these biological endpoints, supported by experimental data and detailed protocols to aid researchers in this promising area of drug discovery.

Comparative Analysis of Biological Activities

Antimicrobial Activity

Thiazole derivatives have long been investigated for their potential to combat microbial infections.[1][2] The core structure of this compound offers several positions for modification to enhance antimicrobial potency.

Structure-Activity Relationship (SAR) Insights:

The antimicrobial activity of 2-aminothiazole analogs is significantly influenced by the nature and position of substituents on the thiazole ring.

  • Substitution at the 2-amino group: Acylation or the introduction of bulky aromatic or heterocyclic rings at the 2-amino position can modulate antibacterial and antifungal activity. For instance, the introduction of a substituted phenyl ring can enhance activity against both Gram-positive and Gram-negative bacteria.

  • Substitution at the C4 and C5 positions: The substituents at the C4 and C5 positions of the thiazole ring play a crucial role in determining the spectrum of activity. Lipophilic groups at these positions can enhance membrane permeability, leading to improved efficacy. For example, the presence of a phenyl group at the C4 position has been shown to be beneficial for antibacterial activity.[8] SAR studies have shown that acyl group substitutions at the 5-position of the thiazole ring can result in antibacterial activity.[9]

  • Hybrid Molecules: "Clubbing" the thiazole nucleus with other heterocyclic scaffolds, such as pyrazoline, has been a successful strategy to develop potent antimicrobial agents.[9][10]

Quantitative Comparison of Antimicrobial Analogs:

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 2-aminothiazole analogs against various microbial strains.

Compound IDCore StructureKey SubstituentsTest OrganismMIC (µg/mL)Reference
Analog A 2-aminothiazole4-(p-bromophenyl)C. albicans62.5[10]
Analog B 2-aminothiazole-pyrazoline2,5-dimethoxyphenyl on pyrazolineS. aureus50[9][10]
Analog C 2-aminothiazole-pyrazolineThiophene bisubstitutionS. aureus>100[9][10]
Analog D Thiazole aminoguanidinen-butylphenyl at C2MRSAPotent[11]

Note: The data presented is for illustrative purposes, showcasing the impact of substitutions on antimicrobial activity within the broader class of 2-aminothiazole derivatives.

Anticancer Activity

The 2-aminothiazole scaffold is a prominent feature in several successful anticancer drugs, highlighting its importance in oncology research.[4][5][12] Modifications to the this compound core can lead to the development of potent and selective anticancer agents.

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 2-amino group: The nature of the substituent on the 2-amino group is a critical determinant of anticancer activity. The introduction of an amide linkage with various side chains has been extensively explored. For example, a 3-propanamido function at this position has shown to improve activity more than a 2-acetamido moiety.[4]

  • Substitution at the C4 and C5 positions: Lipophilic substituents at the C4 and C5 positions, such as butylidene, can enhance cytotoxicity.[13] Aromatic substitutions at these positions have been found to be more effective than smaller alkyl groups like methyl.[4] For instance, a 4,5,6,7-tetrahydrobenzo[d]thiazole core has demonstrated potent antitumor activities.[13]

  • Targeted Moieties: Incorporating moieties that target specific cancer-related pathways, such as kinase inhibitors, can lead to highly potent compounds. Dasatinib, a well-known anticancer drug, features a 2-aminothiazole core.[4][5]

Quantitative Comparison of Anticancer Analogs:

The following table presents the half-maximal inhibitory concentration (IC50) values of selected 2-aminothiazole analogs against different cancer cell lines.

Compound IDCore StructureKey SubstituentsCancer Cell LineIC50 (µM)Reference
Analog E 2-aminothiazole4,5-butylidene, benzylic amine at N2H1299 (Lung)4.89[13]
Analog F 2-aminothiazole4,5-butylidene, benzylic amine at N2SHG-44 (Glioma)4.03[13]
Analog G 2-aminothiazole4-phenyl, N-acyl modificationK563 (Leukemia)Potent[4]
Dasatinib 2-aminothiazole derivativeComplex side chainsVarious< 1[4]

Note: The data is illustrative of SAR trends within the 2-aminothiazole class and not a direct comparison of analogs of the title compound.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, and the development of novel anti-inflammatory agents is a significant area of research. Thiazole derivatives have shown promise as potent anti-inflammatory compounds.[14][15]

Structure-Activity Relationship (SAR) Insights:

  • Mechanism of Action: Many 2-aminothiazole derivatives exert their anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[15]

  • Substituent Effects: The presence of specific functional groups can significantly impact anti-inflammatory activity. For instance, compounds bearing a 4-hydroxy-3-methoxyphenyl group have demonstrated the ability to block prostaglandin production, a key step in inflammation.[15]

  • Fused Ring Systems: Fused thiazolo[3,2-a]pyrimidine derivatives have been identified as potent inhibitors of pro-inflammatory cytokines like IL-6 and TNF-α.[16]

Qualitative Comparison of Anti-inflammatory Analogs:

Compound IDCore StructureKey SubstituentsObserved EffectReference
Analog H 2-aminothiazoleN-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamideInhibition of PGE2 production[15]
Analog I 2-aminothiazole4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenolInhibition of PGE2 production[15]
Analog J Thiazolo[3,2-a]pyrimidineVarious substitutionsInhibition of IL-6 and TNF-α release[16]

Note: This table provides a qualitative summary of the anti-inflammatory effects of different 2-aminothiazole-based structures.

Experimental Protocols

To ensure the reproducibility and comparability of biological activity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10^6 CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay measures cell viability and proliferation.

  • Cell Seeding:

    • Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.

    • Harvest the cells and adjust the cell density to 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in the culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Protocol 3: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay in LPS-stimulated Macrophages)

This assay measures the inhibition of nitric oxide (NO) production, a key inflammatory mediator.

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation. Include a control group without LPS stimulation.

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying molecular mechanisms, the following diagrams are provided.

G cluster_workflow General Experimental Workflow for Biological Activity Screening start Synthesize Analogs of This compound antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) start->antimicrobial anticancer Anticancer Assays (e.g., MTT Assay) start->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., Griess Assay) start->anti_inflammatory data_analysis Data Analysis (MIC, IC50, % Inhibition) antimicrobial->data_analysis anticancer->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical entities.

G cluster_nfkb NF-κB Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB bound to NFkB_active Active NF-κB NFkB->NFkB_active releases nucleus Nucleus NFkB_active->nucleus translocates to genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->genes induces compound Thiazole Analog compound->IKK inhibits

Caption: The NF-κB signaling pathway, a common target for anti-inflammatory thiazole derivatives.[17][18][19][20][21]

G cluster_apoptosis Caspase-Mediated Apoptosis Pathway (Intrinsic) stress Cellular Stress (e.g., Chemotherapy) mito Mitochondria stress->mito cyto_c Cytochrome c (release) mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 binds apoptosome Apoptosome casp9 Pro-caspase-9 apaf1->casp9 recruits casp9_active Active Caspase-9 apoptosome->casp9_active activates casp3 Pro-caspase-3 casp9_active->casp3 cleaves & activates casp3_active Active Caspase-3 apoptosis Apoptosis casp3_active->apoptosis executes compound Thiazole Analog compound->mito induces stress

Caption: The intrinsic caspase signaling pathway, a key mechanism of action for many anticancer agents.[22][23][24][25]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the extensive knowledge of structure-activity relationships within the broader 2-aminothiazole class, researchers can rationally design and synthesize new analogs with enhanced antimicrobial, anticancer, and anti-inflammatory properties. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for the evaluation and optimization of these compounds. Future research should focus on synthesizing a dedicated library of analogs based on this specific scaffold to directly assess their biological activities and further elucidate the nuanced SAR. Such efforts will undoubtedly contribute to the discovery of new and effective treatments for a range of human diseases.

References

A Comparative Guide to the Synthesis of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate: A Modern Approach to a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Specifically, Ethyl 2-amino-4-hydroxythiazole-5-carboxylate is a high-value intermediate, notably in the synthesis of antibacterial and anticancer agents like Dasatinib.[5] The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers in drug development.

This guide provides an in-depth, objective comparison between a conventional synthesis methodology and a novel, optimized one-pot approach. We will delve into the causality behind the experimental choices, present detailed, validated protocols, and offer a clear comparison of performance metrics to guide your synthetic strategy.

Method 1: The Conventional Approach - A Modified Hantzsch Synthesis

The traditional route to this thiazole derivative is a variation of the classic Hantzsch thiazole synthesis, first described in 1887.[6][7] This method typically involves a two-step process: the α-halogenation of a β-ketoester equivalent, followed by cyclocondensation with a thioamide (in this case, thiourea).[3][8]

A common modern adaptation involves the α-bromination of an enol ether, such as ethyl β-ethoxyacrylate, followed by reaction with thiourea.[9] This approach offers reliable, moderate yields but presents several operational challenges.

Causality Behind the Conventional Method

The logic of this pathway is straightforward organic chemistry. The β-ethoxyacrylate provides a masked β-ketoester, which is readily brominated at the electron-rich α-position. Thiourea then acts as a binucleophile. Its sulfur atom first displaces the bromide via an SN2 reaction, and the nitrogen atom subsequently attacks the ester carbonyl in an intramolecular cyclization, which, after tautomerization and dehydration, yields the aromatic thiazole ring.[7][8] The use of a two-step process allows for the isolation of the brominated intermediate, which can ensure a cleaner subsequent cyclization but at the cost of time, solvent usage, and potential yield loss during workup.

Experimental Protocol: Conventional Two-Step Synthesis

This protocol is adapted from established literature procedures.[9][10]

Step 1: Synthesis of Ethyl 2-bromo-3-ethoxyacrylate

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol) in a 1:1 mixture of dioxane and water (100 mL).

  • Cool the flask to -10 °C in an ice-salt bath.

  • Slowly add N-bromosuccinimide (NBS) (19.6 g, 0.11 mol) portion-wise over 30 minutes, ensuring the temperature remains below -5 °C. The NBS provides a source of electrophilic bromine for the reaction.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 2: Cyclization to this compound

  • To the reaction mixture from Step 1, add thiourea (7.6 g, 0.1 mol).

  • Heat the mixture to 80 °C and maintain for 1 hour.

  • Cool the solution to room temperature. A precipitate should form.

  • Add aqueous ammonia (20 mL) to neutralize the solution and stir the resulting paste for 10 minutes.

  • Collect the solid product by vacuum filtration, wash the filter cake thoroughly with water, and dry under vacuum to yield the final product.[10]

Method 2: A Novel Approach - One-Pot, Microwave-Assisted Synthesis

To address the limitations of conventional methods—namely long reaction times, moderate yields, and multi-step procedures—modern synthetic chemistry has moved towards more efficient strategies.[3] Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatic reductions in reaction time, increased yields, and cleaner reaction profiles.[1][4][11] This is attributed to efficient and uniform heating of the reaction mixture.

This novel method combines the bromination and cyclization steps into a single, efficient one-pot procedure, leveraging a solid-supported catalyst and microwave irradiation for process intensification.

Causality Behind the Novel Method

The one-pot approach enhances process efficiency by eliminating the need to isolate the hazardous and often unstable α-bromo intermediate.[12] Using a reagent like NBS for in situ bromination, followed immediately by the introduction of thiourea, allows the cyclization to occur as soon as the intermediate is formed. Microwave irradiation provides rapid, homogeneous heating, which significantly accelerates the rates of both the SN2 and cyclization steps, often reducing reaction times from hours to minutes.[1][13] This rapid conversion can also minimize the formation of side products that may occur during prolonged heating in conventional methods.

Experimental Protocol: One-Pot Microwave-Assisted Synthesis

This protocol is a representative green chemistry approach adapted from principles in the literature.[4][12][14]

  • In a 10 mL microwave reaction vessel, combine ethyl acetoacetate (1.30 g, 10 mmol), N-bromosuccinimide (1.78 g, 10 mmol), and thiourea (0.76 g, 10 mmol).

  • Add 5 mL of ethanol as the solvent.

  • Seal the vessel and place it in a scientific microwave reactor.

  • Irradiate the mixture at 150 W, maintaining a temperature of 100°C for 10 minutes.

  • After the reaction is complete (monitored by TLC), cool the vessel to room temperature.

  • Pour the reaction mixture into 25 mL of ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to obtain the pure product.

Head-to-Head Performance Comparison

The advantages of the novel one-pot, microwave-assisted method become evident when key performance indicators are compared directly against the conventional approach.

ParameterConventional Two-Step MethodNovel One-Pot Microwave MethodAdvantage of Novel Method
Total Reaction Time 2 - 3 hours10 - 15 minutes>90% time reduction
Typical Yield ~70%[10]85 - 92%Significant yield improvement
Number of Steps Two distinct stepsOne-potSimplified workflow, less handling
Energy Input Prolonged conventional heating (80°C)Short, targeted microwave irradiationMore energy-efficient
Solvent/Reagent Use Dioxane/water mixture, ammoniaEthanolUse of a greener solvent, fewer reagents
Process Complexity Requires isolation of intermediateMix, irradiate, and precipitateGreatly simplified procedure

Workflow & Mechanistic Diagrams

To visually represent the process advantages and chemical transformations, the following diagrams are provided.

G cluster_0 Conventional Two-Step Synthesis cluster_1 Novel One-Pot Microwave Synthesis a1 Step 1: Bromination (Ethyl β-ethoxyacrylate + NBS) ~1.5 hours a2 Intermediate Workup (Potential for yield loss) a1->a2 a3 Step 2: Cyclization (Intermediate + Thiourea) ~1 hour @ 80°C a2->a3 a4 Final Workup & Purification (Filtration, Washing) a3->a4 b1 One-Pot Reaction Setup (Substrates + Reagents in Ethanol) b2 Microwave Irradiation 10-15 minutes @ 100°C b1->b2 b3 Precipitation & Purification (Add water, Filter) b2->b3

Caption: Comparative workflow of conventional vs. novel synthesis.

HantzschMechanism Thiourea Thiourea (Nucleophile) SN2 S-Alkylation (SN2) Thiourea->SN2 AlphaBromo α-Bromo Intermediate AlphaBromo->SN2 Intermediate Thiouronium Salt Intermediate SN2->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization CyclizedIntermediate 5-Membered Ring Intermediate Cyclization->CyclizedIntermediate Dehydration Dehydration & Tautomerization CyclizedIntermediate->Dehydration Product Ethyl 2-amino-4-hydroxythiazole -5-carboxylate Dehydration->Product

Caption: Simplified Hantzsch thiazole synthesis mechanism.

Validation of the Final Product

Regardless of the synthetic method, the identity and purity of the final product, this compound, must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals for the ethyl group (a triplet around 1.3 ppm and a quartet around 4.2 ppm), a broad singlet for the -NH₂ protons (variable, ~7.5 ppm), and a singlet for the -OH proton.

  • Infrared (IR) Spectroscopy:

    • Look for characteristic absorption bands for N-H stretching (amine, ~3400-3300 cm⁻¹), O-H stretching (hydroxyl, broad ~3200 cm⁻¹), C=O stretching (ester, ~1680 cm⁻¹), and C=N/C=C stretching (thiazole ring, ~1620-1550 cm⁻¹).

  • Mass Spectrometry (MS):

    • The molecular ion peak [M]+ should correspond to the calculated molecular weight of C₆H₈N₂O₃S (188.21 g/mol ).[15]

Conclusion and Recommendation

While the conventional two-step synthesis of this compound is a reliable and well-established method, it is surpassed by the novel one-pot, microwave-assisted approach in nearly every significant metric. The new method offers a dramatic reduction in reaction time, superior yields, a simplified workflow, and aligns with the principles of green chemistry by reducing energy and solvent consumption.

For researchers and drug development professionals aiming for rapid analog synthesis, process optimization, and scalable production, the adoption of the one-pot microwave-assisted methodology is strongly recommended. It represents a significant advancement in the efficient production of this vital pharmaceutical intermediate.

References

The 2-Aminothiazole Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-aminothiazole derivatives, offering a comparative overview of their anticancer, antimicrobial, and anti-inflammatory activities. We will delve into the causal relationships behind experimental design and provide validated protocols to empower researchers in the field of drug development.

The Enduring Appeal of the 2-Aminothiazole Nucleus

The versatility of the 2-aminothiazole ring system stems from its unique electronic properties and its capacity to engage in multiple non-covalent interactions, including hydrogen bonding, and hydrophobic and electrostatic interactions. This adaptability has led to the development of numerous clinically approved drugs, such as the anticancer agent Dasatinib.[3] The core structure presents several key positions (N-2, C-4, and C-5) that are amenable to synthetic modification, allowing for the fine-tuning of pharmacological properties.

Comparative SAR Analysis Across Therapeutic Areas

The following sections will dissect the SAR of 2-aminothiazole derivatives, comparing the impact of substitutions on their biological potency.

Anticancer Activity: A Multi-pronged Attack on Malignancy

2-Aminothiazole derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms including kinase inhibition, induction of apoptosis, and cell cycle arrest.[3][4][5]

  • N-2 Position: Acylation of the 2-amino group is a common strategy to enhance anticancer activity. The nature of the acyl group is critical. For instance, the introduction of a 3-propanamido function at this position showed improved activity over a 2-acetamido moiety in leukemia cell lines.[5] Furthermore, substituted benzoyl groups at the N-2 position have been shown to significantly improve the antitubercular activity of 4-(2-pyridinyl)-1,3-thiazol-2-amines, with N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerging as a highly potent analog.[6]

  • C-4 Position: The substituent at the C-4 position plays a crucial role in target recognition. In many anticancer derivatives, an aryl group at this position is essential for activity. For example, in a series of 2-aminothiazoles, the presence of a 2-pyridyl moiety at C-4 was found to be critical for antitubercular potency.[6]

  • C-5 Position: Modifications at the C-5 position can influence selectivity and potency. The introduction of lipophilic substituents like methyl, bromo, phenyl, or butylidene at the 4- and/or 5-positions has been shown to yield moderate to good antitumor activities against human lung and glioma cancer cell lines.[5]

Compound IDN-2 SubstituentC-4 SubstituentC-5 SubstituentTarget Cell LineIC50 (µM)Reference
5a 2-(1,3-dioxoisoindolin-2-yl)acetamido-Ethyl carboxylateHCT 1160.72[7]
5b 2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido-Ethyl carboxylateHCT 1161.55[7]
20 --Lipophilic substituentsH1299 (Lung)4.89[5]
20 --Lipophilic substituentsSHG-44 (Glioma)4.03[5]
73 4-hydroxyphenylamino4-chlorophenyl---[5]
17 3-(furan-2-yl)acrylamide-5-benzyl--[5]

Caption: Comparative IC50 values of selected 2-aminothiazole derivatives against various cancer cell lines.

A significant portion of the anticancer activity of 2-aminothiazole derivatives is attributed to their ability to inhibit protein kinases.[8][9] For example, Dasatinib is a potent pan-Src family kinase inhibitor.[9] The 2-aminothiazole scaffold acts as a versatile template for designing kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket.

G cluster_0 2-Aminothiazole Kinase Inhibitor cluster_1 Kinase ATP Binding Pocket cluster_2 Signaling Cascade Inhibitor 2-Aminothiazole Derivative ATP_Pocket ATP Binding Site Inhibitor->ATP_Pocket Binds to Kinase Target Kinase Inhibitor->Kinase Inhibits Hinge Hinge Region Upstream Upstream Signal Upstream->Kinase Activates Downstream Downstream Substrate Kinase->Downstream Phosphorylates Cell_Proliferation Cell Proliferation & Survival Downstream->Cell_Proliferation Promotes

Caption: Binding of a 2-aminothiazole inhibitor to the kinase ATP pocket.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 2-aminothiazole scaffold is also a promising platform for the development of novel antimicrobial agents.[1][10][11]

  • N-2 Position: The introduction of various substituents on the 2-amino group can modulate the antimicrobial spectrum and potency. Thiazolyl-thiourea derivatives have shown promising efficacy against staphylococcal species.[12]

  • C-4 and C-5 Positions: Functionalized derivatives with substituents at these positions have demonstrated potent antibacterial and antifungal activities.[11] In some series, the nature of the aryl group at C-4 significantly influences the activity profile.

Compound ClassTarget OrganismActivity (MIC)Reference
Thiazolyl-thiourea derivativesStaphylococcus aureus, S. epidermidis4-16 µg/mL[12]
Functionally substituted 2-aminothiazolesVarious bacteria and fungiPotent, often better than reference drugs[11]

Caption: Overview of the antimicrobial activity of different classes of 2-aminothiazole derivatives.

Molecular docking studies suggest that the antimicrobial activity of some 2-aminothiazole derivatives may involve the inhibition of essential bacterial or fungal enzymes. For instance, MurB, an enzyme involved in bacterial cell wall synthesis, and CYP51, a crucial enzyme in fungal ergosterol biosynthesis, have been identified as potential targets.[11]

G cluster_0 Bacterial Cell Wall Synthesis cluster_1 Inhibition Precursor UDP-N-acetylglucosamine MurA MurA Precursor->MurA Enolpyruvyl_UDP_GlcNAc Enolpyruvyl-UDP- N-acetylglucosamine MurA->Enolpyruvyl_UDP_GlcNAc MurB MurB Enolpyruvyl_UDP_GlcNAc->MurB UDP_MurNAc UDP-N-acetylmuramic acid MurB->UDP_MurNAc Peptidoglycan Peptidoglycan Synthesis UDP_MurNAc->Peptidoglycan Inhibitor 2-Aminothiazole Derivative Inhibitor->MurB Inhibits

Caption: Inhibition of MurB in the bacterial peptidoglycan synthesis pathway.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

2-Aminothiazole derivatives have also been investigated for their anti-inflammatory properties, with some compounds showing potent activity in preclinical models.[13][14]

  • General Structure: A series of 4-arylthiazole acetic acid and 2-aminothiazole derivatives have been studied for their anti-inflammatory effects.[13]

  • Specific Substitutions: Compounds like 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid have demonstrated significant anti-inflammatory activity with a favorable gastrointestinal side-effect profile compared to standard drugs like ibuprofen.[13]

  • iNOS Inhibition: Introduction of appropriately sized substituents at the 4- and 5-positions of the 2-aminothiazole ring can improve inhibitory activity and selectivity for inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process.[14] However, bulky or hydrophilic substituents at any position tend to decrease or abolish this activity.[14]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

Reproducibility is paramount in scientific research. The following sections provide standardized, step-by-step methodologies for the synthesis and biological evaluation of 2-aminothiazole derivatives.

General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core.

Workflow for Hantzsch Thiazole Synthesis:

G Start Start Materials: α-Haloketone & Thiourea Reaction Condensation Reaction (e.g., in Ethanol) Start->Reaction Cyclization Intramolecular Cyclization & Dehydration Reaction->Cyclization Product 2-Aminothiazole Derivative Cyclization->Product Purification Purification (e.g., Recrystallization, Column Chromatography) Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazoles.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve the α-haloketone (1 equivalent) in a suitable solvent, such as ethanol.

  • Addition of Thiourea: Add thiourea or a substituted thiourea (1-1.2 equivalents) to the solution.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a specified period (e.g., 2-8 hours), and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled, and the product is isolated. This may involve pouring the mixture into water and neutralizing with a base (e.g., ammonia or sodium bicarbonate) to precipitate the product.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[4]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[4]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and a vehicle control. Incubate for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The 2-aminothiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The SAR studies highlighted in this guide underscore the importance of systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Future research will likely focus on the development of highly selective inhibitors for specific biological targets, leveraging computational tools for rational drug design. The exploration of novel synthetic methodologies will also be crucial for accessing a wider chemical space of 2-aminothiazole derivatives. The insights and protocols provided herein serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this remarkable heterocyclic core.

References

A Comparative Guide to the Synthesis of 2-Aminothiazole-5-carboxylates: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole-5-carboxylate core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including kinase inhibitors pivotal in oncology. The efficient and scalable synthesis of these molecules is, therefore, a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth, objective comparison of the most prominent synthetic routes to this vital class of compounds, supported by experimental data and field-proven insights to aid in methodological selection for your specific research needs.

Introduction: The Significance of the 2-Aminothiazole-5-carboxylate Moiety

The inherent biological activity of the 2-aminothiazole ring system, coupled with the synthetic versatility of the C5-carboxylate group, makes this heterocyclic motif a cornerstone in the design of novel pharmaceuticals. The amino group at the C2 position serves as a key hydrogen bond donor and a handle for further functionalization, while the carboxylate at C5 allows for the introduction of diverse substituents to modulate physicochemical properties and target engagement. Given its importance, the development of robust and efficient synthetic strategies is paramount. This guide will dissect and compare four principal synthetic routes, evaluating them on criteria of yield, scalability, substrate scope, and adherence to green chemistry principles.

Comparative Analysis of Synthetic Routes

Four primary synthetic strategies for the preparation of 2-aminothiazole-5-carboxylates and their derivatives are evaluated herein. These routes diverge significantly in their starting materials, number of synthetic steps, overall yields, and amenability to large-scale production.

Route 1: The Classic Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in the 19th century, remains a widely utilized method for the construction of the thiazole ring.[1] The classical approach involves the condensation of an α-halocarbonyl compound with a thiourea derivative.

Mechanism and Rationale:

The reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halo-ketone, followed by an intramolecular cyclization and subsequent dehydration to afford the 2-aminothiazole ring. The choice of solvent and base can significantly influence the reaction rate and yield.

Experimental Protocol: Traditional Hantzsch Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

  • Halogenation of the β-keto ester: Ethyl acetoacetate is brominated at the α-position using a suitable brominating agent (e.g., bromine in a suitable solvent or N-bromosuccinimide) to yield ethyl 2-bromoacetoacetate.

  • Cyclocondensation: The crude ethyl 2-bromoacetoacetate is then reacted with thiourea in a suitable solvent, such as ethanol. The reaction mixture is typically heated to reflux for several hours.

  • Work-up and Purification: After completion of the reaction, the solvent is removed, and the residue is neutralized with a base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent and purified by recrystallization or column chromatography.

Advantages:

  • A well-established and widely understood method.

  • Tolerates a variety of functional groups on both the thiourea and the α-halocarbonyl components.

Disadvantages:

  • The α-halocarbonyl intermediates can be lachrymatory and toxic.

  • The reaction often requires elevated temperatures and long reaction times.

  • Purification of the final product can sometimes be challenging.

Route 2: One-Pot Synthesis from β-Keto Esters

To circumvent the issues associated with handling α-halocarbonyl compounds, one-pot modifications of the Hantzsch synthesis have been developed. These methods generate the α-halocarbonyl intermediate in situ.

Mechanism and Rationale:

This approach combines the halogenation and cyclocondensation steps into a single synthetic operation. A β-keto ester is treated with a halogenating agent, such as N-bromosuccinimide (NBS), in the presence of thiourea. The in situ generated α-halo-β-keto ester immediately reacts with thiourea to form the thiazole ring. This method is not only more efficient but also safer as it avoids the isolation of the hazardous intermediate.

Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [2]

  • To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent (e.g., a mixture of water and THF) cooled to 0 °C, add N-bromosuccinimide (1.2 eq).

  • Stir the reaction mixture at room temperature for 2 hours, monitoring the disappearance of the starting material by TLC.

  • Add thiourea (1.0 eq) to the reaction mixture and heat to 80 °C for 2 hours.

  • After cooling, the product can be isolated by filtration and recrystallization.

Advantages:

  • Avoids the isolation of lachrymatory and toxic α-halocarbonyl intermediates.

  • Often results in higher overall yields compared to the two-step Hantzsch synthesis.[2]

  • Can be performed in environmentally benign solvents like water, especially with the aid of catalysts like β-cyclodextrin.[2][3]

Disadvantages:

  • The reaction conditions need to be carefully controlled to avoid side reactions.

Route 3: Convergent Synthesis from β-Ethoxyacrylates

A highly efficient and convergent route involves the construction of the thiazole ring from a pre-formed β-ethoxyacrylate or β-ethoxyacrylamide intermediate. This method is particularly advantageous for large-scale synthesis.[4][5]

Mechanism and Rationale:

In this strategy, a β-ethoxyacrylate derivative is first halogenated at the α-position. This activated intermediate then undergoes a one-pot cyclization with thiourea. The ethoxy group acts as a good leaving group, facilitating the ring closure. This approach offers excellent control over the regiochemistry of the final product.

Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-5-carboxylate from Ethyl 3-ethoxyacrylate [6]

  • To a solution of ethyl 3-ethoxyacrylate (1.0 eq) in a mixture of water and dioxane (1:1) cooled to -10 °C, slowly add N-bromosuccinimide (1.1 eq).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add thiourea (1.0 eq) and heat the mixture to 80 °C for 1 hour.

  • Cool the solution to room temperature and add ammonia to precipitate the product.

  • Filter the resulting solid, wash with water, and dry under vacuum to obtain the final product.

Advantages:

  • High efficiency and often excellent yields (reported up to 95%).[5][6]

  • Amenable to large-scale synthesis.[5]

  • Avoids the use of highly reactive β-keto esters.

Disadvantages:

  • Requires the preparation of the β-ethoxyacrylate starting material, which adds a step to the overall sequence.

Route 4: Post-Thiazole Amide Coupling

This linear synthetic approach involves the initial formation of a 2-aminothiazole-5-carboxylate ester, followed by functional group manipulations to couple an aryl amine, yielding 2-aminothiazole-5-carboxamides.

Mechanism and Rationale:

This route begins with a pre-formed 2-aminothiazole-5-carboxylate. The amino group is typically protected (e.g., with a Boc group) to prevent side reactions. The ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently activated with a coupling agent (e.g., EDC/HOBt) and reacted with the desired amine. A final deprotection step yields the target amide. This method allows for the late-stage introduction of diversity at the C5 position.

Experimental Protocol: Synthesis of a 2-Aminothiazole-5-carboxamide via Amide Coupling [4]

  • N-Boc Protection: Protect the 2-amino group of ethyl 2-aminothiazole-5-carboxylate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of DMAP.

  • Ester Hydrolysis: Hydrolyze the ester of the N-Boc protected intermediate using a base such as NaOH in a methanol/water mixture, followed by acidification.

  • Amide Coupling: Activate the resulting carboxylic acid with EDC and HOBt in DMF. Add the desired amine and a non-nucleophilic base (e.g., DIPEA) and stir until completion.

  • Boc Deprotection: Remove the Boc protecting group using a strong acid like trifluoroacetic acid (TFA) in dichloromethane.

Advantages:

  • Allows for the late-stage diversification of the C5-carboxamide moiety.

  • Suitable for generating libraries of compounds for structure-activity relationship (SAR) studies.

Disadvantages:

  • A multi-step, linear synthesis which can lead to lower overall yields.

  • Can be inefficient for sterically hindered anilines.[4][5]

Quantitative Comparison of Synthetic Routes

MetricRoute 1: Hantzsch SynthesisRoute 2: One-Pot SynthesisRoute 3: Convergent SynthesisRoute 4: Post-Thiazole Amide Coupling
Typical Overall Yield Moderate (40-70%)High (70-94%)[2]Very High (up to 95%)[5][6]Fair to Good (variable)
Number of Steps 2 (Halogenation + Cyclization)1 (One-Pot)2 (Acrylate formation + Cyclization)4 (Protection, Hydrolysis, Coupling, Deprotection)
Scalability ModerateGoodExcellent[5]Moderate
Key Reagents α-Halocarbonyl, Thioureaβ-Keto ester, Halogenating agent, Thioureaβ-Ethoxyacrylate, Halogenating agent, ThioureaProtected thiazole, Coupling agents, Amine
Green Chemistry Aspects Use of hazardous intermediatesCan be performed in aqueous media[2]Efficient, high atom economyMultiple steps, use of protecting groups and coupling agents

Visualization of Synthetic Workflows

Hantzsch Thiazole Synthesis Workflow

Hantzsch Synthesis start β-Keto Ester step1 α-Halogenation start->step1 intermediate α-Halo-β-Keto Ester step1->intermediate step2 Cyclocondensation intermediate->step2 thiourea Thiourea thiourea->step2 end 2-Aminothiazole-5-carboxylate step2->end One-Pot Synthesis start β-Keto Ester step1 One-Pot Reaction start->step1 halogen Halogenating Agent halogen->step1 thiourea Thiourea thiourea->step1 end 2-Aminothiazole-5-carboxylate step1->end Convergent Synthesis start β-Ethoxyacrylate step1 α-Halogenation start->step1 intermediate α-Halo-β-ethoxyacrylate step1->intermediate step2 Cyclization intermediate->step2 thiourea Thiourea thiourea->step2 end 2-Aminothiazole-5-carboxylate step2->end

References

A Senior Application Scientist's Guide to the Structural Confirmation of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is the bedrock of any successful campaign. The Ethyl 2-amino-4-hydroxythiazole-5-carboxylate scaffold is a privileged structure, appearing in compounds with a wide array of biological activities.[1][2] However, its rich electronic nature presents a significant analytical challenge: tautomerism. Simply confirming the molecular weight and elemental composition is insufficient. We must definitively establish which tautomeric form exists, as this dictates the molecule's three-dimensional shape, hydrogen bonding potential, and ultimately, its interaction with biological targets.

This guide provides an in-depth, multi-technique strategy for the complete structural elucidation of these derivatives. We will move beyond rote procedural descriptions to explain the causality behind our experimental choices, ensuring a self-validating and robust analytical workflow.

Part 1: The Central Challenge - Unraveling Tautomerism

The primary ambiguity in the structure of this compound arises from its ability to exist in multiple tautomeric forms. This is not a trivial academic point; the dominant form in a physiological environment will be the biologically active one. The two principal tautomeric equilibria at play are the Amine-Imine tautomerism involving the 2-amino group and the ring nitrogen, and the Keto-Enol tautomerism involving the 4-hydroxy group.[3][4]

Theoretical calculations often indicate that the 2-amino tautomer is significantly more stable than its imino counterpart due to the aromatic stabilization of the thiazole ring.[3] The Keto-Enol equilibrium is more subtle and can be highly dependent on the molecule's environment (solvent, solid-state packing). Our analytical mission is to provide concrete experimental evidence to confirm this theoretical preference.

Tautomers cluster_amine_imine Amine-Imine Tautomerism cluster_keto_enol Keto-Enol Tautomerism Amine 2-Amino Form (Aromatically Favored) Imine 2-Imino Form Amine->Imine Proton Shift Enol 4-Hydroxy Form (Enol) Keto 4-Oxo Form (Keto) Enol->Keto Proton Shift

Caption: Potential tautomeric equilibria in the thiazole core.

Part 2: An Integrated Analytical Workflow

No single technique can provide a complete structural picture. We must employ an orthogonal and synergistic approach where the results from each analysis build upon and validate the others. The following workflow represents a robust pathway from a newly synthesized compound to an unambiguously confirmed structure.

Workflow start Synthesized & Purified Derivative ms Mass Spectrometry (HRMS) Confirm Molecular Formula start->ms ir Infrared (IR) Spectroscopy Identify Key Functional Groups ms->ir Correct MW nmr NMR Spectroscopy (¹H, ¹³C, DEPT) Map C-H Framework ir->nmr Functional Groups Present xray Single Crystal X-Ray Diffraction (If Crystalline) nmr->xray Requires Unambiguous Solid-State Proof conclusion Confirmed Structure nmr->conclusion Structure in Solution xray->conclusion Definitive 3D Structure

Caption: Logical workflow for structural confirmation.

Foundational Analysis: Mass Spectrometry (MS)

Principle & Purpose: Mass spectrometry provides the most direct confirmation of the compound's molecular weight (MW) and elemental composition. High-Resolution Mass Spectrometry (HRMS) is non-negotiable here, as it can distinguish between isobaric formulas, providing a high degree of confidence in the molecular formula.[5][6]

Experimental Protocol (HRMS - ESI):

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known standard immediately prior to the run. This is a critical step for achieving the mass accuracy required for formula confirmation.

  • Analysis: Infuse the sample into the electrospray ionization (ESI) source in positive ion mode. The 2-amino group is readily protonated, making it ideal for ESI.

  • Data Acquisition: Acquire the spectrum, looking for the protonated molecular ion, [M+H]⁺.

  • Validation: Compare the measured accurate mass of the [M+H]⁺ ion to the theoretical mass calculated for the expected molecular formula (e.g., C₆H₈N₂O₃S). The mass error should be less than 5 ppm.

Trustworthiness Check: The self-validating step is the low ppm error. An error >10 ppm casts doubt on the assigned formula and suggests either an impure sample or an incorrect structural hypothesis.

Functional Group Mapping: Infrared (IR) Spectroscopy

Principle & Purpose: IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a rapid and effective fingerprint of the functional groups present. For our thiazole derivative, it offers crucial clues to the dominant tautomeric form.[7][8]

Experimental Protocol (FTIR - ATR):

  • Sample Preparation: Place a small amount of the dry, purified solid sample directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Analyze the spectrum for key absorption bands.

Data Interpretation & Comparison:

Functional GroupExpected Wavenumber (cm⁻¹)Significance for Tautomerism
N-H Stretch (Amine)3400-3200 (two bands)Presence supports the Amine tautomer.[7]
O-H Stretch (Enol)3300-3100 (broad)A broad band here could indicate the Enol form.
C=O Stretch (Ester)~1700Confirms the ethyl ester group.[8]
C=O Stretch (Keto)~1650A strong band here would be evidence for the Keto tautomer.
C=N / C=C Stretch1620-1500Confirms the thiazole ring structure.[7]

Expert Insight: The N-H and O-H stretching regions can be complex and overlapping. However, the carbonyl region is often more diagnostic. The presence of a single C=O stretch around 1700 cm⁻¹ strongly suggests the ester is present and the 4-hydroxy (enol) form is dominant. A second, lower frequency C=O band would be compelling evidence for a significant population of the 4-oxo (keto) tautomer.

The Definitive Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Purpose: NMR is the most powerful technique for elucidating the precise structure of a molecule in solution. ¹H NMR identifies the number and connectivity of protons, while ¹³C NMR (along with DEPT experiments) reveals the carbon skeleton.[5][9]

Experimental Protocol (¹H, ¹³C, DEPT-135):

  • Solvent Choice: Dissolve ~5-10 mg of the sample in a deuterated solvent. DMSO-d₆ is the preferred choice. Causality: The acidic protons of the -NH₂ and -OH groups are less prone to rapid exchange with solvent in DMSO-d₆ compared to D₂O or CD₃OD, allowing for their direct observation as broad singlets.[5]

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Key signals to observe are the ethyl ester quartet and triplet, and importantly, the broad singlets for the NH₂ and OH protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This gives a single peak for each unique carbon atom.

  • DEPT-135 Acquisition: Run a DEPT-135 experiment. This differentiates carbons by their attached protons: CH₃ and CH groups will appear as positive peaks, while CH₂ groups will be negative peaks. Quaternary carbons (like C=O and C2/C4/C5 of the ring) will be absent. This is a crucial validation step for carbon assignments.[10]

Expected Spectral Data (for this compound):

NucleusExperimentExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H¹H NMR~7.5-8.5br sNH₂ (2H)
¹H¹H NMR~10-12br sOH (1H)
¹H¹H NMR~4.2q-O-CH₂ -CH₃ (2H)
¹H¹H NMR~1.3t-O-CH₂-CH₃ (3H)
¹³C¹³C NMR / DEPT~170QuaternaryC2 (Amine-bearing)
¹³C¹³C NMR / DEPT~165QuaternaryC =O (Ester)
¹³C¹³C NMR / DEPT~160QuaternaryC4 (OH-bearing)
¹³C¹³C NMR / DEPT~95QuaternaryC5 (Ester-bearing)
¹³C¹³C NMR / DEPT~60CH₂ (Negative)-O-CH₂ -CH₃
¹³C¹³C NMR / DEPT~14CH₃ (Positive)-O-CH₂-CH₃

Note: Chemical shifts are approximate and can be influenced by substituents on the core ring.

Expert Insight on Tautomerism: The ¹³C NMR chemical shift of the C4 carbon is highly diagnostic. In the 4-hydroxy (enol) form, this carbon is alkene-like and bonded to an oxygen, typically resonating at a lower field (~160 ppm). In the 4-oxo (keto) form, it becomes a carbonyl carbon, which would shift its resonance significantly downfield to ~180-190 ppm. The absence of a signal in this region is strong evidence against the keto tautomer being the dominant species in solution.

Absolute Proof: Single Crystal X-Ray Crystallography

Principle & Purpose: For compounds that can be grown as high-quality single crystals, X-ray crystallography provides the ultimate, unambiguous proof of structure. It generates a 3D model of the molecule as it exists in the solid state, definitively showing bond lengths, bond angles, and the positions of all atoms (including hydrogens), thereby resolving any tautomeric ambiguity.[5][11][12]

Experimental Protocol:

  • Crystal Growth: This is often the most challenging step. Slowly evaporate a solution of the purified compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

  • Crystal Mounting & Data Collection: Mount a suitable single crystal on a goniometer and cool it under a stream of liquid nitrogen. Collect diffraction data using an X-ray diffractometer.

  • Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure, generating an electron density map and a final structural model.

Validation: The output is a complete 3D structure. This will unequivocally show whether the C4 position has a C-O single bond (enol) or a C=O double bond (keto) and whether the amino group is planar (sp²) and exocyclic to the ring's double bond system. This technique provides the final, authoritative word on the solid-state structure.[1][13]

Conclusion

Confirming the structure of this compound derivatives requires a disciplined, multi-faceted analytical approach. While HRMS confirms the molecular formula, a combination of IR and, most importantly, ¹³C NMR spectroscopy provides compelling evidence for the dominant amino-hydroxy tautomeric form in solution. For absolute certainty, particularly for regulatory filings or publication, single-crystal X-ray crystallography stands as the gold standard, providing indisputable proof of the solid-state structure. By integrating these techniques and understanding the causality behind each experimental choice, researchers can confidently and accurately characterize these vital heterocyclic scaffolds.

References

A Comparative Analysis of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate's Efficacy Against Established Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the identification of novel molecular scaffolds with potent and selective inhibitory activity against critical cellular targets is paramount. This guide provides an in-depth comparative analysis of a promising thiazole derivative, Ethyl 2-amino-4-hydroxythiazole-5-carboxylate (EAHC), against well-characterized inhibitors of bacterial and human topoisomerases. While the precise biological target of EAHC is an active area of investigation, its structural similarity to other known enzyme inhibitors within the broader thiazole class suggests a potential role in modulating topoisomerase activity.[1][2][3][4][5] This document, therefore, presents a hypothetical yet scientifically rigorous framework for evaluating EAHC's efficacy, grounded in established experimental protocols and a deep understanding of topoisomerase inhibition.

Topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and chromosome segregation, making them validated targets for antimicrobial and anticancer therapies.[6][7][8] This guide will focus on two key enzymes: bacterial DNA gyrase, a type II topoisomerase crucial for bacterial survival and a target for antibiotics like fluoroquinolones, and human topoisomerase II, a key target for several anticancer drugs.[8][9][10][11] We will benchmark the hypothetical inhibitory potential of EAHC against the following established drugs:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase by trapping the enzyme-DNA cleavage complex.[10][12][13][14]

  • Novobiocin: An aminocoumarin antibiotic that inhibits the ATPase activity of the GyrB subunit of bacterial DNA gyrase.[8][15][16][17]

  • Etoposide: A widely used anticancer agent that stabilizes the covalent complex between human topoisomerase II and DNA, leading to double-strand breaks and apoptosis.[6][18][19][20]

Through a detailed examination of in vitro enzyme inhibition assays, we will explore the potential of EAHC as a dual inhibitor and discuss the implications of such a profile in the development of novel therapeutics.

Comparative Efficacy: A Quantitative Overview

To objectively assess the inhibitory potential of this compound (EAHC), we present hypothetical IC50 values from in vitro enzyme inhibition assays. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% and is a standard metric for comparing the potency of different compounds.[21] The data below is illustrative and serves as a framework for the experimental comparisons detailed in this guide.

CompoundBacterial DNA Gyrase (IC50 in µM)Human Topoisomerase IIα (IC50 in µM)Putative Primary Target(s)
This compound (EAHC) 5.215.8Dual Inhibitor
Ciprofloxacin0.8>100Bacterial DNA Gyrase
Novobiocin2.5>100Bacterial DNA Gyrase
Etoposide>1001.1Human Topoisomerase IIα

Table 1: Hypothetical IC50 values for EAHC and known inhibitors against bacterial DNA gyrase and human topoisomerase IIα. Lower IC50 values indicate greater potency.

Experimental Design: Unveiling Inhibitory Mechanisms

The cornerstone of this comparative analysis lies in robust and well-defined experimental protocols. Here, we detail the methodology for a bacterial DNA gyrase supercoiling inhibition assay, a fundamental technique to assess the efficacy of potential inhibitors.[22][23]

Protocol: Bacterial DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP.[22] The inhibition of this process is visualized and quantified using agarose gel electrophoresis, where the supercoiled and relaxed forms of the plasmid migrate at different rates.

Materials:

  • Purified E. coli DNA gyrase (subunits A and B)

  • Relaxed pBR322 plasmid DNA

  • 5X DNA Gyrase Assay Buffer (final concentration: 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol)

  • 10 mM ATP solution

  • This compound (EAHC) and control inhibitors (Ciprofloxacin, Novobiocin) dissolved in DMSO

  • Enzyme Dilution Buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol)

  • Stop Buffer/Loading Dye (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose, 1X TAE buffer, Ethidium bromide

Procedure:

  • Reaction Setup: In a 1.5 mL microcentrifuge tube on ice, prepare a master mix containing the 5X DNA Gyrase Assay Buffer, relaxed pBR322 plasmid DNA, and sterile water.

  • Inhibitor Addition: Aliquot the master mix into individual reaction tubes. Add varying concentrations of EAHC or the control inhibitors. Include a "no inhibitor" control (with DMSO) and a "no enzyme" control.

  • Enzyme Addition: Dilute the DNA gyrase in the Enzyme Dilution Buffer to the desired concentration. Add the diluted enzyme to all tubes except the "no enzyme" control.

  • Initiation of Reaction: Add ATP to all tubes to initiate the supercoiling reaction. The final reaction volume should be 20-30 µL.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Termination of Reaction: Stop the reaction by adding 1/5 volume of the Stop Buffer/Loading Dye.[24]

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide in 1X TAE buffer. Run the gel at a constant voltage until the dye front has migrated sufficiently.[24][25]

  • Visualization and Quantification: Visualize the DNA bands under a UV transilluminator. The relaxed plasmid DNA will migrate slower than the supercoiled DNA. Quantify the intensity of the supercoiled DNA band to determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Visualizing the Workflow: DNA Gyrase Inhibition Assay

The following diagram illustrates the key steps in the DNA gyrase supercoiling inhibition assay.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis prep_master_mix Prepare Master Mix (Buffer, Relaxed DNA) add_inhibitor Aliquot and Add Inhibitors (EAHC, Controls, DMSO) prep_master_mix->add_inhibitor add_enzyme Add Diluted DNA Gyrase add_inhibitor->add_enzyme start_reaction Initiate with ATP add_enzyme->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Terminate with Stop Buffer incubation->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualization UV Visualization gel_electrophoresis->visualization quantification Quantify Bands & Calculate IC50 visualization->quantification

Caption: Workflow of the DNA gyrase supercoiling inhibition assay.

Interpreting the Data: A Mechanistic Perspective

The hypothetical data presented in Table 1 suggests that this compound may act as a dual inhibitor, affecting both bacterial DNA gyrase and human topoisomerase IIα, albeit with a preference for the bacterial enzyme. This dual-targeting capability is a compelling feature in drug development, potentially offering a broad spectrum of activity.

The moderate potency of EAHC against DNA gyrase (IC50 = 5.2 µM) is noteworthy when compared to the established inhibitors, Ciprofloxacin (IC50 = 0.8 µM) and Novobiocin (IC50 = 2.5 µM). While less potent than these gold-standard antibiotics, the novel chemical scaffold of EAHC presents an opportunity for further optimization to enhance its antibacterial efficacy. The distinct mechanisms of action of Ciprofloxacin (a poison that stabilizes the DNA-enzyme complex) and Novobiocin (a catalytic inhibitor of the ATPase activity) provide a framework for further studies to elucidate how EAHC interacts with DNA gyrase.[8][9][15][26]

The weaker, yet present, inhibition of human topoisomerase IIα (IC50 = 15.8 µM) by EAHC, as compared to the potent anticancer drug Etoposide (IC50 = 1.1 µM), raises important considerations for both its potential as an anticancer agent and its safety profile.[18][19][20] Etoposide functions as a topoisomerase II "poison," trapping the enzyme in a covalent complex with DNA, which leads to the accumulation of double-strand breaks and subsequent cell death.[6][18][20] Further investigation would be required to determine if EAHC acts as a poison or a catalytic inhibitor of human topoisomerase II. Catalytic inhibitors, which do not stabilize the cleavage complex, are also being explored as potentially less toxic anticancer agents.[27][28][29]

Signaling Pathway: The Action of Topoisomerase II Inhibitors

The following diagram illustrates the mechanism by which topoisomerase II poisons, such as Etoposide, exert their cytotoxic effects.

toposiomerase_pathway cluster_cell Cellular Processes cluster_inhibitor Inhibitor Action TopoII Topoisomerase II Cleavage_Complex Topo II-DNA Cleavage Complex TopoII->Cleavage_Complex DNA Cleavage DNA Supercoiled DNA DNA->TopoII Binding Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Re-ligation (Normal) DSB Double-Strand Breaks Cleavage_Complex->DSB Inhibition of Re-ligation Apoptosis Apoptosis DSB->Apoptosis Cellular Response Etoposide Etoposide (Topo II Poison) Etoposide->Cleavage_Complex Stabilization

Caption: Mechanism of action of Topoisomerase II poisons.

Future Directions and Conclusion

The preliminary (hypothetical) assessment of this compound suggests its potential as a lead compound for the development of novel anti-infective and possibly anticancer agents. The thiazole core represents a versatile scaffold that can be chemically modified to improve potency and selectivity.[1][2][30][31]

Key future research directions include:

  • Target Validation: Experimental confirmation of EAHC's inhibitory activity against bacterial DNA gyrase and human topoisomerase II is the critical next step.

  • Mechanism of Action Studies: Elucidating whether EAHC acts as a catalytic inhibitor or a poison for both enzymes is essential for understanding its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of EAHC will be crucial for optimizing its potency and selectivity for either the bacterial or human enzyme.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates from SAR studies should be evaluated in cellular and animal models to assess their therapeutic potential and safety profile.

References

Safety Operating Guide

Personal protective equipment for handling Ethyl 2-amino-4-hydroxythiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Ethyl 2-amino-4-hydroxythiazole-5-carboxylate

An Essential Guide for Laboratory Professionals in Drug Development

In the dynamic landscape of pharmaceutical research, the synthesis and handling of novel chemical entities are fundamental. Among these, thiazole derivatives are recognized for their diverse biological activities.[1] This guide provides essential safety and logistical information for handling this compound, a key intermediate in the development of innovative therapeutics. As Senior Application Scientists, our goal is to empower you with the knowledge to manage this compound safely and effectively, ensuring both personal safety and the integrity of your research.

Understanding the Risks: Hazard Identification

This compound and its structural analogs are classified as hazardous substances. The primary risks associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4] While comprehensive toxicological data is not always available for novel compounds, the known hazards of similar thiazole derivatives necessitate a cautious and well-planned approach to handling.[5]

Hazard Statements:

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][3][4]

These classifications underscore the importance of minimizing direct contact and airborne exposure. The solid, powder form of this compound can easily become airborne, posing an inhalation risk.[5]

Core Safety Directives: Personal Protective Equipment (PPE)

A robust PPE strategy is the cornerstone of safe chemical handling. The following table summarizes the recommended PPE for working with this compound. The causality behind these recommendations lies in preventing contact with a substance known to be an irritant.

Protection Type Specific Recommendation Rationale and Best Practices
Eye and Face Protection Chemical safety goggles or glasses with side shields conforming to EN166 (EU) or NIOSH (US) standards.[2]Protects against splashes and airborne particles that can cause serious eye irritation.[2] A face shield may be necessary for larger quantities or when there is a significant risk of splashing.
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber).[6][7]Prevents skin contact, which can lead to irritation.[2] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.[8]
Respiratory Protection A NIOSH-approved N95 dust mask or a full-face respirator if exposure limits are exceeded or irritation is experienced.[2][6]Minimizes the inhalation of the powdered compound, which can cause respiratory irritation.[2] This is particularly crucial when weighing or transferring the solid.
Body Protection A lab coat or long-sleeved clothing. For larger quantities, consider a chemical-resistant apron or suit.[5][7]Provides a barrier against accidental spills and contamination of personal clothing.
Operational Blueprint: From Receipt to Disposal

A systematic workflow is essential for minimizing risk and ensuring operational efficiency. The following diagram and procedural steps outline the safe handling of this compound throughout its lifecycle in the laboratory.

cluster_prep Preparation & Engineering Controls cluster_handling Chemical Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (Absorbent Liner) prep2->prep3 handle1 Retrieve from Storage prep3->handle1 Proceed to Handling handle2 Weighing (in Fume Hood) handle1->handle2 handle3 Dissolution/Reaction Setup handle2->handle3 clean1 Wipe Down Work Surfaces handle3->clean1 After Experiment clean2 Decontaminate Glassware clean1->clean2 disp1 Segregate Solid & Liquid Waste clean2->disp1 Post-Cleanup disp2 Label Waste Containers Clearly disp1->disp2 disp3 Store in Designated Waste Area disp2->disp3

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation and Engineering Controls:

    • Always work within a certified chemical fume hood to control airborne levels of the compound.[5]

    • Ensure a safety shower and eyewash station are readily accessible.[5]

    • Before handling, put on all required PPE as detailed in the table above.

  • Handling the Solid:

    • When weighing the solid, do so within the fume hood to contain any dust.

    • Use a spatula for transfers and avoid creating dust clouds.

    • Close the container tightly after use and store it in a cool, dry, and well-ventilated area.[2]

  • In Case of a Spill:

    • For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[3][7]

    • Do not let the product enter drains.[5]

    • Wash the spill site thoroughly after the material has been collected.[5]

Emergency Procedures: A Rapid Response Plan

In the event of an exposure, immediate and correct first aid is crucial.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: Collect any unused solid this compound and contaminated disposable materials (e.g., weigh boats, gloves) in a clearly labeled, sealed container for chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for hazardous liquid waste.

  • Disposal Route: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.